Paromomycin
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZODPSAJZTQNH-LSWIJEOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45N5O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1263-89-4 (sulfate), 35665-49-7 (sulfate (2:5)), 7205-49-4 (sulfate (1:1)) | |
| Record name | Paromomycin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023424 | |
| Record name | Paromomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Paromomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.97e+01 g/L | |
| Record name | Paromomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7542-37-2, 1263-89-4 | |
| Record name | Paromomycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7542-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paromomycin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paromomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01421 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Paromomycin | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Paromomycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PAROMOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61JJC8N5ZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Paromomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Paromomycin: A Technical Guide to its Discovery, Streptomyces Origin, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Paromomycin, an aminoglycoside antibiotic with a broad spectrum of activity against bacteria and protozoa, has been a valuable therapeutic agent for decades. This technical guide provides an in-depth exploration of the discovery of this compound, its origin from Streptomyces, and the fundamental principles of its biosynthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the historical context, production methodologies, and the biochemical pathways leading to this important natural product. Detailed experimental protocols, quantitative data, and pathway visualizations are included to serve as a practical resource for laboratory and research applications.
Discovery and Origin
This compound was discovered in the 1950s as a secondary metabolite produced by a strain of actinomycete bacteria.[1][2] The producing organism was initially identified as Streptomyces krestomuceticus, which was later reclassified as a form of Streptomyces rimosus, specifically designated as Streptomyces rimosus forma paromomycinus.[3] More recent genetic and phenotypic analyses have led to its classification as a distinct species, Streptomyces paromomycinus.[4]
The initial discovery was part of the widespread screening of soil microorganisms for antibiotic production that characterized the "golden age" of antibiotics. The producing strain was first isolated from a soil sample collected in Hacienda Tierradentro, Miranda, Colombia.
The Producing Organism: Streptomyces paromomycinus
Streptomyces paromomycinus, formerly known as Streptomyces rimosus subsp. paromomycinus, is the primary producer of this compound.[4] Like other members of the genus Streptomyces, it is a Gram-positive, filamentous bacterium found in soil. These bacteria are renowned for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics.
Fermentation and Production
The production of this compound is achieved through fermentation of Streptomyces paromomycinus. Both submerged liquid fermentation and solid-state fermentation techniques have been employed and optimized for enhanced yields.
Fermentation Parameters
Optimizing fermentation conditions is crucial for maximizing this compound production. Key parameters that are manipulated include the composition of the nutrient medium, pH, temperature, aeration, and incubation time.
Table 1: Optimized Fermentation Media for this compound Production
| Component | Concentration (g/L) | Reference |
| Soybean Meal | 30 | [5] |
| NH₄Cl | 4 | [5] |
| CaCO₃ | 5 | [5] |
| Glycerol | 40 (mL/L) | [5] |
Table 2: Optimized Environmental Conditions for this compound Production
| Parameter | Optimal Value | Reference |
| pH | 6.0 | [5] |
| Incubation Time | 8.5 days | [5] |
| Inoculum Size | 5.5% (v/v) | [5] |
| Temperature | 28 °C | [5] |
| Agitation Rate | 200 rpm | [5] |
Production Yields
Process optimization has led to significant increases in this compound yields. Response surface methodology (RSM) has been effectively used to identify the optimal conditions for production.
Table 3: this compound Production Yields under Different Fermentation Conditions
| Fermentation Type | Substrate | Initial Yield | Optimized Yield | Fold Increase | Reference |
| Submerged Liquid | Basal Medium vs. Optimized Medium | - | - | 14 | [5] |
| Solid-State | Corn Bran | 0.51 mg/g initial dry solids | 2.21 mg/g initial dry solids | 4.3 |
Experimental Protocols
Historical Isolation and Extraction of this compound
The original method for isolating this compound from the fermentation broth of Streptomyces rimosus f. paromomycinus involved a multi-step process as outlined in early patents.[3]
Protocol:
-
Fermentation: Cultivate Streptomyces rimosus f. paromomycinus in a sterile aqueous nutrient medium under aerobic conditions with stirring and aeration at a temperature of approximately 23-30 °C for 3 to 6 days.[3]
-
Removal of Solids: Separate the mycelium and other solid components from the culture broth by filtration or centrifugation.[3]
-
pH Adjustment: Adjust the pH of the resulting culture fluid to a range of 6.8 to 7.5.[3]
-
Adsorption Chromatography: Pass the pH-adjusted culture fluid through an adsorption column packed with a carboxylic acid resin in its salt form (e.g., sodium, potassium, or ammonium salt).[3]
-
Washing: Wash the resin, now containing the adsorbed this compound, with water to remove impurities.[3]
-
Elution: Elute the this compound from the resin using a dilute aqueous mineral acid.[3]
Modern Characterization of this compound
Contemporary analysis of this compound and other aminoglycosides employs a range of sophisticated analytical techniques to ensure purity, identity, and quantification.
General Protocol Outline:
-
High-Performance Liquid Chromatography (HPLC): Used for the separation, quantification, and purity assessment of this compound. Various derivatization agents can be employed for enhanced detection.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides information on the molecular weight and fragmentation pattern of this compound, confirming its identity and elucidating the structure of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure of this compound, including the connectivity of atoms and stereochemistry.
Biosynthesis of this compound
The biosynthesis of this compound, like other aminoglycoside antibiotics, originates from primary metabolic precursors. The core structure is derived from D-glucose. The biosynthetic pathway involves a series of enzymatic reactions, including transamination, oxidation, phosphorylation, and glycosylation, encoded by a dedicated gene cluster in the Streptomyces genome.
References
- 1. Characterization, thermal stability studies, and analytical method development of this compound for formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DE1025573B - Production and extraction of this compound - Google Patents [patents.google.com]
- 4. Germ AI | Streptomyces paromomycinus [germai.app]
- 5. This compound production from Streptomyces rimosus NRRL 2455: statistical optimization and new synergistic antibiotic combinations against multidrug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Paromomycin: A Comprehensive Technical Guide on its Chemical Structure and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paromomycin is an aminoglycoside antibiotic derived from the bacterium Streptomyces rimosus var. paromomycinus.[1] It exhibits a broad spectrum of activity against Gram-negative and Gram-positive bacteria, as well as several protozoa.[2][3] Clinically, it is primarily used for the treatment of intestinal infections such as amebiasis and cryptosporidiosis.[3] Its mechanism of action involves binding to the 16S ribosomal RNA (rRNA) of the bacterial 30S ribosomal subunit, which disrupts protein synthesis by causing misreading of mRNA and ultimately leads to bacterial cell death.[4] This guide provides an in-depth overview of the chemical structure and physical properties of this compound, crucial for its application in research and drug development.
Chemical Structure
This compound is a complex oligosaccharide composed of four distinct rings linked by glycosidic bonds. The core structure is an aminocyclitol, 2-deoxystreptamine (Ring II), which is a characteristic feature of many aminoglycoside antibiotics. This central ring is glycosidically linked to three sugar moieties: a D-glucosamine (Ring I), a D-ribose (Ring III), and a 2,6-diamino-2,6-dideoxy-L-idopyranose (Ring IV).[1][5]
The systematic IUPAC name for this compound is (1R,2R,3S,4R,6S)-4,6-diamino-2-{[3-O-(2,6-diamino-2,6-dideoxy-beta-L-idopyranosyl)-beta-D-ribofuranosyl]oxy}-3-hydroxycyclohexyl 2-amino-2-deoxy-alpha-D-glucopyranoside.[6] this compound is structurally very similar to neomycin, differing only by the substitution at the 6' position on Ring I, where this compound has a hydroxyl (-OH) group while neomycin has an amino (-NH2) group.[7][8]
Key Chemical Identifiers:
-
Molecular Formula: C₂₃H₄₅N₅O₁₄[1]
-
CAS Number (Free Base): 7542-37-2[1]
-
CAS Number (Sulfate Salt): 1263-89-4[10]
Synonyms: Aminosidine, Catenulin, Crestomycin, Hydroxymycin, Monomycin A, Neomycin E, Paucimycin.[1]
Structural Diagram
The logical relationship and connectivity of the four rings of the this compound molecule are illustrated below.
References
- 1. This compound Sulfate | CAS#:1263-89-4 | Chemsrc [chemsrc.com]
- 2. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Package Insert / Prescribing Information [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 6. toku-e.com [toku-e.com]
- 7. This compound SULFATE | 1263-89-4 [chemicalbook.com]
- 8. This compound | 7542-37-2 [chemicalbook.com]
- 9. This compound SULFATE - PCCA [pccarx.com]
- 10. "Potentiometric Determination of Acid Dissociation Constants (pKa) for " by Z Qiang and Craig D. Adams [digitalcommons.usu.edu]
Paromomycin's Antiprotozoal Spectrum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paromomycin, an aminoglycoside antibiotic, exhibits a broad spectrum of activity against a variety of protozoan parasites, positioning it as a critical tool in the chemotherapeutic arsenal for several neglected tropical diseases and other protozoal infections. This technical guide provides an in-depth overview of this compound's efficacy against key protozoa, including Leishmania spp., Entamoeba histolytica, Cryptosporidium parvum, Giardia lamblia, Trichomonas vaginalis, and Acanthamoeba spp. We present a compilation of quantitative data on its in vitro and in vivo activity, detail established experimental protocols for susceptibility testing, and visualize its mechanism of action and experimental workflows through signaling pathway and process flow diagrams. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working on antiprotozoal therapies.
Introduction to this compound
This compound is an aminocyclitol aminoglycoside antibiotic isolated from Streptomyces rimosus forma paromomycinus.[1] Its primary mechanism of action across different organisms is the inhibition of protein synthesis through binding to the 30S ribosomal subunit.[2][3] In protozoa, this leads to a cascade of downstream effects, including disruption of mitochondrial function and ultimately cell death.[4][5] While its oral absorption is poor, leading to high concentrations in the gastrointestinal tract, parenteral and topical formulations have been developed to treat systemic and cutaneous infections, respectively.[6]
Spectrum of Activity Against Protozoa
This compound has demonstrated significant activity against a range of pathogenic protozoa. The following sections summarize its efficacy, supported by quantitative data where available.
Leishmania species
This compound is a key therapeutic agent for leishmaniasis, with proven efficacy against both the promastigote and the clinically relevant intracellular amastigote stages.[7] Its activity varies between different Leishmania species and strains.
| Species | Stage | Strain | IC50 (µM) | Reference |
| L. donovani | Amastigote | Parent Strain | 45 | [8] |
| L. donovani | Amastigote | PMM-Resistant | 199 | [8] |
| L. mexicana | Promastigote | - | ~200 | [9] |
| L. amazonensis | Promastigote | M2269 | 14.5-fold higher than ER256 | [7] |
| L. amazonensis | Promastigote | ER256 (clinical isolate) | - | [7] |
| L. amazonensis | Amastigote | M2269 | - | [7] |
| L. amazonensis | Amastigote | ER256 (clinical isolate) | More susceptible than promastigotes | [7] |
| L. donovani | Amastigote | Pre-selection | 20.9 ± 6.6 | [10] |
| L. donovani | Amastigote | Post-selection Clone 2 | 15.4 ± 2.0 | [10] |
| L. donovani | Amastigote | Post-selection Clone 3 | 19.6 ± 4.5 | [10] |
Entamoeba histolytica
This compound is effective against both the trophozoite and cyst forms of E. histolytica and is primarily used as a luminal agent to clear intestinal infections.[2][11] It is often administered following treatment with a tissue amebicide like metronidazole to prevent relapse.[11]
Quantitative in vitro susceptibility data for E. histolytica is not extensively detailed in the provided search results. Clinical efficacy is well-established.
Cryptosporidium parvum
This compound has shown activity against C. parvum in vitro and in vivo, although its clinical efficacy can be variable, particularly in immunocompromised patients.[2][12] It is known to inhibit the intracellular development of the parasite.[13][14]
| Model System | Effective Concentration | Effect | Reference |
| Human enterocyte cell line | >1000 µg/mL | >85% inhibition of infection | [14] |
| Immunosuppressed rats | ≥200 mg/kg/day (oral) | Reduction in ileal infection | [12] |
| Immunosuppressed mice | 1 and 2 g/kg/day (oral) | Significant reduction in oocyst shedding and parasite colonization | [15] |
Giardia lamblia
This compound is considered an alternative treatment for giardiasis, particularly in pregnant women, due to its poor systemic absorption.[1][2]
While clinical efficacy is noted to be between 55% and 90%, specific IC50 values from in vitro studies are not detailed in the provided search results.[1]
Trichomonas vaginalis
Topical formulations of this compound have been used to treat recalcitrant cases of T. vaginalis that are resistant to standard metronidazole therapy.[16][17]
Quantitative data on the in vitro susceptibility of T. vaginalis to this compound is limited in the provided search results, with efficacy primarily reported through clinical case studies.
Acanthamoeba species
Limited in vitro studies indicate that this compound has some activity against Acanthamoeba, exhibiting amoebistatic, amoebicidal, and cysticidal properties at concentrations above 100 µg/mL.[2][18] It has been used in combination with other agents for the treatment of Acanthamoeba keratitis.[19]
Experimental Protocols
In Vitro Susceptibility Testing of Leishmania Amastigotes
This protocol is a synthesized representation of methodologies described in the literature.[6][7][20]
-
Macrophage Isolation and Culture:
-
Isolate primary macrophages (e.g., bone marrow-derived macrophages from BALB/c mice) or use a macrophage cell line (e.g., J774).
-
Culture the macrophages in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics.
-
Seed the macrophages in 96-well plates at a density of approximately 5 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow adherence.
-
-
Parasite Infection:
-
Culture Leishmania promastigotes to the stationary phase.
-
Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
Incubate for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.
-
-
Drug Exposure:
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the medium from the infected macrophages and replace it with fresh medium containing the different concentrations of this compound.
-
Include a drug-free control and a positive control (e.g., Amphotericin B).
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 atmosphere.
-
-
Quantification of Infection:
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the percentage of infected macrophages and the number of amastigotes per 100 macrophages by light microscopy.
-
Alternatively, use a fluorometric assay with a DNA-binding dye (e.g., SYBR Green) or a metabolic assay (e.g., resazurin) to quantify parasite viability.
-
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC50), which is the concentration of this compound that reduces the parasite burden by 50% compared to the drug-free control.
-
In Vitro Susceptibility Testing of Cryptosporidium parvum
This protocol is based on methodologies for assessing the inhibition of C. parvum in cell culture.[3][14]
-
Host Cell Culture:
-
Culture a human ileocecal adenocarcinoma cell line (HCT-8) in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics.
-
Grow the cells to confluence in 96-well plates.
-
-
Parasite Preparation and Inoculation:
-
Excyst C. parvum oocysts by incubation in an acidic solution followed by a solution containing sodium taurocholate.
-
Inoculate the confluent HCT-8 cell monolayers with the freshly excysted sporozoites.
-
-
Drug Treatment:
-
Add serial dilutions of this compound to the infected cell cultures.
-
Include appropriate controls (uninfected cells, infected untreated cells).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
-
Assessment of Inhibition:
-
Quantify parasite growth using a quantitative PCR (qPCR) assay targeting a C. parvum-specific gene or through fluorescent microscopy after staining with a parasite-specific antibody.
-
-
Data Analysis:
-
Determine the inhibitory concentration (IC) of this compound that reduces parasite growth by a certain percentage (e.g., IC50).
-
Mechanism of Action and Experimental Workflow Visualizations
This compound's Mechanism of Action in Protozoa
The primary mechanism of this compound is the inhibition of protein synthesis, which subsequently impacts mitochondrial function.
Caption: this compound's inhibitory effect on protein synthesis and mitochondrial function.
Experimental Workflow: In Vitro Amastigote Susceptibility
The following diagram illustrates a typical workflow for determining the in vitro susceptibility of intracellular amastigotes to this compound.
Caption: Workflow for in vitro susceptibility testing of Leishmania amastigotes.
Conclusion
This compound remains a valuable antiprotozoal agent with a broad spectrum of activity. Its efficacy against Leishmania, Entamoeba, and Cryptosporidium is well-documented, although the emergence of resistance in Leishmania necessitates ongoing surveillance and research into combination therapies.[8][10] The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this compound and novel antiprotozoal drugs. A deeper understanding of its interactions with various protozoan targets will be crucial for optimizing its clinical use and overcoming potential resistance mechanisms.
References
- 1. Treatment of Giardiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Frontiers | Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, KDU731, and this compound against Cryptosporidium parvum [frontiersin.org]
- 4. This compound Affects Translation and Vesicle-Mediated Trafficking as Revealed by Proteomics of this compound –Susceptible –Resistant Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo interference of this compound with mitochondrial activity of Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental Induction of this compound Resistance in Antimony-Resistant Strains of L. donovani: Outcome Dependent on In Vitro Selection Protocol | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Activity of this compound against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential Effects of this compound on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Selection of this compound Resistance in Leishmania donovani Amastigotes Induces Variable Genomic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. A comparison of anticryptosporidial activity of this compound with that of other aminoglycosides and azithromycin in immunosuppressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and geneticin inhibit intracellular Cryptosporidium parvum without trafficking through the host cell cytoplasm: implications for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits Cryptosporidium infection of a human enterocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Therapeutic efficacy of this compound in immunosuppressed adult mice infected with Cryptosporidium parvum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strategies for Prevention and Treatment of Trichomonas vaginalis Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound treatment of recalcitrant Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Development of Drugs against Acanthamoeba Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acanthamoeba keratitis--resistance to medical therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
Paromomycin's Interaction with 16S Ribosomal RNA: A Deep Dive into the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paromomycin, an aminoglycoside antibiotic, exerts its potent bactericidal effects by targeting the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. This in-depth technical guide elucidates the molecular mechanism of this compound's action, focusing on its interaction with the 16S ribosomal RNA (rRNA) of the 30S small ribosomal subunit. By binding to a specific site within the 16S rRNA, this compound induces critical conformational changes that disrupt the fidelity of translation, leading to the synthesis of non-functional proteins and ultimately, bacterial cell death. This guide provides a comprehensive overview of the binding site, the structural rearrangements of the ribosome upon drug binding, and the downstream consequences for protein synthesis. We will delve into the key experimental methodologies that have been instrumental in unraveling this mechanism and present quantitative data to provide a detailed understanding of this crucial antibiotic-target interaction.
Introduction
The ribosome is a primary target for a multitude of antibiotics. Aminoglycosides, including this compound, represent a clinically significant class of antibiotics that bind to the ribosomal RNA, interfering with the translation process.[1][2] this compound is a broad-spectrum antibiotic effective against a range of bacterial and parasitic infections.[3][4] Its mechanism of action hinges on its ability to bind with high affinity and specificity to the decoding A-site of the 16S rRNA within the 30S ribosomal subunit.[5][6] This interaction is the linchpin of its antibacterial activity, triggering a cascade of events that compromise the integrity of protein synthesis.
The this compound Binding Site on 16S rRNA
This compound binds to a highly conserved region of the 16S rRNA known as the aminoacyl-tRNA site (A-site).[6][7] This site is critical for the accurate decoding of the messenger RNA (mRNA) codon by the incoming aminoacyl-tRNA. The binding pocket for this compound is located in the major groove of helix 44 (h44) of the 16S rRNA.[6][8]
Key nucleotides within the A-site that are crucial for this compound binding include A1408, A1492, A1493, and G1494 (E. coli numbering).[6][9] The interaction is characterized by a network of hydrogen bonds between the hydroxyl and amino groups of the this compound molecule and the bases and phosphate backbone of the rRNA.[10]
Mechanism of Action: A Cascade of Disruption
The binding of this compound to the 16S rRNA A-site initiates a series of conformational changes that are central to its mechanism of action. This process can be visualized as a signaling pathway leading to the inhibition of protein synthesis.
References
- 1. This compound | C23H45N5O14 | CID 165580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Interactions of aminoglycoside antibiotics with rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Aminoglycoside Resistance: The Emergence of Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exhibit Name [people.mbi.ucla.edu]
- 7. This compound binding induces a local conformational change in the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. An antibiotic-binding motif of an RNA fragment derived from the A-site-related region of Escherichia coli 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of this compound docked into the eubacterial ribosomal decoding A site - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Paromomycin on Mitochondrial Protein Synthesis in Yeast: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Paromomycin, an aminoglycoside antibiotic, is a potent inhibitor of protein synthesis. While its effects on bacterial ribosomes are well-documented, its impact on mitochondrial translation, particularly in eukaryotic model organisms such as Saccharomyces cerevisiae, is of significant interest due to the prokaryotic origins of mitochondria. This technical guide provides a comprehensive overview of the mechanisms by which this compound disrupts mitochondrial protein synthesis in yeast, leading to translational errors and subsequent cellular dysfunction. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to serve as a valuable resource for researchers in molecular biology, drug development, and mitochondrial medicine.
Mechanism of Action of this compound in Yeast Mitochondria
This compound primarily targets the small subunit of the mitochondrial ribosome (mitoribosome). Similar to its action in bacteria, this compound binds to the A-site of the 15S ribosomal RNA (rRNA) within the small ribosomal subunit. This interaction disrupts the fidelity of protein synthesis through two main mechanisms:
-
Induction of Amino Acid Misincorporation: this compound binding alters the conformation of the decoding center, leading to the erroneous incorporation of amino acids that do not correspond to the messenger RNA (mRNA) codon being read.
-
Promotion of Stop-Codon Read-through: The antibiotic facilitates the binding of a near-cognate aminoacyl-tRNA to a stop codon, resulting in the continuation of translation beyond the normal termination point and the production of aberrant, elongated proteins.
These errors in mitochondrial protein synthesis lead to the accumulation of misfolded and non-functional proteins within the mitochondria, triggering a cascade of downstream effects, including impaired oxidative phosphorylation, increased oxidative stress, and ultimately, cellular aging and death.
Quantitative Effects of this compound on Mitochondrial Protein Synthesis
The following tables summarize the quantitative data available on the impact of this compound on mitochondrial protein synthesis in Saccharomyces cerevisiae.
Table 1: Effect of this compound on Translational Fidelity in Yeast
| Parameter | Fold Increase | This compound Concentration | Reference |
| Stop-Codon Read-through | 5-fold | 0.5 mg/ml | [1] |
| Amino Acid Misincorporation | 3-fold | 0.5 mg/ml | [1] |
| Misreading of Poly(U) message | 2-3 fold stimulation | ~10 µg/ml | [2] |
Table 2: Inhibitory Concentrations of this compound on Mitochondrial Protein Synthesis
| Assay | This compound Concentration for Inhibition | Reference |
| Polyphenylalanine synthesis in isolated mitochondrial ribosomes | >100 µg/ml | [2] |
Table 3: Hypothetical Quantitative Proteomics Analysis of this compound-Treated Yeast Mitochondria
No specific quantitative proteomics data on the fold change of individual mitochondrial proteins in response to this compound was identified in the search. The following table is a template illustrating how such data would be presented. This type of analysis would be highly valuable to understand the specific impact of this compound on the mitochondrial proteome.
| Mitochondrial Protein | Function | Fold Change (this compound-treated vs. Control) | p-value |
| Cox1 | Subunit of Cytochrome c oxidase | e.g., -2.5 | <0.05 |
| Cox2 | Subunit of Cytochrome c oxidase | e.g., -2.8 | <0.05 |
| Cytb | Subunit of Cytochrome b-c1 complex | e.g., -2.2 | <0.05 |
| Atp6 | Subunit of ATP synthase | e.g., -1.9 | <0.05 |
| Var1 | Ribosomal protein | e.g., -1.5 | >0.05 |
Visualizing the Impact of this compound
Signaling Pathway of this compound Action
Caption: this compound's mechanism of action in yeast mitochondria.
Experimental Workflow for Studying this compound's Effects
Caption: Workflow for analyzing this compound's impact.
Experimental Protocols
Isolation of Yeast Mitochondria
This protocol is adapted from established methods for isolating functional mitochondria from Saccharomyces cerevisiae.
Materials:
-
Yeast culture grown in YPG (1% yeast extract, 2% peptone, 3% glycerol) to mid-log phase.
-
Dithiothreitol (DTT) buffer: 0.1 M Tris-SO4, pH 9.4, 10 mM DTT.
-
Spheroplasting buffer: 1.2 M sorbitol, 20 mM KPi, pH 7.4.
-
Zymolyase (e.g., Zymolyase-20T).
-
Homogenization buffer: 0.6 M sorbitol, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM PMSF, 0.2% (w/v) BSA.
-
Differential centrifugation tubes.
-
Dounce homogenizer.
Procedure:
-
Harvest yeast cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet with sterile water.
-
Resuspend the cells in DTT buffer and incubate for 15 minutes at 30°C to permeabilize the cell wall.
-
Pellet the cells and resuspend in spheroplasting buffer.
-
Add zymolyase and incubate at 30°C with gentle shaking until spheroplast formation is >90% (monitor by osmotic lysis in water).
-
Pellet the spheroplasts gently at 1,500 x g for 5 minutes.
-
Wash the spheroplasts with spheroplasting buffer.
-
Resuspend the spheroplasts in ice-cold homogenization buffer.
-
Homogenize the spheroplasts using a Dounce homogenizer with a tight-fitting pestle (10-15 strokes).
-
Perform differential centrifugation:
-
Centrifuge the homogenate at 1,500 x g for 5 minutes to pellet cell debris and nuclei.
-
Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes to pellet the mitochondria.
-
-
Gently wash the mitochondrial pellet with homogenization buffer without BSA.
-
Resuspend the final mitochondrial pellet in a suitable buffer for downstream applications.
In Vitro Mitochondrial Protein Synthesis Assay (Pulse-Labeling)
This protocol allows for the specific labeling of newly synthesized mitochondrial proteins.
Materials:
-
Isolated yeast mitochondria (see Protocol 4.1).
-
Translation buffer: 0.6 M sorbitol, 150 mM KCl, 10 mM Tris-HCl, pH 7.4, 5 mM KPi, 5 mM MgCl2, 0.1 mM EDTA, 2 mg/ml fatty acid-free BSA, 2 mM ATP, 0.5 mM GTP, 20 µM of each amino acid except methionine.
-
[³⁵S]-Methionine.
-
This compound stock solution.
-
Cycloheximide (to inhibit any contaminating cytosolic ribosomes).
-
Laemmli sample buffer.
Procedure:
-
Pre-incubate isolated mitochondria (50-100 µg) in translation buffer for 2 minutes at 25°C.
-
Add cycloheximide to a final concentration of 100 µg/ml to inhibit any cytosolic protein synthesis.
-
For the experimental group, add this compound to the desired final concentration. For the control group, add an equal volume of buffer.
-
Initiate the labeling reaction by adding [³⁵S]-Methionine.
-
Incubate the reaction for 30-60 minutes at 25°C with gentle agitation.
-
Stop the reaction by adding a chase solution of unlabeled methionine and cysteine, followed by centrifugation to pellet the mitochondria.
-
Wash the mitochondrial pellet.
-
Resuspend the pellet in Laemmli sample buffer, boil for 5 minutes, and analyze the labeled proteins by SDS-PAGE and autoradiography.
Conclusion and Future Directions
This compound serves as a powerful tool to investigate the mechanisms of mitochondrial protein synthesis and the consequences of translational errors. The data and protocols presented in this guide offer a solid foundation for researchers studying mitochondrial biology and the development of novel therapeutics targeting mitochondrial processes.
Future research should focus on:
-
Comprehensive Proteomics: Performing quantitative mass spectrometry-based proteomics to identify the full spectrum of mitochondrial proteins affected by this compound and to quantify their changes in abundance.
-
Dose-Response Studies: Generating detailed dose-response curves for this compound's inhibitory effects on the synthesis of specific mitochondrial proteins.
-
Mechanism of Downstream Effects: Elucidating the precise signaling pathways that link the accumulation of aberrant mitochondrial proteins to downstream cellular responses such as the unfolded protein response of the mitochondria (UPRmt) and apoptosis.
By addressing these questions, the scientific community can gain a deeper understanding of the intricate processes governing mitochondrial gene expression and its role in health and disease.
References
In Vivo Mechanism of Paromomycin on Leishmania Mitochondrial Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paromomycin, an aminoglycoside antibiotic, is a crucial component in the chemotherapeutic arsenal against leishmaniasis. While its efficacy is well-documented, a comprehensive understanding of its precise in vivo mechanism of action, particularly its impact on the parasite's mitochondria, is paramount for optimizing its use and developing next-generation antileishmanial drugs. This technical guide provides an in-depth exploration of the in vivo effects of this compound on Leishmania mitochondrial activity, consolidating available data, detailing experimental protocols, and visualizing key pathways.
Core Mechanism of Action
This compound exerts its leishmanicidal activity through a multi-pronged attack on the parasite's physiology. Evidence strongly suggests that the mitochondrion is a primary target. The proposed mechanism involves an initial interaction with the parasite's cell surface, followed by internalization and subsequent disruption of critical mitochondrial functions. This disruption culminates in a bioenergetic crisis, leading to parasite death. The primary mitochondrial events affected by this compound include the inhibition of protein synthesis, dissipation of the mitochondrial membrane potential, and interference with the respiratory chain.[1][2][3][4][5][6]
Data Presentation: Effects of this compound on Leishmania Mitochondrial Parameters
While extensive quantitative in vivo data is limited in publicly available literature, the following tables summarize the key observed effects of this compound on Leishmania mitochondrial functions based on a comprehensive review of existing studies.
| Parameter | Organism | This compound Concentration | Observed Effect | Citation |
| Mitochondrial Membrane Potential (ΔΨm) | Leishmania donovani promastigotes | 150 µM | Significant decrease in Rhodamine 123 fluorescence after 72 hours of exposure, indicating depolarization. | [3] |
| Leishmania donovani promastigotes | 150-200 µM (LC50) | Lowered electric potential difference across mitochondrial membranes. | [2] | |
| Respiration | Leishmania donovani promastigotes | 150-200 µM (LC50) | Inhibition of respiration. | [2] |
| Protein Synthesis | Leishmania donovani | Not specified | Inhibition of both cytoplasmic and mitochondrial protein synthesis. | [3][5] |
| Mitochondrial Dehydrogenase Activity | Leishmania donovani promastigotes | 150-200 µM (LC50) | Lowered activity, suggesting a shortage of respiratory substrates. | [2] |
| Parameter | Metric | Value | Organism | Citation |
| IC50 (Inhibitory Concentration 50%) | Growth Inhibition | 50 ± 2.5 µM | Leishmania donovani promastigotes | [3] |
| Growth Inhibition | ~200 µM | Leishmania mexicana promastigotes | ||
| LC50 (Lethal Concentration 50%) | Cell Viability | 150-200 µM | Leishmania donovani promastigotes | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on Leishmania mitochondrial activity.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using Rhodamine 123
Principle: Rhodamine 123 is a cell-permeant, cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner. A decrease in mitochondrial membrane potential results in reduced accumulation and, therefore, lower fluorescence intensity.
Protocol:
-
Parasite Culture and Treatment:
-
Culture Leishmania promastigotes to the mid-log phase in appropriate culture medium.
-
Incubate the parasites with varying concentrations of this compound (e.g., 50, 100, 150 µM) for a specified duration (e.g., 24, 48, 72 hours). Include an untreated control group.
-
-
Staining:
-
Harvest the parasites by centrifugation (e.g., 1500 x g for 10 minutes at 4°C).
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Resuspend the parasite pellet in PBS containing 0.05 µM Rhodamine 123.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the cells with an argon-ion laser at 488 nm.
-
Collect the fluorescence emission using a 530/30 nm bandpass filter (FL-1 channel).
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) for each treatment group. A decrease in MFI compared to the untreated control indicates mitochondrial depolarization.
-
Quantification of Intracellular ATP Levels using a Luciferase-Based Assay
Principle: This method relies on the quantification of light produced from the luciferase-catalyzed reaction between luciferin and ATP. The amount of light emitted is directly proportional to the intracellular ATP concentration.
Protocol:
-
Parasite Culture and Treatment:
-
Culture Leishmania promastigotes (wild-type or luciferase-expressing transfectants) to the mid-log phase.
-
Treat the parasites with different concentrations of this compound for the desired time points.
-
-
ATP Extraction:
-
Harvest a known number of parasites (e.g., 1 x 10^7 cells) by centrifugation.
-
Resuspend the cell pellet in a suitable ATP-releasing agent (e.g., boiling water or a commercial lysis buffer).
-
Boil the sample for 5-10 minutes to inactivate ATPases.
-
Centrifuge to pellet cell debris and collect the supernatant containing the extracted ATP.
-
-
Luminometry:
-
Prepare a standard curve using known concentrations of ATP.
-
In a luminometer tube or a white-walled 96-well plate, mix the ATP extract with a luciferase/luciferin reagent.
-
Measure the luminescence immediately using a luminometer.
-
Calculate the ATP concentration in the samples by interpolating from the standard curve.
-
Normalize the ATP levels to the cell number or total protein content.
-
Measurement of Reactive Oxygen Species (ROS) Production using H2DCFDA
Principle: 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Parasite Culture and Treatment:
-
Culture Leishmania promastigotes as described previously.
-
Treat the parasites with this compound at various concentrations and for different durations.
-
-
Staining:
-
Harvest and wash the parasites with PBS.
-
Resuspend the cells in PBS containing 10 µM H2DCFDA.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells twice with PBS to remove excess dye.
-
Resuspend the cells in PBS.
-
Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer with excitation at ~485 nm and emission at ~535 nm.
-
An increase in fluorescence intensity in this compound-treated cells compared to the control indicates an increase in ROS production.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of this compound and the experimental workflows.
References
- 1. In vivo interference of this compound with mitochondrial activity of Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Monitoring of Intracellular ATP Levels in Leishmania donovani Promastigotes as a Rapid Method To Screen Drugs Targeting Bioenergetic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of this compound against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: uptake and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of this compound for Visceral Leishmaniasis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Paromomycin: An In-depth Technical Guide for Researchers and Drug Development Professionals
An Overview of Paromomycin as a Potent Antiprotozoal and Antibacterial Agent
This compound is an aminoglycoside antibiotic with a broad spectrum of activity against a variety of protozoa and bacteria.[1] Discovered in the 1950s from Streptomyces rimosus var. paromomycinus, it has become a critical tool in the treatment of several parasitic infections, including amebiasis, giardiasis, leishmaniasis, and cryptosporidiosis.[1] Its poor absorption from the gastrointestinal tract makes it particularly effective for treating intestinal infections.[2][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, spectrum of activity, pharmacokinetic and pharmacodynamic properties, and mechanisms of resistance, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its antimicrobial effects primarily by inhibiting protein synthesis in both prokaryotic and eukaryotic pathogens.[2] As an aminoglycoside, its principal target is the ribosome.
Antiprotozoal and Antibacterial Action:
This compound binds to the A-site on the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit in bacteria and the analogous site in protozoal ribosomes.[2] This binding has two major consequences:
-
Induction of mRNA Misreading: The binding of this compound to the A-site causes a conformational change that allows for the incorrect incorporation of amino acids into the growing polypeptide chain. This leads to the synthesis of non-functional or toxic proteins, ultimately disrupting cellular processes and leading to cell death.[2]
-
Inhibition of Translocation: this compound can also interfere with the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. This stalls protein synthesis.[4]
Some evidence also suggests that this compound may inhibit the assembly of the 30S ribosomal subunit, further disrupting protein synthesis.[5] In protozoa like Leishmania, in addition to ribosomal inhibition, this compound has been suggested to affect mitochondrial membrane potential.
Spectrum of Activity
This compound has a broad spectrum of activity, encompassing various protozoa and bacteria.
Antiprotozoal Activity
This compound is effective against a range of protozoan parasites. Its efficacy varies depending on the species and the stage of the parasite's life cycle.
| Protozoan Species | In Vitro Potency (IC50/MIC) |
| Leishmania donovani (promastigote) | 50 ± 2.5 µM[6] |
| Leishmania donovani (amastigote) | 8 ± 3.2 µM[6] |
| Cryptosporidium parvum | >1000 µg/ml (inhibited infection by >85%)[7] |
| Entamoeba histolytica | Effective in vivo, eradicating infection[8] |
| Giardia lamblia | Effective in vivo, with cure rates of 55-90%[9] |
Antibacterial Activity
This compound is active against a variety of Gram-negative and some Gram-positive bacteria. Its antibacterial spectrum is similar to that of neomycin.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli (Carbapenem-Resistant) | 4 | >256 |
| Klebsiella pneumoniae (Carbapenem-Resistant) | 4 | >256 |
| Staphylococcus aureus | IC50 for protein synthesis inhibition: 1.25 µg/mL[5] | - |
Note: MIC values can vary significantly depending on the strain and testing methodology.[6][10]
Pharmacokinetics and Pharmacodynamics
The route of administration significantly influences the pharmacokinetic profile of this compound.
| Parameter | Oral Administration | Intramuscular Administration |
| Bioavailability | Very low (~0.3%)[11][12] | Nearly 100%[13] |
| Absorption | Poorly absorbed from the GI tract[2][3] | Rapidly absorbed[13] |
| Peak Plasma Concentration (Cmax) | Not applicable | ~22.4 ± 3.2 µg/mL[14] |
| Time to Peak (Tmax) | Not applicable | ~1.34 ± 0.45 hours[14] |
| Elimination Half-life (t½) | Not applicable | ~2-3 hours[13] |
| Excretion | Almost 100% in feces as unchanged drug[2] | Primarily renal[15] |
Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound in treating various parasitic infections.
| Indication | Treatment Regimen | Efficacy (Cure Rate) | Reference(s) |
| Visceral Leishmaniasis | 11 mg/kg/day for 21 days (IM) | 92.8% (per protocol) | [10] |
| Visceral Leishmaniasis | 15 mg/kg/day for 21 days (IM) | 94.6% | [16] |
| Amebiasis (intestinal) | 25-35 mg/kg/day for 7 days (oral) | 92% (microbiologic cure) | [8] |
| Cryptosporidiosis (in AIDS patients) | 1.0 g twice a day (oral) with azithromycin | Significant reduction in oocyst excretion | [17] |
| Cryptosporidiosis (in AIDS patients) | 500 mg qid for 14 days (oral) | 76% clinical improvement | [2] |
Mechanisms of Resistance
Resistance to this compound can develop through various mechanisms in both bacteria and protozoa.
Bacterial Resistance
The primary mechanisms of resistance to aminoglycosides in bacteria include:
-
Enzymatic Modification: Aminoglycoside-modifying enzymes (AMEs) such as acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs) can inactivate the drug.
-
Ribosomal Alterations: Mutations in the 16S rRNA gene or modifications such as methylation can reduce the binding affinity of this compound to its ribosomal target.
-
Reduced Permeability and Efflux: Alterations in the bacterial cell envelope can limit drug uptake, and efflux pumps can actively transport the drug out of the cell.
Protozoal Resistance (Leishmania)
In Leishmania, resistance to this compound is multifactorial and can involve:
-
Decreased Drug Accumulation: Reduced uptake and/or increased efflux of the drug.
-
Increased Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein A (PgpA) and multidrug resistance protein 1 (MDR1), can actively pump this compound out of the parasite.[18]
-
Altered Membrane Fluidity: Changes in the composition of the parasite's cell membrane can affect drug transport.
-
Vesicular Sequestration: The parasite may sequester the drug within intracellular vesicles, preventing it from reaching its ribosomal target.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested.
-
Preparation of Microtiter Plate: In a 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to all wells.
-
Serial Dilution: Add 100 µL of the this compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
In Vitro Susceptibility Testing of Leishmania Amastigotes
This protocol assesses the efficacy of this compound against the intracellular amastigote stage of Leishmania.
-
Macrophage Seeding: Seed peritoneal macrophages from a suitable host (e.g., mouse) in a 96-well plate and allow them to adhere.
-
Infection: Infect the adherent macrophages with Leishmania promastigotes at an appropriate multiplicity of infection and incubate to allow for phagocytosis and transformation into amastigotes.
-
Drug Addition: Prepare serial dilutions of this compound in culture medium and add them to the infected macrophage cultures.
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.
-
Assessment of Infection: Fix and stain the cells (e.g., with Giemsa stain). Determine the number of amastigotes per 100 macrophages for each drug concentration by light microscopy.
-
IC50 Determination: Calculate the 50% inhibitory concentration (IC50), which is the concentration of this compound that reduces the number of amastigotes by 50% compared to untreated controls.
Experimental Workflows
Workflow for Screening this compound Resistance in Clinical Isolates
Conclusion
This compound remains a valuable antimicrobial agent, particularly for the treatment of intestinal protozoal infections and leishmaniasis. Its unique pharmacokinetic profile and broad spectrum of activity make it a crucial component of the global antimicrobial arsenal. However, the emergence of resistance necessitates ongoing research into its mechanisms of action and the development of strategies to overcome resistance. This technical guide provides a foundation for researchers and drug development professionals to further explore the potential of this compound and to develop new and improved therapeutic approaches.
References
- 1. This compound in the treatment of intestinal amebiasis; a short course of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | Drug Development Against the Major Diarrhea-Causing Parasites of the Small Intestine, Cryptosporidium and Giardia [frontiersin.org]
- 4. Sub-MIC of antibiotics induced biofilm formation of Pseudomonas aeruginosa in the presence of chlorhexidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neomycin and this compound inhibit 30S ribosomal subunit assembly in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of Neomycin, Streptomycin, this compound and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mode of action of the antibiotic this compound on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Treatment of Giardiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Neomycin, Streptomycin, this compound and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetics of this compound: Influence on oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetics of this compound: Influence on oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. Pharmacokinetics of intramuscularly administered aminosidine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical Pharmacokinetics of Systemically Administered Antileishmanial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Geographical Variability in this compound Pharmacokinetics Does Not Explain Efficacy Differences between Eastern African and Indian Visceral Leishmaniasis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | In Vitro Activity of Neomycin, Streptomycin, this compound and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains [frontiersin.org]
- 18. In Vitro Activity of Neomycin, Streptomycin, this compound and Apramycin against Carbapenem-Resistant Enterobacteriaceae … [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols for Paromomycin Sulfate in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paromomycin sulfate is an aminoglycoside antibiotic with a broad spectrum of activity against bacteria and certain protozoa. Its efficacy is intrinsically linked to its bioavailability in aqueous solutions, making a thorough understanding of its solubility characteristics in various buffer systems crucial for research and development applications. These application notes provide a summary of the known solubility data for this compound sulfate, detailed protocols for determining its solubility, and guidelines for preparing and using buffered solutions.
Physicochemical Properties of this compound Sulfate
This compound sulfate is a white to light yellow, odorless or nearly odorless powder. It is known to be very hygroscopic and can degrade upon exposure to a humid atmosphere, with decomposition being accelerated at higher temperatures.
pH of Solution: A 30 mg/mL solution of this compound sulfate in carbon-dioxide-free water has a pH ranging from 5.0 to 7.5.[1][2]
Solubility of this compound Sulfate in Aqueous Solutions
This compound sulfate is generally described as "very soluble" or "freely soluble" in water.[1] Quantitative data from various sources is summarized in the table below. It is important to note that the solubility can be influenced by the specific salt form and purity of the compound.
| Solvent/Buffer | pH | Temperature | Solubility | Citation |
| Water | Not Specified | Not Specified | 50 mg/mL | [3] |
| Phosphate Buffered Saline (PBS) | 7.2 | Not Specified | ~10 mg/mL | [4] |
Note on Stability: Aqueous solutions of this compound sulfate are stable at 37°C for up to 5 days.[3] For longer-term storage, refrigeration at 2-8°C is recommended.
Mechanism of Action: Inhibition of Protein Synthesis
This compound sulfate exerts its antimicrobial effect by inhibiting protein synthesis in susceptible organisms. The primary target is the 30S ribosomal subunit. This compound binds to the A site of the 16S ribosomal RNA (rRNA), which leads to the misreading of mRNA codons and the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins, ultimately leading to cell death.[5][6]
Figure 1. Mechanism of action of this compound Sulfate.
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Sulfate Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound sulfate in a generic aqueous buffer.
Materials:
-
This compound Sulfate powder
-
Desired aqueous buffer (e.g., Phosphate Buffered Saline (PBS), TRIS buffer)
-
Sterile, deionized water
-
Calibrated pH meter
-
Sterile conical tubes or flasks
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm pore size)
Procedure:
-
Buffer Preparation: Prepare the desired aqueous buffer at the target pH and concentration. For example, to prepare a 1X PBS solution at pH 7.4. Ensure the buffer is at room temperature.
-
Weighing this compound Sulfate: Accurately weigh the required amount of this compound sulfate powder in a sterile container. For a 10 mg/mL solution in 50 mL, weigh 500 mg of this compound sulfate.
-
Dissolution: Add a small volume of the prepared buffer to the this compound sulfate powder and create a slurry. Gradually add the remaining buffer while stirring continuously with a magnetic stirrer until the final volume is reached.
-
pH Adjustment: Measure the pH of the solution using a calibrated pH meter. If necessary, adjust the pH to the desired value using small volumes of acid (e.g., HCl) or base (e.g., NaOH) that are compatible with the buffer system.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the stock solution at 2-8°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
References
- 1. digicollections.net [digicollections.net]
- 2. rpicorp.com [rpicorp.com]
- 3. This compound SULFATE | 1263-89-4 [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | C23H45N5O14 | CID 165580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
Paromomycin Stock Solution: Preparation and Long-Term Storage for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Paromomycin is an aminoglycoside antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as some protozoa and cestodes.[1] Its primary mechanism of action involves the inhibition of protein synthesis through binding to the 16S ribosomal RNA (rRNA) of the bacterial ribosome.[1][2] This interaction, specifically at the A site, leads to the production of defective polypeptide chains and ultimately results in cell death.[3] Due to its efficacy, this compound is a valuable tool in various research applications, including antimicrobial susceptibility testing, studies on ribosomal function, and as a selection agent.
These application notes provide detailed protocols for the preparation, storage, and quality control of this compound stock solutions to ensure reproducibility and accuracy in experimental settings.
Data Presentation
Solubility of this compound Sulfate
This compound sulfate is readily soluble in water but has poor solubility in organic solvents like DMSO and ethanol.[1]
| Solvent | Solubility | Reference |
| Water | 100 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Recommended Storage Conditions for this compound Stock Solutions
Proper storage is crucial to maintain the stability and activity of this compound stock solutions. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]
| Storage Temperature | Duration | Solvent | Notes | Reference |
| 2-8°C | Up to 5 days | Water | For short-term use. | |
| Room Temperature | Up to 8 hours | Water | Stable for a typical workday. | [5] |
| -20°C | Up to 1 month | Water | For intermediate-term storage. | [3] |
| -80°C | 6 months to 1 year | Water | Recommended for long-term storage. | [1][3] |
Experimental Protocols
Preparation of a 50 mg/mL this compound Stock Solution
This protocol describes the preparation of a high-concentration aqueous stock solution of this compound sulfate.
Materials:
-
This compound sulfate powder
-
Sterile, high-purity (e.g., Milli-Q®) water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculate the required mass of this compound sulfate. The potency of this compound can vary between lots. Use the following formula to calculate the precise weight of the powder needed, accounting for the potency provided by the manufacturer on the Certificate of Analysis (CoA).[6]
-
Formula: Weight (mg) = (Desired Concentration (mg/mL) * Desired Volume (mL)) / (Potency (µg/mg) / 1000)
-
Example: To prepare 10 mL of a 50 mg/mL solution using a powder with a potency of 750 µg/mg: Weight (mg) = (50 mg/mL * 10 mL) / (750 µg/mg / 1000) = 666.7 mg
-
-
Weigh the this compound sulfate powder accurately using an analytical balance.
-
Dissolve the powder. Transfer the weighed powder to a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL for a final volume of 10 mL) to the tube.
-
Mix thoroughly. Vortex the solution vigorously until the this compound sulfate is completely dissolved. The solution should be clear and free of any particulates.
-
Adjust to the final volume. Add sterile water to reach the final desired volume (e.g., 10 mL).
-
Sterilize the solution. Filter-sterilize the this compound stock solution using a 0.22 µm syringe filter into a new sterile container.[3][7] This step is critical for preventing microbial contamination, especially for solutions that will be used in cell culture.
-
Aliquot for storage. Dispense the sterile stock solution into smaller, single-use, sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Label and store. Clearly label the aliquots with the name of the antibiotic, concentration, date of preparation, and storage temperature. Store the aliquots at -20°C for up to one month or at -80°C for long-term storage (6 months to a year).[1][3]
Quality Control of this compound Stock Solution
Regular quality control is essential to ensure the accuracy of experimental results.
Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or mass spectrometry, can be used to determine the concentration and purity of the this compound stock solution.[5][8] Since this compound lacks a UV chromophore, derivatization may be required for UV detection.[5]
-
Microbiological Assay: A microbiological assay, such as the agar well diffusion method, can be performed to confirm the biological activity of the stock solution.[7] This involves creating a calibration curve with a known standard of this compound and comparing the inhibition zone produced by the prepared stock solution.
Application Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines a common application of a this compound stock solution in determining the susceptibility of a bacterial strain.
Materials:
-
Sterile this compound stock solution (e.g., 1 mg/mL)
-
Bacterial culture in logarithmic growth phase
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare the bacterial inoculum. Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6][9] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Prepare serial dilutions of this compound. a. In a sterile 96-well plate, add 100 µL of sterile MHB to wells 2 through 12 of a single row. b. Add 200 µL of the this compound working solution (e.g., a 1:10 dilution of a 10 mg/mL stock to get 1 mg/mL, then further diluted to the highest concentration to be tested) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).
-
Inoculate the microtiter plate. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubate. Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.
-
Determine the MIC. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[10] This can be assessed visually or by measuring the optical density (OD) of the wells using a microplate reader.
Visualizations
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a sterile this compound stock solution.
Mechanism of Action of this compound
Caption: this compound's mechanism of action on the bacterial ribosome.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. omicsonline.org [omicsonline.org]
- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 7. This compound production from Streptomyces rimosus NRRL 2455: statistical optimization and new synergistic antibiotic combinations against multidrug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apec.org [apec.org]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Paromomycin Stability in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paromomycin is an aminoglycoside antibiotic effective against a broad spectrum of Gram-negative and Gram-positive bacteria, as well as some protozoa.[1] Its primary mechanism of action involves the inhibition of protein synthesis by binding to the 16S ribosomal RNA of the 30S ribosomal subunit, which leads to misreading of mRNA and ultimately, microbial cell death.[1][2] In eukaryotic cells, while the primary target is absent, aminoglycosides like this compound can still exert cytotoxic effects. This is thought to occur through interactions with mitochondrial ribosomes, which are similar to bacterial ribosomes, and the induction of apoptosis through signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway.[3][4]
Given its use in various in vitro studies, understanding the stability of this compound in cell culture media is critical for ensuring accurate and reproducible experimental outcomes. The degradation of an antibiotic can lead to a decrease in its effective concentration over the course of an experiment, potentially confounding results. These application notes provide a summary of the known stability of this compound in aqueous solutions and a protocol for determining its stability in specific cell culture media.
This compound Stability Data
| Matrix | Temperature | Duration | Stability Notes | Reference |
| Water | Room Temp. | 8 hours | The relative standard deviation (RSD) of the this compound peak in an aqueous solution was 1.1% over 8 hours. | [5] |
| Human Plasma | Room Temp. | 24 hours | This compound was found to be stable. | [6] |
| Human Plasma | 35°C | 6 hours | This compound was found to be stable. | [6] |
| Stock Solution (in water) | -20°C | 431 days | The stock solution was found to be stable. | [7] |
| Working Solutions (in water) | -20°C | 60 days | The working solutions were found to be stable. | [7] |
Experimental Protocols
Due to the lack of specific stability data in cell culture media, it is recommended that researchers determine the stability of this compound under their specific experimental conditions. The following protocols provide a framework for conducting such a stability study using both chemical and biological activity assays.
Protocol for Determining this compound Stability by HPLC
This protocol describes how to determine the chemical stability of this compound in a chosen cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
3.1.1. Materials
-
This compound sulfate (USP reference standard)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required (e.g., with fetal bovine serum)
-
Sterile, polypropylene tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with an Evaporative Light Scattering Detector (ELSD) or a UV detector (requires derivatization)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: 0.2 M trifluoroacetic acid in water and acetonitrile (96:4, v/v)[5]
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
3.1.2. Experimental Workflow
Caption: Experimental workflow for assessing this compound stability.
3.1.3. Procedure
-
Preparation of this compound-Spiked Medium:
-
Prepare a stock solution of this compound sulfate in sterile, HPLC-grade water at a concentration of 10 mg/mL.
-
Further dilute the stock solution in the desired cell culture medium to the final working concentration used in your experiments (e.g., 100 µg/mL).
-
Prepare a sufficient volume to allow for sampling at all time points.
-
-
Incubation and Sampling:
-
Immediately after preparation, take an aliquot for the time-zero (T=0) measurement.
-
Place the remaining this compound-spiked medium in a sterile, capped polypropylene tube in a 37°C, 5% CO₂ incubator.
-
Collect aliquots at predetermined time points (e.g., 6, 12, 24, 48, 72, and 96 hours).
-
Store all collected samples at -80°C until analysis.
-
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
If the medium contains serum, perform a protein precipitation step by adding 2 volumes of cold acetonitrile to 1 volume of the sample.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.[8]
-
Transfer the supernatant to a new tube and dilute with water to a concentration within the linear range of the HPLC method.[5]
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column maintained at 30°C.
-
Use a mobile phase of 0.2 M trifluoroacetic acid in water-acetonitrile (96:4, v/v) at a flow rate of 0.6 mL/min.[5]
-
Since this compound lacks a UV chromophore, an ELSD is recommended for detection.[9]
-
Prepare a standard curve of this compound in the same cell culture medium (processed in the same way as the samples) to quantify the concentration in the test samples.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point using the standard curve.
-
Plot the concentration of this compound versus time to determine the degradation profile.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Protocol for Determining this compound Bioactivity
This protocol uses a standard microbiological assay to determine the biological activity of this compound in cell culture medium over time.
3.2.1. Materials
-
This compound-spiked cell culture medium samples from the stability study (Protocol 3.1).
-
A susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 25923).
-
Bacterial growth medium (e.g., Mueller-Hinton agar).
-
Sterile petri dishes.
-
Sterile paper discs.
-
Bacterial incubator (37°C).
3.2.2. Procedure
-
Preparation of Bacterial Plates:
-
Prepare a bacterial suspension of the susceptible strain equivalent to a 0.5 McFarland standard.
-
Evenly swab the entire surface of the Mueller-Hinton agar plates with the bacterial suspension.
-
-
Application of Samples:
-
Apply a fixed volume (e.g., 20 µL) of each thawed sample from the different time points of the stability study onto separate sterile paper discs.
-
As a control, prepare a fresh standard curve of this compound in the same cell culture medium.
-
-
Incubation:
-
Place the discs on the inoculated agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition around each disc.
-
Plot the zone diameter versus the logarithm of the this compound concentration for the standards to create a standard curve.
-
Determine the active concentration of this compound in the incubated samples by interpolating their zone of inhibition diameters on the standard curve.
-
Compare the bioactivity at each time point to the T=0 sample to assess the loss of biological activity over time.
-
Eukaryotic Cell Signaling Pathways Affected by this compound
While primarily targeting bacterial protein synthesis, aminoglycosides can induce cytotoxicity in eukaryotic cells, which is an important consideration for in vitro studies. One of the key pathways implicated in aminoglycoside-induced apoptosis is the c-Jun N-terminal kinase (JNK) signaling pathway.[3][4] Activation of this pathway can lead to the transcription of pro-apoptotic genes.
Caption: JNK signaling pathway activation by aminoglycosides.
Conclusion
The stability of this compound in cell culture media is a critical parameter for the design and interpretation of in vitro experiments. While specific stability data in common cell culture media is limited, the protocols provided in these application notes offer a robust framework for researchers to determine the chemical stability and biological activity of this compound under their specific experimental conditions. This will ensure that the intended concentration of the antibiotic is maintained throughout the experiment, leading to more accurate and reliable results. Furthermore, an awareness of the potential for aminoglycosides to induce eukaryotic cell cytotoxicity via pathways such as JNK signaling is important for a comprehensive understanding of experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C23H45N5O14 | CID 165580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early transcriptional response to aminoglycoside antibiotic suggests alternate pathways leading to apoptosis in sensory hair cells in the mouse inner ear - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. researchgate.net [researchgate.net]
- 7. thomasdorlo.rbind.io [thomasdorlo.rbind.io]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Paromomycin as a Selectable Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paromomycin, an aminoglycoside antibiotic, serves as an effective selectable marker for the isolation of successfully transformed cells in a variety of biological systems, including bacteria, yeast, plants, and mammalian cells. Its utility lies in its ability to inhibit protein synthesis in non-resistant cells, allowing for the selective growth of cells that have incorporated a resistance gene. This document provides detailed application notes and protocols for using this compound as a selectable marker.
The resistance to this compound is conferred by the expression of an aminoglycoside phosphotransferase, most commonly the neomycin phosphotransferase II (NPTII) or APH(3')-Ia gene. This enzyme inactivates this compound by phosphorylation, thereby permitting protein synthesis and cell growth to continue in transformed cells.
Mechanism of Action and Resistance
This compound exerts its cytotoxic effects by binding to the 16S ribosomal RNA (rRNA) in prokaryotes and the 18S rRNA in eukaryotes, leading to errors in translation and the inhibition of protein synthesis.[1][2][3] This ultimately results in cell death.
The resistance mechanism involves the enzymatic inactivation of this compound by an aminoglycoside 3'-phosphotransferase, such as APH(3')-Ia.[4][5] This enzyme catalyzes the transfer of a phosphate group from ATP to the 3'-hydroxyl group of the this compound molecule.[4][6] This modification prevents the antibiotic from binding to its ribosomal target, thus rendering it ineffective and allowing the transformed cell to survive and proliferate.
References
- 1. powder, suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Purification, characterization, and investigation of the mechanism of aminoglycoside 3'-phosphotransferase type Ia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. APH(3’)-Ie, an aminoglycoside-modifying enzyme discovered in a rabbit-derived Citrobacter gillenii isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kanamycin kinase - Wikipedia [en.wikipedia.org]
Establishing Optimal Paromomycin Concentration for Mammalian Cell Selection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paromomycin, an aminoglycoside antibiotic, is a crucial tool for the selection of mammalian cells that have been successfully transfected with a plasmid conferring this compound resistance. The antibiotic functions by binding to the A-site of the 80S ribosome, thereby inhibiting protein synthesis and leading to cell death in non-resistant cells.[1] The efficacy of this compound is highly dependent on the specific cell line and experimental conditions. Therefore, it is imperative to determine the optimal concentration empirically for each cell line to ensure efficient selection of transfected cells while minimizing off-target effects.
This document provides a comprehensive guide to establishing the optimal this compound concentration for mammalian cell selection. It includes detailed protocols for determining the minimal lethal concentration through a kill curve experiment, recommended concentration ranges for various cell lines, and a discussion of factors that can influence the selection process.
Data Presentation: Recommended this compound Concentrations
While the optimal concentration of this compound must be determined experimentally for each cell line, the following table provides general concentration ranges and suggested starting points for a kill curve experiment based on available data for this compound and other aminoglycoside antibiotics like G418 and Puromycin. It is important to note that different cell types exhibit varying sensitivities to selection antibiotics.[2][3]
| Cell Line | Antibiotic | Recommended Concentration Range (µg/mL) | Starting Concentration for Kill Curve (µg/mL) | Reference(s) |
| General Mammalian Cells | This compound | 100 - 1000 | 100, 200, 400, 600, 800, 1000 | |
| HEK293 | G418 | 200 - 500 | 200 | [4][5] |
| HeLa | Puromycin | 1 - 10 | 1 | [6][7] |
| CHO | G418 | 400 - 1000 | 400 | [8] |
| NIH3T3 | G418 | 400 - 800 | 400 | [9] |
| A549 | G418 | 600 - 1000 | 600 | [10][11] |
| MCF-7 | Puromycin | 0.5 - 5 | 0.5 | [2] |
| Jurkat | G418 | 400 - 800 | 400 | [12][13] |
Note: The concentrations listed for G418 and Puromycin can serve as a preliminary guide for establishing a starting range for this compound kill curve experiments, as they are also used for mammalian cell selection and their effective concentrations can provide a useful reference.
Experimental Protocols
Determining Optimal this compound Concentration using a Kill Curve
A kill curve is a dose-response experiment essential for determining the minimum concentration of an antibiotic required to kill all non-transfected cells within a specific timeframe, typically 7-14 days.[3]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound sulfate
-
24-well or 96-well cell culture plates
-
Hemocytometer or automated cell counter
-
Sterile phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the cells in a 24-well plate at a density that will result in 50-80% confluency on the day of antibiotic addition.
-
For suspension cells, seed at a density of approximately 2.5 x 10^5 to 5 x 10^5 cells/mL.
-
Incubate the cells overnight to allow for attachment and recovery.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound sulfate in sterile water or PBS at a concentration of 10-50 mg/mL. Filter-sterilize the stock solution and store it at -20°C.
-
On the day of the experiment, prepare a series of dilutions of this compound in complete culture medium. A suggested range to test is 0, 100, 200, 400, 600, 800, and 1000 µg/mL. It is recommended to prepare triplicate wells for each concentration.
-
-
Antibiotic Treatment:
-
Carefully aspirate the old medium from the wells.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a "no antibiotic" control.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C in a humidified CO2 incubator.
-
Observe the cells daily under a microscope to monitor for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.
-
Replace the medium with fresh medium containing the appropriate this compound concentration every 2-3 days.
-
-
Determining the Optimal Concentration:
-
Continue the experiment for 7-14 days, or until all cells in some of the wells are dead.
-
The optimal concentration of this compound is the lowest concentration that results in complete cell death of the non-transfected cells within the desired timeframe.
-
Factors Influencing this compound Selection
Several factors can influence the effectiveness of this compound selection and should be considered for optimal results:
-
Cell Type: Different mammalian cell lines exhibit varying sensitivities to this compound. It is crucial to perform a kill curve for each new cell line.
-
Cell Density: The density of the cells at the time of selection can impact the antibiotic's effectiveness. Higher cell densities may require higher concentrations of the antibiotic.[14][15][16][17] It is recommended to split cells to maintain a sub-confluent density during selection to ensure cells are actively dividing.[18]
-
Cell Health: The overall health of the cells is critical. Healthy, actively dividing cells are more susceptible to the effects of antibiotics that inhibit protein synthesis.
-
Medium Components: Components in the cell culture medium, such as serum, can sometimes interfere with the activity of the antibiotic.[19] While specific data on serum interference with this compound is limited, it is a factor to consider, and consistency in media formulation is important.
-
Antibiotic Stability: The stability of this compound in the culture medium should be considered. It is recommended to replace the selection medium every 2-3 days to maintain an effective concentration of the antibiotic.[20][21]
Mandatory Visualizations
Signaling Pathway: Mechanism of this compound Action
This compound inhibits protein synthesis in eukaryotic cells by binding to the decoding center of the 80S ribosome. This diagram illustrates the interference of this compound with the translation elongation process.
Caption: this compound binds to the A-site of the ribosome, interfering with translation.
Experimental Workflow: Kill Curve Protocol
This diagram outlines the key steps involved in performing a kill curve experiment to determine the optimal concentration of this compound for mammalian cell selection.
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 2. Selection Antibiotics | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Team:SUSTC-Shenzhen/Notebook/HeLaCell/Determining-the-appropriate-concentration-of-puromycin-for-cell-selection - 2014.igem.org [2014.igem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 10. researchgate.net [researchgate.net]
- 11. cell-lines.toku-e.com [cell-lines.toku-e.com]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. Functional relationship between bacterial cell density and the efficacy of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. journals.asm.org [journals.asm.org]
- 18. abo.com.pl [abo.com.pl]
- 19. go.drugbank.com [go.drugbank.com]
- 20. researchgate.net [researchgate.net]
- 21. Characterization, thermal stability studies, and analytical method development of this compound for formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Paromomycin Selection of Transfected Eukaryotic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of stable cell lines, which continuously express a gene of interest, is a cornerstone of modern biological research and biopharmaceutical development. This process relies on the successful integration of a target gene into the host cell's genome and the subsequent selection of these modified cells. Paromomycin, an aminoglycoside antibiotic, serves as a potent selection agent for eukaryotic cells that have been successfully transfected with a vector containing a corresponding resistance gene, typically an aminoglycoside phosphotransferase.
These application notes provide a comprehensive guide to utilizing this compound for the selection of transfected eukaryotic cells. Detailed protocols for determining the optimal this compound concentration and for the generation of stable cell lines are presented, along with a summary of key quantitative data and visual representations of the underlying mechanisms and workflows.
Mechanism of Action and Resistance
This compound inhibits protein synthesis in eukaryotic cells by binding to the A-site of the ribosomal RNA (rRNA) within the small ribosomal subunit.[1][2] This binding disrupts the fidelity of translation in two main ways: it induces a conformational change that leads to the misreading of the mRNA codon and subsequent incorporation of incorrect amino acids into the nascent polypeptide chain, and it can also inhibit the translocation of the ribosome along the mRNA.[2][3] The accumulation of nonfunctional or toxic proteins ultimately leads to cell death.
Resistance to this compound is conferred by the expression of an aminoglycoside phosphotransferase (APH) enzyme, such as neomycin phosphotransferase II (NPTII).[4] This enzyme catalyzes the transfer of a phosphate group from ATP to the this compound molecule.[4] The resulting phosphorylation of this compound sterically hinders its binding to the ribosome, rendering the antibiotic inactive and allowing the transfected cell to survive and proliferate.[4]
Quantitative Data Summary
The selection of an appropriate antibiotic and the optimization of its concentration are critical for the efficient generation of stable cell lines. The following tables provide a summary of key quantitative parameters for this compound and other commonly used selection antibiotics.
| Antibiotic | Resistance Gene | Typical Working Concentration Range (µg/mL) | Typical Selection Time |
| This compound | Aminoglycoside Phosphotransferase (e.g., aphH, nptII) | 100 - 1000 | 10 - 21 days |
| Geneticin (G418) | Neomycin Phosphotransferase (neo) | 100 - 1000[5] | 10 - 21 days[5] |
| Puromycin | Puromycin N-acetyl-transferase (pac) | 0.5 - 10[5] | 3 - 7 days[5] |
Table 1: Comparison of Common Selection Antibiotics. This table outlines the typical working concentrations and selection timelines for this compound, G418, and puromycin. The optimal concentration for any given cell line must be determined empirically through a kill curve analysis.
| Parameter | Duration | Notes |
| Kill Curve Determination | 7 - 14 days | Cell-line dependent; essential for optimizing selection pressure. |
| Post-Transfection Recovery | 24 - 72 hours | Allows for expression of the resistance gene before applying selection pressure.[5] |
| Initial Selection | 7 - 14 days | Period of significant death of non-transfected cells. |
| Colony Formation | 2 - 5 weeks | Visible colonies of resistant cells begin to appear.[6] |
| Clonal Expansion and Verification | 1 - 2 weeks | Expansion of isolated colonies and verification of transgene expression.[6] |
| Total Estimated Time | 3 - 8 weeks | The entire process from transfection to verified stable cell line. |
Table 2: Estimated Timeline for this compound-Based Stable Cell Line Generation. This table provides a general timeline for the key stages of generating a stable cell line using this compound selection.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Kill Curve)
A kill curve is essential to determine the minimum concentration of this compound that effectively kills non-transfected cells of a specific cell line within a reasonable timeframe (typically 7-14 days).
Materials:
-
Healthy, actively growing eukaryotic cells of interest
-
Complete cell culture medium
-
This compound sulfate solution
-
24-well or 96-well tissue culture plates
-
Trypsin-EDTA (for adherent cells)
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
Methodology:
-
Cell Plating:
-
For adherent cells, seed the wells of a 24-well plate at a density that will result in 50-80% confluency on the day of antibiotic addition.
-
For suspension cells, seed the wells at a density of approximately 2.5 – 5.0 x 10^5 cells/mL.
-
Incubate the plate overnight to allow the cells to adhere and recover.
-
-
Antibiotic Addition:
-
Prepare a series of dilutions of this compound in complete culture medium. A typical starting range is 0, 100, 200, 400, 600, 800, and 1000 µg/mL.
-
Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a "no antibiotic" control. It is recommended to test each concentration in triplicate.
-
-
Incubation and Observation:
-
Incubate the cells under standard conditions (37°C, 5% CO2).
-
Observe the cells daily under a microscope for signs of cytotoxicity, such as rounding, detachment, and lysis.
-
Replace the selective medium every 2-3 days to maintain a consistent antibiotic concentration.
-
-
Determining the Optimal Concentration:
-
Continue the experiment for 7-14 days.
-
The optimal concentration of this compound is the lowest concentration that results in complete cell death of the non-transfected cells within this timeframe.
-
Protocol 2: this compound Selection of Transfected Cells to Generate a Stable Cell Line
This protocol outlines the steps for selecting and isolating stable cell lines following transfection with a plasmid containing the gene of interest and a this compound resistance gene.
Materials:
-
Transfected eukaryotic cells
-
Non-transfected control cells
-
Complete cell culture medium
-
This compound sulfate solution at the predetermined optimal concentration
-
Phosphate-Buffered Saline (PBS), sterile
-
Cloning cylinders or sterile pipette tips for colony isolation
-
Appropriate tissue culture plates and flasks
Methodology:
-
Post-Transfection Recovery:
-
Following transfection, allow the cells to recover and express the resistance gene for 24-72 hours in non-selective complete culture medium.
-
-
Initiation of Selection:
-
After the recovery period, passage the cells into fresh culture vessels with complete medium containing the optimal concentration of this compound as determined by the kill curve.
-
Plate the cells at a low density to allow for the formation of distinct colonies.
-
Include a non-transfected control plate; these cells should begin to die within a few days.
-
-
Maintenance of Selection:
-
Replace the this compound-containing medium every 2-3 days.
-
Monitor the cells regularly. Significant cell death of non-resistant cells should be observed in the first week.
-
-
Isolation of Resistant Colonies:
-
After 2-3 weeks of selection, distinct, actively growing colonies of resistant cells should be visible.
-
To isolate individual clones, use one of the following methods:
-
Cloning Cylinders: Place a sterile cloning cylinder, coated with sterile grease, over a well-isolated colony. Add a small amount of trypsin-EDTA to the cylinder to detach the cells, then transfer the cell suspension to a new well of a multi-well plate.
-
Pipette Tip Isolation: Under a microscope in a sterile hood, gently scrape a single colony with a sterile pipette tip and transfer it to a new well containing fresh medium.
-
-
Alternatively, a polyclonal population of resistant cells can be expanded by passaging the entire plate.
-
-
Expansion and Verification of Clones:
-
Expand the isolated clones in this compound-containing medium.
-
Once a sufficient number of cells is obtained, freeze down an early passage of each clone for long-term storage.
-
Verify the stable integration and expression of the gene of interest using appropriate methods such as PCR, Western blotting, or functional assays.
-
It is advisable to maintain the stable cell line in a lower concentration of this compound (maintenance dose) for long-term culture to ensure continued selection pressure.
-
Visualizations
Caption: Mechanism of this compound Action on the Eukaryotic Ribosome.
Caption: Mechanism of this compound Resistance in Transfected Cells.
Caption: Workflow for Generating Stable Cell Lines with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 3. The antibiotic this compound binds to a ribosome and induces the same confo.. [askfilo.com]
- 4. Kanamycin kinase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Stable Transfection | Thermo Fisher Scientific - CN [thermofisher.cn]
Application Notes and Protocols: Paromomycin and Puromycin for Dual-Selection Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing paromomycin and puromycin in dual-selection experiments. This document outlines the mechanisms of action for both antibiotics, provides protocols for determining optimal concentrations, and offers a framework for designing and executing dual-selection experiments in mammalian cell culture.
Introduction to Dual-Selection
Dual-selection is a powerful technique in molecular biology and drug development used to isolate cells that have successfully incorporated two distinct genetic modifications. By using two different selection antibiotics with unique resistance genes, researchers can ensure the stable expression of multiple transgenes, facilitating the creation of complex cellular models for screening, pathway analysis, and therapeutic protein production.
This compound, an aminoglycoside antibiotic, and puromycin, an aminonucleoside antibiotic, are effective selection agents that act on eukaryotic ribosomes to inhibit protein synthesis. Their distinct mechanisms of action make them suitable candidates for dual-selection strategies.
Mechanisms of Action
A clear understanding of how each antibiotic affects cellular machinery is crucial for designing effective selection protocols.
This compound: This aminoglycoside antibiotic binds to the A-site of the small ribosomal subunit (40S in eukaryotes).[1] This binding event interferes with the fidelity of translation, causing misreading of the mRNA template and leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[1] This results in the production of non-functional proteins and ultimately cell death. Resistance to this compound is conferred by the neomycin phosphotransferase II (nptII or neo) gene, which inactivates the antibiotic through phosphorylation.[1]
Puromycin: As an analog of the 3' end of aminoacyl-tRNA, puromycin enters the A-site of the ribosome.[2][3] It is then incorporated into the nascent polypeptide chain, causing premature chain termination.[2][3] This leads to the release of truncated, non-functional proteins and a halt in protein synthesis, resulting in rapid cell death.[4] The puromycin N-acetyl-transferase (pac) gene confers resistance by acetylating puromycin, rendering it unable to bind to the ribosome.[2][5]
Mechanism of Action on the Eukaryotic Ribosome
Caption: Mechanisms of this compound and Puromycin Action.
Quantitative Data Summary
Effective concentrations of this compound and puromycin are highly cell-line dependent.[6] It is imperative to determine the optimal concentration for each antibiotic individually before proceeding with dual-selection experiments. The following tables provide a general range of concentrations reported in the literature for mammalian cell lines.
Table 1: Recommended Concentration Ranges for Single-Agent Selection
| Antibiotic | Cell Type | Recommended Concentration Range (µg/mL) | Reference |
| This compound | Mammalian Cells | 100 - 800 | [7] |
| Arabidopsis | 50 - 200 | [1] | |
| Puromycin | Adherent Mammalian Cells | 1 - 10 | [8][9] |
| Suspension Mammalian Cells | 0.5 - 2 | [4] | |
| HeLa Cells | 2 - 3 | [10] | |
| E. coli | 100 - 125 | [5] |
Note: The optimal concentration is the lowest concentration that results in complete cell death of non-resistant cells within a reasonable timeframe (typically 7-10 days for single selection).[11]
Experimental Protocols
Protocol 1: Determining the Optimal Antibiotic Concentration (Kill Curve)
This protocol describes the essential preliminary step of determining the minimum concentration of each antibiotic required to kill non-transfected cells. This "kill curve" should be performed for both this compound and puromycin independently.[11]
Materials:
-
Mammalian cell line of interest
-
Complete growth medium
-
This compound and Puromycin stock solutions
-
24-well or 12-well tissue culture plates
-
Hemocytometer or automated cell counter
Methodology:
-
Cell Plating: Seed the cells in a multi-well plate at a density that allows for several days of growth without reaching confluency (e.g., 20-25% confluency).[6] Allow cells to attach and resume growth for 24 hours.
-
Antibiotic Dilution Series: Prepare a series of dilutions for each antibiotic in complete growth medium. A suggested range for puromycin is 0, 0.5, 1, 2, 4, 6, 8, 10 µg/mL.[8][12] For this compound (often used as G418, a related aminoglycoside), a range of 0, 100, 200, 400, 600, 800, 1000 µg/mL is a good starting point.[7][13] Always include a "no antibiotic" control.[6]
-
Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the different antibiotic concentrations.
-
Incubation and Observation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂). Observe the cells daily for signs of toxicity, such as rounding, detachment, and lysis.[8]
-
Media Changes: Replace the antibiotic-containing medium every 2-3 days.[8][11]
-
Data Collection: Assess cell viability at regular intervals (e.g., every 48 hours) for 7-14 days.[6][12] This can be done by visual inspection or by performing cell viability assays (e.g., Trypan Blue exclusion, MTT assay).
-
Determining Optimal Concentration: The optimal concentration is the lowest concentration that causes complete cell death of the non-transfected cells within 7-10 days.[11]
Kill Curve Experimental Workflow
Caption: Workflow for Determining Optimal Antibiotic Concentration.
Protocol 2: Dual-Selection of Transfected Cells
This protocol outlines the steps for selecting cells that have been co-transfected with two plasmids, one conferring this compound resistance and the other puromycin resistance.
Materials:
-
Host mammalian cell line
-
Two expression vectors:
-
Vector 1: Gene of Interest 1 + this compound resistance gene (neo)
-
Vector 2: Gene of Interest 2 + Puromycin resistance gene (pac)
-
-
High-quality plasmid DNA
-
Optimized transfection reagent and protocol for the specific cell line
-
Complete growth medium
-
This compound and Puromycin at their predetermined optimal concentrations
Methodology:
-
Co-transfection: Transfect the host cell line with both expression vectors simultaneously using an optimized transfection protocol. Include appropriate controls:
-
Mock transfection (transfection reagent only)
-
Single plasmid transfections (Vector 1 only and Vector 2 only)
-
Positive control (e.g., a vector expressing a fluorescent protein)
-
-
Recovery: After transfection, allow the cells to recover and express the resistance genes for 24-48 hours in a non-selective medium.[6][8]
-
Initiation of Dual-Selection: After the recovery period, aspirate the medium and replace it with a fresh complete growth medium containing both this compound and puromycin at their predetermined optimal concentrations.
-
Selection Period: Continue to culture the cells in the dual-selection medium. Replace the medium every 2-3 days. Monitor the cells daily. A significant amount of cell death is expected in the first few days.
-
Observation of Resistant Colonies: Over the course of 1-3 weeks, discrete colonies of resistant cells should become visible. The mock-transfected and single-plasmid transfected cells should be completely eliminated.
-
Expansion of Resistant Clones: Once colonies are large enough, they can be isolated using cloning cylinders or by limiting dilution and expanded into clonal cell lines.
-
Maintenance of Stable Cell Lines: Once established, the dual-selected stable cell lines should be maintained in a culture medium containing a lower concentration of both antibiotics (e.g., half of the selection concentration) to ensure continued expression of the resistance genes.
Dual-Selection Workflow
Caption: Workflow for Dual-Selection of Transfected Cells.
Troubleshooting
Table 2: Troubleshooting Dual-Selection Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No surviving cells | Antibiotic concentrations are too high. | Re-evaluate the kill curves. Consider using slightly lower concentrations for dual selection to account for potential synergistic toxicity. |
| Low transfection efficiency. | Optimize the transfection protocol. Ensure high-quality plasmid DNA. | |
| Cells are unhealthy. | Ensure cells are healthy and at a low passage number before transfection.[6] | |
| High background of non-transfected cells surviving | Antibiotic concentrations are too low. | Re-run the kill curves to ensure the concentrations are sufficient to kill all non-resistant cells. |
| Antibiotic stocks are degraded. | Use fresh antibiotic stocks. Puromycin solutions are stable for one year at -20°C.[3] | |
| Loss of transgene expression over time | Insufficient antibiotic concentration during maintenance. | Maintain a low level of both antibiotics in the culture medium to ensure selective pressure. |
| Gene silencing. | This can be a complex issue. Consider using different vector backbones or integration sites. |
Conclusion
The combination of this compound and puromycin offers a robust system for dual-selection in mammalian cells. Success hinges on the careful empirical determination of optimal antibiotic concentrations for the specific cell line being used. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can effectively generate stable cell lines expressing multiple genes of interest for a wide range of applications in research and drug development.
References
- 1. This compound is a more effective selection agent than kanamycin in Arabidopsis harboring the neomycin phosphotransferase II transgene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. Puromycin - Wikipedia [en.wikipedia.org]
- 4. Selection Antibiotics | Thermo Fisher Scientific - DE [thermofisher.com]
- 5. invivogen.com [invivogen.com]
- 6. benchchem.com [benchchem.com]
- 7. invivogen.com [invivogen.com]
- 8. tools.mirusbio.com [tools.mirusbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Team:SUSTC-Shenzhen/Notebook/HeLaCell/Determining-the-appropriate-concentration-of-puromycin-for-cell-selection - 2014.igem.org [2014.igem.org]
- 11. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 12. portals.broadinstitute.org [portals.broadinstitute.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Paromomycin Selection of Transgenic Brachypodium distachyon
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brachypodium distachyon has emerged as a powerful model organism for functional genomics in temperate grasses and biofuel crops. Efficient genetic transformation is crucial for these studies, requiring robust methods for selecting transgenic cells. While hygromycin has been a common selection agent, paromomycin offers an effective alternative, particularly for experiments involving multiple rounds of transformation or for complementing existing hygromycin-resistant mutant lines.[1][2][3] this compound is an aminoglycoside antibiotic that inhibits protein synthesis in non-resistant plant cells. Resistance is conferred by the neomycin phosphotransferase II (nptII) gene, which detoxifies the antibiotic through phosphorylation. This document provides detailed protocols for the use of this compound in the selection of transgenic B. distachyon.
Data Presentation
The efficiency of this compound selection can be influenced by the concentration of the antibiotic and the transformation vector used. The following table summarizes transformation efficiencies obtained using Agrobacterium tumefaciens strain AGL1 and various vectors, with selection performed on media containing 400 mg/L this compound.
| Vector | Callus Source | No. of Calli Co-cultivated | No. of Calli Producing Green Shoots | Transformation Efficiency (%) | No. of Independent Transgenic Plants | No. of Escapes |
| pARS1-RUBQ2-GUSPlus | Wild-Type (Bd21-3) | 64 | 40 | 62.5% | 120 | 2 |
| pARS1-6kb | Wild-Type (Bd21-3) | 58 | 36 | 62.1% | 108 | 1 |
| pARS1-7kb | Wild-Type (Bd21-3) | 60 | 24 | 40.0% | 72 | 1 |
| pARS2-ZmUbi1-1.6kb | Hygromycin-Resistant | 72 | 41 | 56.9% | 123 | 1 |
Data adapted from studies on Agrobacterium-mediated transformation of B. distachyon. Transformation efficiency is defined as the percentage of co-cultivated calli that produce transgenic plants.[4][5]
Experimental Protocols
This section details the methodology for generating transgenic B. distachyon using this compound selection. The protocol is adapted from established methods and optimized for this compound.[2][3]
Media Preparation
Critical Note: this compound can precipitate from media solidified with Phytagel. Therefore, Phyto agar must be used as the gelling agent for all this compound-containing media.[2][3]
-
Callus Initiation Medium (CIM):
-
4.43 g/L Linsmaier and Skoog (LS) basal medium
-
30 g/L Sucrose
-
0.5 mg/L 2,4-Dichlorophenoxyacetic acid (2,4-D)
-
Adjust pH to 5.8 with KOH.
-
Add 5 g/L Phyto agar.
-
Autoclave to sterilize.
-
-
Regeneration Medium (RM):
-
4.43 g/L LS basal medium
-
30 g/L Maltose
-
0.2 mg/L Kinetin
-
Adjust pH to 5.8 with KOH.
-
Add 5 g/L Phyto agar.
-
Autoclave to sterilize.
-
After cooling to ~50°C, add filter-sterilized this compound sulfate to a final concentration of 200-400 mg/L and timentin to 150 mg/L.
-
-
Rooting Medium:
-
4.42 g/L Murashige and Skoog (MS) basal medium with vitamins
-
30 g/L Sucrose
-
Adjust pH to 5.7 with KOH.
-
Add 5 g/L Phyto agar.
-
Autoclave to sterilize.
-
After cooling to ~50°C, add filter-sterilized this compound sulfate to a final concentration of 400 mg/L to minimize the recovery of non-transgenic "escape" plants.[2]
-
Callus Induction from Immature Embryos
-
Sterilize immature seeds of B. distachyon (inbred line Bd21-3 is commonly used).
-
Aseptically dissect immature embryos (approximately 0.3-0.5 mm in size).
-
Place the embryos, scutellum side up, on CIM plates.
-
Incubate in the dark at 28°C for 3-4 weeks until compact, embryogenic calli are formed.
-
Subculture the yellowish, organized calli to fresh CIM every 2 weeks.
Agrobacterium-Mediated Transformation
-
Grow Agrobacterium tumefaciens (e.g., strain AGL1) or Agrobacterium rhizogenes (e.g., strain 18r12v) carrying a binary vector with the nptII resistance gene and your gene of interest in appropriate liquid medium with antibiotics.[1][4]
-
Pellet the bacterial culture by centrifugation and resuspend in liquid infection medium to an OD600 of 0.4-0.6.
-
Immerse the embryogenic calli in the bacterial suspension for 5-10 minutes.
-
Blot the calli dry on sterile filter paper and place them on co-cultivation plates (CIM).
-
Incubate in the dark at 22-24°C for 3-5 days.
Selection and Regeneration of Transgenic Plants
-
After co-cultivation, wash the calli with sterile water containing timentin (150 mg/L) to remove excess Agrobacterium.
-
Transfer the calli to CIM plates containing 150 mg/L timentin and the chosen concentration of this compound (start with 400 mg/L for stringent selection).
-
Incubate in the dark at 28°C for 2-3 weeks.
-
Transfer the surviving, proliferating calli to Regeneration Medium (RM) containing this compound (400 mg/L) and timentin (150 mg/L).
-
Incubate under a 16-hour light/8-hour dark photoperiod at 28°C.
-
Subculture every 2 weeks until green shoots emerge.
-
Once shoots are 2-3 cm long, transfer them to Rooting Medium with 400 mg/L this compound. The inclusion of this compound at this stage is crucial to eliminate escapes.[2][6]
-
Transfer well-rooted plantlets to soil and grow to maturity in a greenhouse.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for B. distachyon transformation using this compound selection.
This compound Selection Mechanism
Caption: Mechanism of this compound action and nptII-mediated resistance.
References
- 1. Use of Agrobacterium rhizogenes Strain 18r12v and this compound Selection for Transformation of Brachypodium distachyon and Brachypodium sylvaticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Use of Agrobacterium rhizogenes Strain 18r12v and this compound Selection for Transformation of Brachypodium distachyon and Brachypodium sylvaticum [frontiersin.org]
- 3. Use of Agrobacterium rhizogenes Strain 18r12v and this compound Selection for Transformation of Brachypodium distachyon and Brachypodium sylvaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agrobacterium-Mediated Transformation of Brachypodium distachyon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Paromomycin as a Selectable Marker in Volvox carteri Transformation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The multicellular green alga Volvox carteri is a key model organism for studying cellular differentiation, multicellularity, and morphogenesis. Genetic transformation is a critical tool for functional genomics in V. carteri. The bacterial aminoglycoside 3'-phosphotransferase gene, aphH, from Streptomyces rimosus, has been successfully employed as a dominant selectable marker conferring resistance to the antibiotic paromomycin.[1] This selection system offers a rapid and efficient method for isolating transformants, making it a valuable tool for the genetic manipulation of V. carteri.
This compound is an aminoglycoside antibiotic that is highly toxic to wild-type V. carteri.[1] Its mechanism of action involves binding to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[2][3][4] This binding disrupts protein synthesis by causing misreading of the mRNA and inhibiting the translocation of the ribosome, ultimately leading to cell death.[2][4] The aphH gene product, an aminoglycoside 3'-phosphotransferase, inactivates this compound through phosphorylation, thus allowing transformed cells to survive and proliferate in its presence.[1]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a selectable marker in the transformation of Volvox carteri.
Quantitative Data Summary
The use of the aphH gene as a selectable marker for this compound resistance in Volvox carteri transformation has demonstrated high efficiency and rapid selection. The following table summarizes key quantitative data from studies utilizing this system.
| Parameter | Value | Reference |
| Selectable Marker Gene | aphH (aminoglycoside 3'-phosphotransferase) | [1] |
| Resistance | This compound | [1] |
| Promoter for aphH | Chimeric V. carteri hsp70/rbcS3 promoter | [1] |
| 3' UTR for aphH | V. carteri rbcS3 3' UTR | [1] |
| Transformation Method | Biolistic particle bombardment | [1] |
| Transformation Frequency | ~15 transformants per 10^6 target cells | [1] |
| Co-transformation Frequency | ~30% | [1] |
| Time for Transformant Isolation | ~6 days | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Action of this compound and Resistance Mechanism
References
Application Notes and Protocols for Paromomycin Resistance Gene (aphH) as a Selectable Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The paromomycin resistance gene, aphH, encodes an aminoglycoside 3'-phosphotransferase that confers resistance to the aminoglycoside antibiotic this compound. This enzyme catalyzes the phosphorylation of this compound, rendering it unable to bind to its ribosomal target, thereby allowing transformed cells to survive and proliferate in the presence of this selective agent. The aphH gene serves as an effective dominant selectable marker for genetic transformation in a variety of organisms, including bacteria, yeast, and plants. These application notes provide detailed protocols and quantitative data for utilizing the aphH gene as a selectable marker in your research.
Mechanism of Action
The AphH enzyme inactivates this compound through a process of phosphorylation. This mechanism is a common strategy employed by bacteria to resist aminoglycoside antibiotics. The enzyme transfers a phosphate group from ATP to the 3'-hydroxyl group of the this compound molecule. This structural modification prevents the antibiotic from binding to the 16S rRNA component of the 30S ribosomal subunit, which is essential for its inhibitory effect on protein synthesis. Consequently, protein synthesis can proceed normally in cells expressing the aphH gene, even in the presence of this compound.
Caption: Mechanism of this compound resistance conferred by the aphH gene.
Data Presentation
The following tables summarize key quantitative data for the use of the aphH gene as a selectable marker in various organisms.
Table 1: Recommended this compound Concentrations for Selection
| Organism | System | Recommended this compound Concentration (µg/mL) | Reference |
| Escherichia coli | Broth/Agar Plates | 5 - 25 | [General lab practice] |
| Saccharomyces cerevisiae | YPD Agar | 100 - 200 | [1][2] |
| Arabidopsis thaliana | MS Medium | 15 - 30 (seedling selection) | [3][4] |
| Triticum aestivum (Wheat) | Callus Culture | 15 (for selection of transformed calli) | [5] |
| Triticum aestivum (Wheat) | Seedling Screening | 25 (for 100% killing of non-transformed seedlings) | [5] |
Table 2: Transformation Efficiency using aphH as a Selectable Marker
| Organism | Transformation Method | Reported Transformation Efficiency | Reference |
| Escherichia coli | Heat Shock | 10^5 - 10^8 CFU/µg DNA | [6] |
| Saccharomyces cerevisiae | Lithium Acetate | 10^3 - 10^5 transformants/µg DNA | [7][8] |
| Agrobacterium tumefaciens | Electroporation | >10^7 CFU/µg DNA | [General lab practice] |
| Arabidopsis thaliana | Agrobacterium-mediated floral dip | 0.5 - 5% | [General lab practice] |
Experimental Protocols
Protocol 1: Cloning of the aphH Gene into an Expression Vector
This protocol describes the general steps for cloning the aphH gene into a suitable expression vector for subsequent transformation into the target organism.
Caption: Workflow for cloning the aphH gene into an expression vector.
Materials:
-
DNA template containing the aphH gene
-
High-fidelity DNA polymerase
-
PCR primers with appropriate restriction sites
-
Expression vector (e.g., pET, pYES, pCAMBIA series)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with this compound
-
DNA purification kits
Procedure:
-
Primer Design: Design forward and reverse primers to amplify the entire coding sequence of the aphH gene. Incorporate unique restriction enzyme sites at the 5' ends of the primers that are compatible with the multiple cloning site (MCS) of your chosen expression vector.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the aphH gene from the template DNA.
-
Purification: Purify the PCR product using a PCR purification kit to remove primers, dNTPs, and polymerase.
-
Restriction Digest: Digest both the purified PCR product and the expression vector with the selected restriction enzymes.
-
Ligation: Ligate the digested aphH gene insert into the digested vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli cells (e.g., DH5α) using a standard heat shock protocol.
-
Selection: Plate the transformed cells on LB agar plates containing the appropriate concentration of this compound. Incubate overnight at 37°C.
-
Screening: Select individual colonies and verify the presence and correct orientation of the aphH insert by colony PCR, restriction digestion of miniprep DNA, and Sanger sequencing.
Protocol 2: Bacterial Transformation and Selection using the aphH Marker
This protocol outlines the transformation of E. coli with a plasmid carrying the aphH selectable marker.
Caption: Workflow for bacterial transformation and selection.
Materials:
-
Plasmid DNA containing the aphH gene
-
Competent E. coli cells
-
SOC medium
-
LB agar plates with 5-25 µg/mL this compound
Procedure:
-
Thaw a tube of competent E. coli cells on ice.
-
Add 1-5 µL of plasmid DNA to the cells.
-
Incubate the mixture on ice for 30 minutes.
-
Heat shock the cells at 42°C for 45-60 seconds.
-
Immediately transfer the tube to ice for 2 minutes.
-
Add 250 µL of pre-warmed SOC medium to the tube.
-
Incubate at 37°C for 1 hour with shaking (200-250 rpm).
-
Spread 50-100 µL of the cell suspension onto LB agar plates containing this compound.
-
Incubate the plates overnight at 37°C.
-
Colonies that appear on the plate are resistant to this compound and have been successfully transformed.
Protocol 3: Yeast Transformation and Selection using the aphH Marker
This protocol is adapted for Saccharomyces cerevisiae using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
Caption: Workflow for yeast transformation and selection.
Materials:
-
Plasmid DNA containing the aphH gene under a yeast promoter
-
S. cerevisiae strain
-
YPD medium
-
Lithium Acetate (LiAc) solution
-
Single-stranded carrier DNA (e.g., salmon sperm DNA)
-
Polyethylene glycol (PEG) solution
-
YPD agar plates with 100-200 µg/mL this compound
Procedure:
-
Inoculate a single yeast colony into liquid YPD medium and grow overnight at 30°C with shaking.
-
Dilute the overnight culture into fresh YPD and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Harvest the cells by centrifugation and wash with sterile water.
-
Resuspend the cell pellet in 100 mM LiAc and incubate for 30 minutes at 30°C.
-
In a separate tube, mix plasmid DNA and single-stranded carrier DNA.
-
Pellet the yeast cells and resuspend them in the DNA mixture.
-
Add the PEG/LiAc solution and vortex to mix.
-
Incubate at 30°C for 30 minutes.
-
Heat shock at 42°C for 15-20 minutes.
-
Pellet the cells, remove the supernatant, and resuspend in sterile water.
-
Plate the cell suspension on YPD agar plates containing this compound.
-
Incubate at 30°C for 2-4 days until colonies appear.
Protocol 4: Agrobacterium-mediated Plant Transformation and Selection using the aphH Marker
This protocol provides a general outline for the transformation of Arabidopsis thaliana using the floral dip method.
Caption: Workflow for Agrobacterium-mediated plant transformation.
Materials:
-
Agrobacterium tumefaciens strain (e.g., GV3101) carrying a binary vector with the aphH gene
-
Arabidopsis thaliana plants at the flowering stage
-
Infiltration medium (e.g., 5% sucrose, 0.05% Silwet L-77)
-
MS medium plates containing 15-30 µg/mL this compound
Procedure:
-
Grow an Agrobacterium culture containing the binary vector with the aphH gene to the desired optical density.
-
Pellet the Agrobacterium cells and resuspend them in the infiltration medium.
-
Invert the flowering Arabidopsis plants and dip the inflorescences into the Agrobacterium suspension for 30-60 seconds.
-
Place the treated plants in a humid environment for 16-24 hours.
-
Return the plants to standard growth conditions and allow them to set seed.
-
Harvest the T1 seeds after the plants have senesced.
-
Surface sterilize the T1 seeds.
-
Plate the sterilized seeds on MS medium containing this compound.
-
After 7-14 days, select the seedlings that are green and have developed true leaves. Non-transformed seedlings will be bleached or show stunted growth.
-
Transfer the putative transformants to soil and grow to maturity for further analysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No colonies on selection plates | Inefficient transformation | Optimize transformation protocol (e.g., competent cell quality, heat shock duration). |
| Incorrect antibiotic concentration | Perform a kill curve to determine the optimal this compound concentration for your specific organism and strain. | |
| Problem with the plasmid DNA | Verify plasmid integrity and concentration. Re-ligate or re-transform if necessary. | |
| High background of non-transformed colonies | This compound concentration is too low | Increase the concentration of this compound in the selection medium. |
| Satellite colonies (in bacteria) | Re-streak colonies onto fresh selection plates. | |
| Low transformation efficiency | Poor DNA quality | Use highly purified plasmid DNA. |
| Suboptimal cell health/competency | Use freshly prepared competent cells or ensure yeast/plant cells are in the optimal growth phase for transformation. | |
| For plants, inefficient Agrobacterium infection | Optimize Agrobacterium density and infiltration conditions. |
Conclusion
The aphH gene provides a robust and reliable selectable marker for a wide range of molecular biology applications. By conferring resistance to this compound, it allows for the efficient selection of transformed cells in bacteria, yeast, and plants. The protocols and data presented here offer a comprehensive guide for researchers to successfully incorporate the aphH marker into their experimental workflows. As with any selection system, optimization of parameters such as antibiotic concentration and transformation conditions is crucial for achieving the best results in your specific system.
References
- 1. Sensitivity of Spermidine-Deficient Saccharomyces cerevisiae to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical-genetic profile analysis in yeast suggests that a previously uncharacterized open reading frame, YBR261C, affects protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a more effective selection agent than kanamycin in Arabidopsis harboring the neomycin phosphotransferase II transgene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a more effective selection agent than kanamycin in Arabidopsis harboring the neomycin phosphotransferase II transgene | PLOS One [journals.plos.org]
- 5. ijcmas.com [ijcmas.com]
- 6. Transformation efficiency - Wikipedia [en.wikipedia.org]
- 7. Transformation of Saccharomyces cerevisiae and other fungi: Methods and possible underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yeast transformation efficiency is enhanced by TORC1‐ and eisosome‐dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low efficiency in Paromomycin selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low efficiency in Paromomycin selection for the generation of stable cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a selection agent?
This compound is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[1] It binds to the 16S ribosomal RNA of the 30S ribosomal subunit, leading to misreading of mRNA and ultimately cell death.[1] In genetic engineering, a gene conferring resistance to this compound, typically the neomycin phosphotransferase II (nptII) gene, is introduced into cells along with a gene of interest. The nptII gene product inactivates this compound by phosphorylation, allowing only the successfully transfected cells to survive in a culture medium containing the antibiotic.[2][3]
Q2: Why is determining the optimal this compound concentration crucial?
Each cell line exhibits a different sensitivity to this compound.[4][5][6] Using a concentration that is too low will result in incomplete selection, where non-transfected cells survive, leading to a mixed population of cells. Conversely, a concentration that is too high can be toxic even to the transfected cells that are expressing the resistance gene, resulting in low viability and the loss of potentially valuable clones.[7][8] Therefore, establishing the minimum concentration of this compound that effectively kills all non-transfected cells within a specific timeframe is a critical step for successful stable cell line generation.[4][5][6] This is achieved by performing a kill curve experiment.
Q3: What is a kill curve and why is it necessary?
A kill curve is a dose-response experiment designed to determine the optimal concentration of a selection antibiotic for a specific cell line.[4][5][6][9] It involves exposing the parental (non-transfected) cell line to a range of antibiotic concentrations over a set period and observing the concentration at which 100% cell death occurs.[7][] This ensures that the subsequent selection of transfected cells is both efficient and minimally toxic to the desired clones. It is highly recommended to perform a kill curve for every new cell line or when using a new batch of this compound.[9]
Q4: How stable is this compound in cell culture medium?
This compound sulfate is generally stable in solution. A stock solution stored at -20°C has been shown to be stable for at least 3 months.[2] When added to cell culture medium and stored in the dark at 4°C, it provides consistent results for at least 3 months.[2] However, it is good practice to prepare fresh antibiotic-containing medium regularly and avoid repeated freeze-thaw cycles of the stock solution.[8]
Troubleshooting Guide: Low Efficiency in this compound Selection
This guide addresses common issues encountered during this compound selection that lead to low efficiency or complete failure in generating stable cell lines.
Issue 1: No surviving cell colonies after selection.
| Potential Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a kill curve to determine the minimum effective concentration for your specific cell line.[7][11] |
| Low transfection efficiency. | Optimize your transfection protocol. Use a positive control (e.g., a GFP-expressing plasmid) to verify transfection efficiency.[11] Consider alternative transfection reagents or methods. |
| The gene of interest is toxic to the cells. | If colonies are obtained with a control vector (containing the resistance gene but not the gene of interest) but not with your experimental vector, your gene of interest may be cytotoxic.[12] Consider using an inducible expression system. |
| Cells are not healthy. | Ensure cells are in the logarithmic growth phase and have high viability before transfection and selection.[] Avoid using cells that have been passaged too many times. |
| Selection started too early. | Allow 24-48 hours for the cells to express the resistance gene before adding this compound.[7] |
Issue 2: A high number of surviving colonies, but they do not express the gene of interest.
| Potential Cause | Troubleshooting Step |
| This compound concentration is too low. | Re-evaluate the kill curve to ensure the concentration used is sufficient to kill all non-transfected cells.[4][5][6] |
| Gene silencing. | The expression of your gene of interest may be silenced over time due to epigenetic modifications.[7][13] This is a known issue, especially with strong promoters like CMV.[13] Try using a vector with elements that resist silencing or a different promoter. |
| Satellite colonies. | Non-resistant cells can sometimes survive in close proximity to resistant cells that are breaking down the antibiotic locally. Plate cells at a lower density during selection to minimize this effect.[12] |
| Loss of the expression vector. | If the plasmid containing your gene of interest is not integrated into the host genome, it can be lost over time.[13] Linearizing the plasmid before transfection can sometimes improve integration efficiency.[13] |
Issue 3: All cells, including the negative control, are surviving the selection.
| Potential Cause | Troubleshooting Step |
| Inactive this compound. | Check the expiration date of the this compound. Avoid multiple freeze-thaw cycles of the stock solution.[8] Test the antibiotic on a different, sensitive cell line to confirm its activity. |
| Incorrect this compound concentration. | Double-check the calculations for your stock and working solutions. Ensure the correct amount of active this compound is being used.[14] |
| Cell line has intrinsic resistance. | Some cell lines may have a natural resistance to certain antibiotics. Perform a kill curve on the parental cell line to confirm its sensitivity. |
Experimental Protocols
Protocol 1: this compound Kill Curve
This protocol is essential for determining the optimal concentration of this compound for your specific cell line.
-
Cell Plating:
-
Seed the parental (non-transfected) cells into the wells of a 24-well or 96-well plate at a density that will not allow them to become confluent during the experiment (e.g., 30-50% confluency).[9]
-
Include a "no cells" control well for background measurement.
-
-
Antibiotic Addition:
-
Prepare a series of dilutions of this compound in your complete cell culture medium. Recommended concentration ranges for this compound are typically between 100 and 1000 µg/mL.[4][5][6] A good starting range to test would be 0, 100, 200, 400, 600, 800, and 1000 µg/mL.
-
24 hours after plating, replace the medium in each well with the medium containing the different this compound concentrations. Include a "no antibiotic" control.
-
-
Incubation and Monitoring:
-
Incubate the plate under standard conditions (e.g., 37°C, 5% CO2).
-
Observe the cells daily for signs of cell death (e.g., rounding up, detaching from the plate).
-
Replace the selective medium every 2-3 days.[]
-
-
Determining the Optimal Concentration:
-
After 7-14 days, assess cell viability using a method such as Trypan Blue exclusion, MTT assay, or by visual inspection.[]
-
The optimal concentration is the lowest concentration of this compound that results in 100% cell death within the desired timeframe (typically 7-10 days).[7]
-
Recommended this compound Concentration Ranges for Selection
| Antibiotic | Recommended Concentration Range (µg/mL) |
| This compound sulfate | 100 – 1000[4][5][6] |
Note: The optimal concentration is highly cell-type dependent and must be determined empirically through a kill curve experiment.
Visual Guides
Caption: Troubleshooting workflow for low this compound selection efficiency.
Caption: Experimental workflow for performing a this compound kill curve.
References
- 1. goldbio.com [goldbio.com]
- 2. This compound is a more effective selection agent than kanamycin in Arabidopsis harboring the neomycin phosphotransferase II transgene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a more effective selection agent than kanamycin in Arabidopsis harboring the neomycin phosphotransferase II transgene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotic Kill Curve [merckmillipore.com]
- 5. 抗生素殺菌曲線 [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 9. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 11. researchgate.net [researchgate.net]
- 12. Stable Cell Line Generation | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Paromomycin Concentration for Leishmania donovani Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Paromomycin concentration in Leishmania donovani cultures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound when treating Leishmania donovani in vitro?
A1: The effective concentration of this compound can vary depending on the Leishmania donovani strain and whether you are treating promastigotes or amastigotes. For initial experiments, it is recommended to test a broad range of concentrations. Based on published data, a starting point for promastigotes could be between 10 µM and 200 µM, while for intracellular amastigotes, a lower range of 1 µM to 50 µM is advisable.[1][2]
Q2: What is the mechanism of action of this compound against Leishmania donovani?
A2: this compound is an aminoglycoside antibiotic that primarily inhibits protein synthesis in Leishmania donovani.[3][4][5] It binds to the 16S rRNA of the 30S ribosomal subunit, which leads to misreading of mRNA and premature termination of translation.[4] This disruption of protein synthesis ultimately leads to parasite death.[4] Additionally, some studies suggest that this compound can affect the mitochondrial membrane potential of the parasite.[3][6]
Q3: How can I determine the optimal concentration of this compound for my specific Leishmania donovani strain?
A3: The optimal concentration is typically determined by performing a dose-response assay to calculate the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). This involves exposing the parasites to a serial dilution of this compound and measuring their viability after a set incubation period (e.g., 72 hours). Viability can be assessed using methods such as MTT or resazurin assays.
Q4: Should I test this compound on promastigotes or amastigotes?
A4: It is crucial to test on both stages. Promastigotes, the insect stage of the parasite, are easier to culture and are often used for initial screening. However, the amastigote stage, which resides within mammalian macrophages, is the clinically relevant form of the parasite.[7] Therefore, confirming the efficacy of this compound against intracellular amastigotes is essential for drug development purposes. Amastigotes are generally more sensitive to this compound than promastigotes.[3]
Q5: How can I prepare a stock solution of this compound sulfate?
A5: this compound sulfate is typically soluble in water. To prepare a stock solution, dissolve the powder in sterile, deionized water to a desired high concentration (e.g., 100 mg/mL).[8] This stock can then be filter-sterilized and stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. Further dilutions to working concentrations should be made in the appropriate culture medium.
Troubleshooting Guides
Problem 1: High variability in IC50/EC50 values between experiments.
Possible Causes and Solutions:
-
Inconsistent Parasite Density: Ensure that the initial number of parasites seeded in each well is consistent. Use a hemocytometer or an automated cell counter for accurate parasite quantification.
-
Variable Parasite Growth Phase: Always use parasites from the same growth phase (e.g., mid-logarithmic phase) for your assays, as their susceptibility to drugs can vary with their metabolic state.
-
Inaccurate Drug Dilutions: Prepare fresh serial dilutions of this compound for each experiment. Calibrate your pipettes regularly to ensure accurate liquid handling.
-
Edge Effects in Microplates: The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect results. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile medium or PBS.
-
Fluctuations in Incubation Conditions: Maintain consistent temperature and CO2 levels (for amastigote cultures) throughout the incubation period.
Problem 2: this compound appears to be ineffective against my Leishmania donovani strain.
Possible Causes and Solutions:
-
Drug Resistance: The strain may have inherent or acquired resistance to this compound. Mechanisms of resistance can include reduced drug uptake.[3][9][10] If resistance is suspected, consider molecular characterization of the strain.
-
Incorrect Drug Concentration: Double-check the calculations for your stock solution and serial dilutions.
-
Degraded this compound: Ensure the this compound stock solution has been stored correctly and has not expired. Prepare fresh stock solutions if in doubt.
-
Assay Sensitivity: The viability assay being used may not be sensitive enough to detect subtle changes in parasite viability. Consider trying an alternative method (e.g., switching from MTT to a more sensitive fluorescent dye like resazurin).
Problem 3: High background noise or inconsistent readings in my viability assay.
Possible Causes and Solutions:
-
For MTT Assay:
-
Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. This can be facilitated by gentle agitation and allowing sufficient incubation time with the solubilizing agent.
-
Interference from Phenol Red: The phenol red in some culture media can interfere with absorbance readings. Use a medium without phenol red for the assay or perform a background subtraction.
-
-
For Resazurin Assay:
-
Contamination: Bacterial or fungal contamination can also reduce resazurin, leading to false-positive signals. Regularly check cultures for contamination.
-
Photobleaching: Resorufin, the product of resazurin reduction, is light-sensitive. Protect the plates from light during incubation and before reading the fluorescence.
-
Problem 4: Cytotoxicity to host cells in the amastigote assay.
Possible Causes and Solutions:
-
High this compound Concentration: While this compound generally has low toxicity to mammalian cells, very high concentrations can be cytotoxic. It is important to determine the toxicity of this compound on the host cells (e.g., macrophages) alone in a parallel assay to identify a concentration range that is toxic to the amastigotes but not the host cells.
-
Host Cell Health: Ensure the host cells are healthy and not overly confluent before infection. Unhealthy host cells can be more susceptible to drug-induced toxicity.
Data Presentation
Table 1: In Vitro Efficacy of this compound against Leishmania donovani Promastigotes
| Strain | Assay Method | Incubation Time (h) | IC50 / ED50 (µM) | Reference |
| Indian Strain | - | - | 50 ± 2.5 | [3] |
| Field Isolates (Mean) | - | - | 29.8 ± 2.5 | [1][2] |
| Reference Strains | - | 72 | 6 to 50 | [1][2] |
| L. mexicana | Growth Inhibition | 72 | ~200 | [8] |
| Resistant Strain | - | - | 800 | [9][10] |
Table 2: In Vitro Efficacy of this compound against Leishmania donovani Amastigotes
| Strain | Host Cell | Incubation Time (h) | IC50 / ED50 (µM) | Reference |
| Indian Strain | Macrophage | - | 8 ± 3.2 | [3] |
| Field Isolates (Mean) | Macrophage | - | 3.9 ± 0.3 | [1] |
| Reference Strains | Macrophage | - | 8 to 48.81 | [1][2] |
| L. donovani | Murine Macrophage | - | 6 to 18 | [11] |
| DD8 Strain | Murine Macrophage | - | >150 | [11] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 against Leishmania donovani Promastigotes using Resazurin Assay
Materials:
-
Leishmania donovani promastigotes in mid-logarithmic growth phase
-
Complete M199 medium (or other suitable medium)
-
This compound sulfate
-
Resazurin sodium salt powder
-
Sterile PBS
-
96-well black, clear-bottom microplates
-
Hemocytometer
-
Fluorescence microplate reader
Methodology:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL stock solution of this compound in sterile water and filter-sterilize. Store at -20°C.
-
Prepare a 0.15 mg/mL stock solution of resazurin in sterile PBS, filter-sterilize, and store protected from light at 4°C.
-
-
Parasite Seeding:
-
Count the promastigotes using a hemocytometer and adjust the concentration to 1 x 10^6 cells/mL in complete M199 medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
-
Drug Addition:
-
Prepare a 2x serial dilution of this compound in complete M199 medium.
-
Add 100 µL of the this compound dilutions to the wells containing the parasites. Include wells with medium only (no drug) as a negative control and wells with a known anti-leishmanial drug as a positive control.
-
-
Incubation:
-
Incubate the plate at 26°C for 68 hours.
-
-
Viability Assessment:
-
Add 20 µL of the resazurin stock solution to each well.
-
Incubate the plate for an additional 4 hours at 26°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: Determination of this compound EC50 against Intracellular Leishmania donovani Amastigotes
Materials:
-
Macrophage cell line (e.g., J774A.1 or THP-1)
-
Complete RPMI-1640 medium (or other suitable medium for macrophages)
-
Stationary phase Leishmania donovani promastigotes
-
This compound sulfate
-
Giemsa stain
-
Microscope slides or 96-well plates suitable for microscopy
Methodology:
-
Macrophage Seeding:
-
Seed macrophages into a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
-
Infection:
-
After 24 hours, infect the macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 4-6 hours to allow for phagocytosis.
-
Wash the wells with sterile PBS to remove non-phagocytosed promastigotes.
-
-
Drug Treatment:
-
Add fresh medium containing serial dilutions of this compound to the infected macrophages. Include an untreated control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Assessment of Infection:
-
Fix the cells with methanol and stain with Giemsa.
-
Examine the wells under a microscope (100x oil immersion objective).
-
Determine the number of amastigotes per 100 macrophages for each drug concentration.
-
-
Data Analysis:
-
Calculate the percentage of infection reduction for each concentration compared to the untreated control.
-
Plot the percentage of reduction against the log of the this compound concentration to determine the EC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. Culture of cutaneous Leishmania from skin biopsy specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 4. researchgate.net [researchgate.net]
- 5. 2.1. Parasite Promastigote Cultivation [bio-protocol.org]
- 6. scispace.com [scispace.com]
- 7. Frontiers | Tackling Drug Resistance and Other Causes of Treatment Failure in Leishmaniasis [frontiersin.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Generation of Leishmania donovani axenic amastigotes: their growth and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. selleckchem.com [selleckchem.com]
Technical Support Center: Paromomycin Cytotoxicity in Non-Target Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for determining the cytotoxicity of Paromomycin in non-target mammalian cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in non-target mammalian cell lines?
A1: this compound, an aminoglycoside antibiotic, generally exhibits low cytotoxicity towards mammalian cells. This selectivity is attributed to its weaker interaction with mammalian ribosomes compared to those of parasites and bacteria.[1] However, at high concentrations, it can impact mitochondrial function and protein synthesis, leading to cytotoxic effects.
Q2: Which non-target cell lines are commonly used to assess this compound cytotoxicity?
A2: A variety of non-target cell lines can be used to evaluate the cytotoxicity of this compound. Commonly utilized lines include:
-
Vero cells (Kidney epithelial from African green monkey): Often used in toxicology studies.
-
Human macrophages: To assess effects on immune cells.
-
Human epithelial cell lines (e.g., from intestine, kidney): To evaluate effects on barrier tissues.
-
Human fibroblasts: To understand effects on connective tissue cells.
-
Human hepatocytes: To determine potential liver toxicity.
Q3: What are the typical IC50 or CC50 values for this compound in non-target cell lines?
A3: Specific IC50 (half-maximal inhibitory concentration) or CC50 (half-maximal cytotoxic concentration) values for this compound in a wide range of non-target mammalian cell lines are not extensively reported in publicly available literature. However, some studies provide valuable data points. It is crucial to determine these values empirically for your specific cell line and experimental conditions.
Quantitative Cytotoxicity Data
The following table summarizes available quantitative data on this compound cytotoxicity in various non-target and target cell lines for comparative purposes.
| Cell Line | Cell Type | Assay | Duration | Cytotoxicity Metric | Value | Reference |
| Macrophages (murine) | Immune | Not specified | 48 hours | CC50 | 962.4 µM | [2] |
| Macrophages (murine) | Immune | Not specified | 72 hours | CC50 | 536.6 µM | [2] |
| Vero | Kidney Epithelial | MTT | Not specified | CC50 | > 7 mg/mL* | [1] |
| Leishmania donovani (amastigotes) | Protozoan Parasite | AlamarBlue | 72 hours | IC50 | 8 ± 3.2 µM | [1] |
| Leishmania donovani (promastigotes) | Protozoan Parasite | AlamarBlue | 72 hours | IC50 | 50 ± 2.5 µM | [1] |
*Note: The molecular weight of this compound sulfate is approximately 749.7 g/mol . A concentration of 7 mg/mL is roughly equivalent to 9337 µM. This suggests a very high concentration is required for significant cytotoxicity in Vero cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Target non-target cell line (e.g., Vero, primary human fibroblasts)
-
Complete cell culture medium
-
This compound sulfate (sterile solution)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with vehicle control (untreated).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of fresh medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the MTT incubation, carefully remove the MTT solution. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric assay that measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.
Materials:
-
Target non-target cell line
-
Complete cell culture medium
-
This compound sulfate (sterile solution)
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer’s instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Target non-target cell line
-
Complete cell culture medium
-
This compound sulfate (sterile solution)
-
Cell lysis buffer
-
Commercially available colorimetric or fluorometric caspase-3 assay kit (e.g., based on DEVD-pNA or a fluorescent substrate)
-
Microplate reader or fluorometer
Procedure:
-
Cell Culture and Treatment: Culture cells in appropriate vessels (e.g., 6-well plates) and treat with this compound at various concentrations for the desired time.
-
Cell Lysis: After treatment, collect the cells and lyse them using the provided lysis buffer.
-
Caspase-3 Activity Measurement: Add the cell lysate to a 96-well plate and add the caspase-3 substrate from the kit.
-
Incubation and Reading: Incubate the plate according to the manufacturer's instructions. Measure the absorbance or fluorescence using a microplate reader or fluorometer.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background absorbance | Contamination of media or reagents. Phenol red in the medium can interfere. | Use sterile techniques. Use phenol red-free medium for the assay. |
| Low signal or poor formazan crystal formation | Cell density is too low. Incubation time with MTT is too short. This compound interferes with mitochondrial reductases. | Optimize cell seeding density. Increase MTT incubation time. Validate with an alternative cytotoxicity assay (e.g., LDH). |
| Inconsistent results between replicates | Uneven cell seeding. Pipetting errors. Incomplete dissolution of formazan crystals. | Ensure a homogenous cell suspension before seeding. Calibrate pipettes. Increase shaking time or use a multichannel pipette to add solvent. |
LDH Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High spontaneous LDH release in controls | Cells are unhealthy or were handled too roughly. High cell density leading to cell death. | Handle cells gently during seeding and media changes. Optimize cell seeding density. |
| Low maximum LDH release | Incomplete cell lysis. | Ensure the lysis buffer is added correctly and incubated for the recommended time. |
| Interference from serum in the medium | Serum contains LDH. | Use a serum-free medium for the final incubation period before collecting the supernatant, if compatible with your cells. |
Signaling Pathways and Visualizations
This compound-induced cytotoxicity in mammalian cells is thought to be primarily mediated through the disruption of mitochondrial function, leading to the intrinsic pathway of apoptosis.
Experimental Workflow for Determining this compound Cytotoxicity
Caption: Workflow for assessing this compound cytotoxicity.
Inferred Signaling Pathway of this compound-Induced Apoptosis
Based on the known effects of aminoglycosides on mitochondria, the following pathway is inferred for this compound-induced apoptosis in non-target mammalian cells.
References
Technical Support Center: Paromomycin Resistance in Leishmania Parasites
Welcome to the technical support center for researchers investigating paromomycin resistance in Leishmania parasites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in Leishmania parasites?
A1: this compound resistance in Leishmania is a multifactorial phenomenon involving several key mechanisms:
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Reduced Intracellular Drug Accumulation: This is a major factor, primarily caused by decreased drug uptake and/or increased drug efflux.[1][2] this compound-resistant parasites often exhibit a significant reduction in the initial binding of the drug to the cell surface.[3]
-
Upregulation of ABC Transporters: ATP-binding cassette (ABC) transporters, such as multidrug resistance protein 1 (MDR1) and multidrug resistance-associated protein A (MRPA), are frequently overexpressed in resistant strains.[3] These transporters actively pump this compound out of the cell, lowering its intracellular concentration.
-
Altered Membrane Fluidity: Changes in the composition of the parasite's cell membrane can lead to increased fluidity.[4] This alteration is thought to impair drug penetration into the cell.[4]
-
Mitochondrial Adaptations: this compound is known to disrupt the mitochondrial membrane potential.[2] Resistant parasites often show a diminished reduction in mitochondrial membrane potential upon drug exposure, indicating a protective adaptation.[2]
-
Modifications in Protein Synthesis: As an aminoglycoside, this compound's primary mode of action is the inhibition of protein synthesis by binding to ribosomal subunits.[4] Resistant parasites may have alterations in ribosomal proteins or translation factors that reduce the drug's inhibitory effect.[5]
-
Genomic Alterations: Studies have identified various genetic changes in this compound-resistant Leishmania, including single nucleotide variations (SNVs) and copy number variations (CNVs) in genes associated with transcription, translation, protein turnover, and vesicular trafficking.[6]
-
Enhanced Stress Response: Resistant parasites may exhibit increased tolerance to oxidative and nitrosative stress, which are part of the host's defense mechanism.[1]
Q2: How can I determine if my Leishmania strain is resistant to this compound?
A2: The most common method is to determine the 50% inhibitory concentration (IC50) of this compound against your Leishmania strain using an in vitro susceptibility assay, such as the MTT assay. A significant increase in the IC50 value compared to a known sensitive (wild-type) strain is indicative of resistance. It is also important to assess the susceptibility of both the promastigote and amastigote stages, as resistance levels can differ between the two.[7]
Q3: Are there known molecular markers for this compound resistance in Leishmania?
A3: While there is no single universal marker, several genetic alterations are associated with this compound resistance. These include the overexpression of ABC transporters like MDR1 and MRPA, and specific single nucleotide variations (SNVs) and copy number variations (CNVs) in genes related to protein synthesis and metabolism.[1][6] A comprehensive approach involving whole-genome sequencing and transcriptomic analysis is often required to identify the specific resistance markers in a given strain.[6]
Troubleshooting Guides
Drug Susceptibility Testing (MTT Assay)
Problem: High variability in my MTT assay results between replicates.
-
Possible Cause 1: Incomplete removal of phenol red from the culture medium, which can interfere with absorbance readings.[8]
-
Solution: Implement a modified MTT protocol that includes a washing step with phosphate-buffered saline (PBS) before the addition of the MTT reagent to remove residual phenol red.[8]
-
-
Possible Cause 2: Uneven cell seeding in the 96-well plates.
-
Solution: Ensure thorough mixing of the parasite suspension before and during plating. Use a multichannel pipette for more consistent dispensing.
-
-
Possible Cause 3: Contamination of the cell culture.
-
Solution: Regularly check cultures for any signs of bacterial or fungal contamination. Use sterile techniques and antibiotic/antimycotic agents in your culture medium if necessary.
-
Problem: My IC50 values for the wild-type strain are inconsistent with published data.
-
Possible Cause 1: Differences in the growth phase of the parasites used in the assay.
-
Solution: Always use parasites from the same growth phase (e.g., mid-logarithmic phase promastigotes) for your experiments to ensure consistency.
-
-
Possible Cause 2: Variation in the incubation time with the drug.
-
Solution: Adhere to a standardized incubation time (e.g., 72 hours) for all experiments.[9]
-
-
Possible Cause 3: The specific Leishmania species or strain you are using may have a naturally different susceptibility to this compound.[10]
-
Solution: Compare your results to published data for the same species and, if possible, the same reference strain.
-
Gene Expression Analysis (Quantitative Real-Time PCR)
Problem: No amplification or weak signal for my target genes (e.g., ABC transporters).
-
Possible Cause 1: Poor RNA quality.
-
Solution: Use a reliable RNA extraction method and assess RNA integrity (e.g., using a Bioanalyzer or gel electrophoresis) before proceeding with cDNA synthesis.
-
-
Possible Cause 2: Suboptimal primer design.
-
Solution: Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency by running a standard curve.
-
-
Possible Cause 3: Issues with the real-time PCR thermocycler.
-
Solution: Be aware that some real-time PCR protocols may be sensitive to the type of thermocycler used (e.g., fast vs. slow cooling). If you encounter issues, consider trying an alternative, validated protocol for your specific instrument.[11]
-
Problem: Inconsistent fold-change results for gene expression.
-
Possible Cause 1: Instability of the reference gene's expression under your experimental conditions.
-
Solution: Validate your reference gene (e.g., GAPDH, β-tubulin) to ensure its expression is stable across your sensitive and resistant strains. It may be necessary to test multiple reference genes and use the most stable one or a combination of them for normalization.
-
-
Possible Cause 2: Variability in the efficiency of the reverse transcription reaction.
-
Solution: Ensure that the same amount of high-quality RNA is used for all cDNA synthesis reactions. Include a no-reverse transcriptase control to check for genomic DNA contamination.
-
Data Presentation
Table 1: this compound Susceptibility in Leishmania donovani
| Strain | Stage | IC50 (µM) ± SD | Resistance Fold-Change |
| Wild-Type | Promastigote | 50 ± 2.5 | - |
| Wild-Type | Amastigote | 8 ± 3.2 | - |
| This compound-Resistant (PRr) | Promastigote | ~150 | ~3-fold |
| This compound-Resistant (PMM-R) | Amastigote | - | 6-fold decrease in susceptibility |
Data compiled from Jhingran et al., 2009 and Verma et al., 2017.[1][9]
Table 2: Gene Expression Changes in this compound-Resistant Leishmania donovani
| Gene | Function | Fold Change in Resistant Strain |
| MDR1 | ABC Transporter | Upregulated |
| MRPA | ABC Transporter | Upregulated |
| Various genes | Oxidative Phosphorylation | Downregulated |
| Various genes | Glycosomal Succinate Fermentation | Upregulated |
| Various genes | DNA Damage Repair | Upregulated |
| Various genes | Protein Synthesis and Degradation | Downregulated |
Data compiled from Verma et al., 2017.[1]
Experimental Protocols
In Vitro Drug Susceptibility Assay (MTT Method)
This protocol is adapted from standard methods for determining the IC50 of antileishmanial drugs.[8][12]
Materials:
-
Leishmania promastigotes (logarithmic growth phase)
-
M199 or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
96-well flat-bottom microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (570 nm)
Procedure:
-
Harvest logarithmic phase promastigotes by centrifugation and resuspend them in fresh medium to a final concentration of 1 x 10^6 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include wells with drug-free medium as a negative control.
-
Incubate the plates at 22-25°C for 72 hours.
-
After incubation, centrifuge the plates and carefully remove the supernatant.
-
Wash the cells by adding 200 µL of PBS to each well, centrifuging, and removing the supernatant. This step is crucial to remove phenol red.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 22-25°C.
-
Add 80 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition for each drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol provides a general framework for analyzing the expression of genes like ABC transporters.[13][14]
Materials:
-
Leishmania promastigotes (sensitive and resistant strains)
-
RNA extraction kit (e.g., TRIzol)
-
DNase I
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers (forward and reverse)
-
Reference gene primers (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from 1 x 10^8 promastigotes of both sensitive and resistant strains using an appropriate RNA extraction kit following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green/TaqMan master mix, forward and reverse primers for your target and reference genes, and the synthesized cDNA.
-
qPCR Program: Run the qPCR using a standard program:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute)
-
-
Melt curve analysis (for SYBR Green)
-
-
Data Analysis: Determine the cycle threshold (Ct) values for your target and reference genes in both sensitive and resistant samples. Calculate the relative fold change in gene expression using the ΔΔCt method.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.[15]
Materials:
-
Leishmania promastigotes
-
JC-1 dye
-
FACS buffer (PBS with 1% FBS)
-
Flow cytometer
Procedure:
-
Harvest 1-5 x 10^6 promastigotes and wash them with PBS.
-
Resuspend the cells in 500 µL of medium.
-
Add JC-1 to a final concentration of 2 µM.
-
Incubate the cells for 15-30 minutes at 25°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Analyze the cells using a flow cytometer, detecting green fluorescence (monomers) and red fluorescence (J-aggregates).
-
A decrease in the red/green fluorescence ratio indicates depolarization of the mitochondrial membrane.
Visualizations
Caption: Key mechanisms of this compound resistance in Leishmania.
Caption: Workflow for the MTT-based drug susceptibility assay.
Caption: Workflow for gene expression analysis using qPCR.
References
- 1. Transcriptome profiling identifies genes/pathways associated with experimental resistance to this compound in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: uptake and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptome profiling identifies genes/pathways associated with experimental resistance to this compound in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound Affects Translation and Vesicle-Mediated Trafficking as Revealed by Proteomics of this compound –Susceptible –Resistant Leishmania donovani | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Induction of this compound Resistance in Antimony-Resistant Strains of L. donovani: Outcome Dependent on In Vitro Selection Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 10. centroestudosemilioribas.org.br [centroestudosemilioribas.org.br]
- 11. Troubleshooting Real-Time PCR Screening for Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Drug Susceptibility of a Leishmania (Leishmania) infantum Isolate from a Visceral Leishmaniasis Pediatric Patient after Multiple Relapses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of Leishmania ABC Protein Gene Expression through Life Stages and among Drug-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-Time PCR for Detection and Quantitation of Leishmania in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of Mitochondrial Dysfunction and Oxidative Stress in Leishmania donovani by Orally Active Clerodane Diterpene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Genomic Polymorphisms and Paromomycin Resistance
Welcome to the technical support center for researchers investigating genomic polymorphisms associated with paromomycin resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the known genomic polymorphisms associated with this compound resistance in Leishmania donovani?
A1: this compound resistance in Leishmania donovani is a complex, multifactorial trait not linked to a single gene mutation.[1][2][3] Whole-genome sequencing of experimentally selected resistant strains has identified several types of genomic variations, including Single Nucleotide Polymorphisms (SNPs), insertions/deletions (Indels), and Copy Number Variations (CNVs).[1][2][3][4]
Key findings indicate that multiple genes are often affected. For instance, one study identified 11 short nucleotide variations and copy number alterations in 39 genes that correlated with this compound resistance.[1][2][3] These genes are involved in various cellular processes, including:
-
Transcription and Translation: Such as transcription elongation factor-like protein, RNA-binding protein, and ribosomal proteins (L1a, L6).[1][2][5][6]
-
Protein Turn-over: Including the proteasome regulatory non-ATP-ase subunit 3.[1][2][5][6]
-
Virulence: For example, the major surface protease gp63.[1][2][5][6]
-
Mitochondrial Function: Such as ADP/ATP mitochondrial carrier-like protein.[1][2][5][6]
-
Signaling: Including phosphatidylinositol 3-related kinase.[1][2][5][6]
-
Vesicular Trafficking: Such as the ras-related protein RAB1.[1][2][5][6]
Q2: Are there specific mutations in the ribosomal RNA (rRNA) that confer this compound resistance?
A2: While this compound, as an aminoglycoside, is known to target the ribosomal A-site in bacteria, the situation in Leishmania is more complex. In bacteria, mutations at specific positions in the 16S rRNA, such as G1491, can confer high levels of resistance.[7] However, in Leishmania, studies have not consistently identified a single, causal mutation in the rRNA. Instead, the resistance mechanisms appear to be multifactorial, involving changes in gene expression and protein function related to drug transport, metabolism, and efflux.[1][8]
Q3: How does the method of inducing this compound resistance in the lab affect the resulting genomic polymorphisms?
A3: The experimental protocol used to select for this compound resistance significantly influences the resulting phenotype and, presumably, the underlying genomic changes. Studies have shown that applying drug pressure on the intracellular amastigote stage of Leishmania versus the extracellular promastigote stage leads to different resistance profiles.[9][10][11]
-
Amastigote Selection: Inducing resistance in intracellular amastigotes can result in a resistance phenotype that is specific to the amastigote stage, with the promastigotes remaining susceptible.[9][10][11] This process can be much faster, sometimes requiring only a few selection cycles.[9][10][11]
-
Promastigote Selection: Stepwise increase of drug pressure on promastigotes can lead to resistance in both the promastigote and amastigote stages.[9] This method typically takes a longer time, often over 25 weeks.[9][10]
These different outcomes suggest that distinct molecular mechanisms and, therefore, different genomic polymorphisms are selected for under these varying conditions.[9][10]
Q4: What is known about this compound resistance in Acanthamoeba?
A4: Research into the specific genomic polymorphisms conferring this compound resistance in Acanthamoeba is less detailed than in Leishmania. However, studies suggest that resistance can develop.[12] The resistance mechanisms in Acanthamoeba are thought to be influenced by the presence of endosymbionts, with evidence of horizontal gene transfer of antimicrobial resistance genes.[13] For instance, genes like adeF, amrA, and amrB may be exchanged between Acanthamoeba and its endosymbiotic bacteria.[13] Additionally, multi-drug resistance in Acanthamoeba can be associated with efflux pumps.[14]
Troubleshooting Guides
Problem 1: I am unable to induce a stable this compound-resistant Leishmania line.
-
Possible Cause 1: Inappropriate Drug Pressure. Applying a drug concentration that is too high can lead to cell death rather than adaptation. Conversely, a concentration that is too low may not provide sufficient selective pressure.
-
Possible Cause 2: Wrong Parasite Stage for Selection. The choice of promastigotes versus amastigotes for resistance selection can impact the outcome.[9][10]
-
Possible Cause 3: Instability of the Resistance Phenotype. The resistance may be lost if the drug pressure is removed.
-
Solution: After establishing a resistant line, it is crucial to check the stability of the resistance by passaging the parasites in a drug-free medium for an extended period (e.g., 20 weeks) and then re-evaluating the IC50.[10]
-
Problem 2: My whole-genome sequencing data does not show any of the previously reported mutations for this compound resistance.
-
Possible Cause 1: Multifactorial Nature of Resistance. As resistance is likely polygenic, it is not expected that every resistant line will have the same set of mutations.[1][2]
-
Possible Cause 2: Different Genetic Background of the Parent Strain. The genetic background of the initial susceptible strain can influence which resistance mechanisms arise.[15]
Quantitative Data Summary
Table 1: this compound IC50 Values in Susceptible and Experimentally Selected Resistant Leishmania donovani
| Strain Type | Parasite Stage | IC50 Range (µM) | Fold Resistance | Reference |
| Wild-Type | Promastigote | Varies by strain | N/A | [9][15] |
| Wild-Type | Amastigote | ~45 | N/A | [9][10] |
| PMM-Resistant (Promastigote Selection) | Promastigote | 104 - 481 | 3 to 11-fold | [10][15] |
| PMM-Resistant (Promastigote Selection) | Amastigote | 32 - 195 | Maintained | [10][15] |
| PMM-Resistant (Amastigote Selection) | Amastigote | ~199 | ~4.4-fold | [9][10] |
| PMM-Resistant (Amastigote Selection) | Promastigote | No significant change | No change | [9][10] |
Experimental Protocols
Protocol 1: In Vitro Selection of this compound Resistance in Leishmania donovani Promastigotes
-
Establishment of Baseline Susceptibility: Determine the 50% inhibitory concentration (IC50) of this compound for the wild-type promastigote culture.
-
Initial Drug Exposure: Culture promastigotes in a medium containing this compound at a concentration equal to the IC50.
-
Stepwise Increase in Drug Concentration: Once the parasites are growing at a rate comparable to the untreated control, increase the this compound concentration in a stepwise manner (e.g., 8, 16, 32, 64, 97 µM).[11]
-
Adaptation and Monitoring: At each step, allow the parasites to adapt until their growth rate is restored. This process can take several weeks to months.[9][10]
-
Confirmation of Resistance: After reaching the desired resistance level, determine the new IC50 and compare it to the wild-type strain.
-
Stability Check: Culture the resistant promastigotes in a drug-free medium for multiple passages to assess the stability of the resistance.[10]
Protocol 2: In Vitro Selection of this compound Resistance in Leishmania donovani Intracellular Amastigotes
-
Macrophage Infection: Infect a suitable macrophage cell line (e.g., J774) with stationary-phase promastigotes.
-
Initial Drug Treatment: After infection, treat the infected macrophages with this compound at a concentration determined by the amastigote IC50.
-
Selection Cycles: After a set period of treatment (e.g., one cycle), harvest the surviving amastigotes and use them to infect fresh macrophages for the next cycle of drug pressure.[9][10]
-
Monitoring Resistance: After a few selection cycles, assess the IC50 of the amastigotes to determine if resistance has developed.[9][10]
-
Phenotypic Characterization: Evaluate the this compound susceptibility of the promastigote stage of the selected line to determine if the resistance is amastigote-specific.[9][10]
Visualizations
Caption: Experimental workflows for inducing this compound resistance.
Caption: Outcome of resistance selection depends on the protocol.
Caption: Putative cellular pathways affected by this compound.
References
- 1. Experimental Selection of this compound Resistance in Leishmania donovani Amastigotes Induces Variable Genomic Polymorphisms [mdpi.com]
- 2. Experimental Selection of this compound Resistance in Leishmania donovani Amastigotes Induces Variable Genomic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Selection of this compound Resistance in Leishmania donovani Amastigotes Induces Variable Genomic Polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental Selection of this compound Resistance in <i>Leishmania donovani</i> Amastigotes Induces Variable Genomic Polymorphisms - ProQuest [proquest.com]
- 5. Experimental Selection of this compound Resistance in Leishmania donovani Amastigotes Induces Variable Genomic Polymorphisms - White Rose Research Online [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the Origins of Bacterial Resistance to Aminoglycosides through Molecular Dynamics Mutational Study of the Ribosomal A-Site | PLOS Computational Biology [journals.plos.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Experimental Induction of this compound Resistance in Antimony-Resistant Strains of L. donovani: Outcome Dependent on In Vitro Selection Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental Induction of this compound Resistance in Antimony-Resistant Strains of L. donovani: Outcome Dependent on In Vitro Selection Protocol | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. Acanthamoeba keratitis--resistance to medical therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative genomic analysis of Acanthamoeba from different sources and horizontal transfer events of antimicrobial resistance genes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Genomic and Metabolomic Polymorphism among Experimentally Selected this compound-Resistant Leishmania donovani Strains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Paromomycin Degradation in Experimental Setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of Paromomycin in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound sulfate powder and stock solutions?
A1: Proper storage is crucial to maintain the stability and efficacy of this compound. For the powdered form, it should be stored at room temperature (20°C to 25°C or 68°F to 77°F) and protected from moisture.
For stock solutions, storage recommendations are as follows:
-
Short-term (up to 1 month): Store at -20°C.[1]
-
Long-term (up to 6 months): Aliquot and store at -80°C to minimize degradation from repeated freeze-thaw cycles.[1]
-
Aqueous solutions in PBS (pH 7.2): It is recommended not to store these for more than one day.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound sulfate is soluble in water. For a stock solution, you can dissolve it in sterile, deionized water or a buffer such as PBS. If you encounter solubility issues, warming the solution to 37°C and using an ultrasonic bath for a short period can help.[3] It is advisable to prepare and use the solution on the same day if not storing it frozen.[3]
Q3: Is this compound stable at physiological temperatures (e.g., 37°C)?
A3: Yes, this compound exhibits good stability at physiological temperatures for the duration of most cell culture experiments. One study found that a 50 mg/mL solution of this compound sulfate in water is stable for at least 5 days at 37°C. Additionally, this compound in human plasma has been shown to be stable for at least 24 hours at room temperature and for 6 hours at 35°C.[4]
Q4: Are there any known incompatibilities of this compound with common laboratory materials or reagents?
A4: Yes, there are a few key incompatibilities to be aware of:
-
Glassware: this compound has been observed to adsorb to glass containers, especially at low concentrations. It is recommended to use polypropylene tubes and autosampler vials for preparation and storage to prevent loss of active compound.[4]
-
Oxidizing agents: Contact with strong oxidizing agents should be avoided as they can lead to chemical degradation.
-
Beta-lactam antibiotics: Co-incubation of aminoglycosides like this compound with beta-lactam antibiotics (e.g., penicillins, cephalosporins) can lead to the inactivation of the aminoglycoside.
Q5: Can this compound be used in common cell culture media like DMEM, RPMI-1640, or M-199?
A5: this compound is an effective antibiotic against both gram-positive and gram-negative bacteria and is suitable for use in cell culture.[5] While direct compatibility studies with every specific medium are not extensively published, its broad use as a selection antibiotic suggests compatibility with common media. However, it is always best practice to perform a preliminary test to ensure no precipitation or unexpected cytotoxic effects occur when adding this compound to your specific cell culture medium.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound activity in my experiment. | 1. Improper Storage: The stock solution may have been stored at an incorrect temperature or subjected to multiple freeze-thaw cycles.[6] 2. Degradation in Working Solution: The working solution may have been prepared too far in advance or stored improperly. 3. Incorrect pH: The pH of the experimental buffer or medium may be outside the optimal stability range for this compound. | 1. Prepare fresh stock solutions and aliquot them for single use, storing at -20°C for short-term or -80°C for long-term.[1] 2. Prepare working solutions fresh on the day of use.[3] 3. Ensure the pH of your solutions is within the stable range for this compound (typically pH 5.0-7.5). |
| Variability in experimental results between batches. | 1. Inaccurate Concentration: The initial stock solution may not have been prepared accurately, or the compound may have degraded, leading to a lower effective concentration. 2. Adsorption to Containers: Use of glass containers for dilute solutions may lead to inconsistent concentrations.[4] | 1. Re-prepare the stock solution carefully. Consider quantifying the concentration using an appropriate analytical method if precision is critical. 2. Use polypropylene or other suitable plastic containers for preparing and storing this compound solutions.[4] |
| Unexpected cytotoxicity or stress observed in cell culture. | 1. Incorrect Antibiotic Concentration: The concentration of this compound may be too high for your specific cell line.[6] 2. Contamination of Stock Solution: The stock solution may have become contaminated with bacteria or fungi. | 1. Perform a "kill curve" experiment to determine the minimum effective and non-toxic concentration of this compound for your cell line.[6] 2. Filter-sterilize the this compound stock solution using a 0.22 µm filter before adding it to the culture medium. Prepare the stock solution under aseptic conditions. |
| Precipitate forms after adding this compound to the medium. | 1. Solubility Limit Exceeded: The concentration of this compound may be too high for the specific medium or buffer. 2. Interaction with Media Components: this compound may be interacting with a component of the serum or other supplements in the medium. | 1. Try preparing a more dilute stock solution or adding the stock solution to the medium while vortexing to ensure rapid mixing. 2. Add this compound to the basal medium before adding serum or other supplements. If the precipitate persists, a different antibiotic may be necessary. |
Quantitative Data Summary
Table 1: Stability of this compound Solutions Under Various Conditions
| Solvent/Matrix | Concentration | Storage Temperature | Duration | Stability Notes | Reference |
| Water | 50 mg/mL | 37°C | 5 days | Stable | |
| Human Plasma | Spiked | Room Temperature | 24 hours | Stable | [4] |
| Human Plasma | Spiked | 35°C | 6 hours | Stable | [4] |
| Human Plasma | Spiked | -20°C | 104 days | Stable | [4] |
| Aqueous Buffer | Stock Solution | -20°C | 1 month | Recommended storage | [1] |
| Aqueous Buffer | Stock Solution | -80°C | 6 months | Recommended storage | [1] |
| PBS (pH 7.2) | Not specified | Not specified | > 1 day | Not recommended | [2] |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution (100 mg/mL)
-
Materials:
-
This compound sulfate powder
-
Sterile, deionized water or PBS
-
Sterile 15 mL polypropylene conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes (polypropylene)
-
-
Procedure:
-
In a sterile biological safety cabinet, weigh the desired amount of this compound sulfate powder. For a 100 mg/mL solution, weigh 1.0 g of this compound sulfate.
-
Transfer the powder to the sterile 15 mL polypropylene conical tube.
-
Add a small amount of sterile water or PBS (e.g., 5 mL) and vortex thoroughly to dissolve the powder.
-
Bring the final volume to 10 mL with sterile water or PBS.
-
To ensure sterility, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile polypropylene tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes.
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
-
Protocol 2: Performing a Kill Curve to Determine Optimal this compound Concentration
-
Objective: To determine the minimum concentration of this compound that effectively eliminates non-transfected cells without causing significant toxicity to transfected cells.[6]
-
Procedure:
-
Plate your specific cell line in a 24-well plate at a low density (e.g., 20-30% confluency) and allow them to attach overnight.
-
Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. A typical range to test would be from 50 µg/mL to 1000 µg/mL. Include a "no antibiotic" control.
-
Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells under standard conditions and observe them daily for signs of cell death (e.g., rounding, detachment).
-
Replace the medium with fresh, antibiotic-containing medium every 2-3 days.
-
Assess cell viability at regular intervals (e.g., every 2 days) for 7-10 days using a method such as Trypan Blue exclusion or a commercial viability assay.
-
The optimal concentration is the lowest concentration that results in complete cell death of the non-transfected population within the desired timeframe (typically 7-10 days).
-
Visualizations
Caption: Workflow for preparing, storing, and using this compound in experiments.
Caption: A logical guide for troubleshooting this compound degradation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound Sulfate | CAS:1263-89-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Culture Antibiotic Selection Guide [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
Minimizing off-target effects of Paromomycin in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Paromomycin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an aminoglycoside antibiotic that primarily functions by inhibiting protein synthesis. It binds to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit in prokaryotes and the 18S rRNA in the 40S ribosomal subunit in eukaryotes. This binding induces misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain and resulting in the production of non-functional or toxic proteins.
Q2: What are the known off-target effects of this compound in mammalian cell culture?
The primary off-target effects of this compound in mammalian cells are mitochondrial dysfunction and the induction of cellular stress pathways. This compound can inhibit mitochondrial protein synthesis, leading to impaired respiration, decreased mitochondrial membrane potential, and increased production of reactive oxygen species (ROS). This cellular stress can, in turn, activate the unfolded protein response (UPR) and mTOR signaling pathways, and ultimately lead to apoptosis.
Q3: How can I determine the optimal concentration of this compound for my specific cell line?
The optimal concentration of this compound varies significantly between cell lines. It is crucial to perform a dose-response experiment, commonly known as a "kill curve," to determine the minimum concentration that effectively eliminates non-resistant cells while minimizing toxicity to resistant cells. This helps to reduce off-target effects by using the lowest effective dose.
Q4: Are there any supplements I can add to my cell culture medium to mitigate this compound-induced toxicity?
Yes, antioxidants can help alleviate some of the off-target effects of this compound, particularly those related to mitochondrial ROS production. N-acetylcysteine (NAC) and Vitamin E have been shown to reduce aminoglycoside-induced cytotoxicity in some studies.[1][2] However, the effectiveness and optimal concentration of these antioxidants should be empirically determined for your specific experimental setup.
Troubleshooting Guides
Guide 1: Determining the Optimal this compound Concentration
Problem: High cell death in your transfected/transduced population or incomplete selection of non-transfected/transduced cells.
Solution: Perform a kill curve experiment to identify the ideal this compound concentration for your cell line.
Detailed Experimental Protocol: Kill Curve Assay
-
Cell Plating:
-
This compound Titration:
-
Prepare a serial dilution of this compound in your complete cell culture medium. A typical starting range for this compound (or its analog, Neomycin/G418) is 100 µg/mL to 1000 µg/mL, but this can vary widely depending on the cell line.[5]
-
On the day after plating, replace the medium in the wells with the medium containing the different concentrations of this compound.
-
-
Incubation and Observation:
-
Determining Cell Viability:
-
After the incubation period, assess cell viability using a method such as Trypan Blue exclusion, MTT assay, or a cell counter.[4]
-
Plot the percentage of viable cells against the this compound concentration.
-
-
Analysis:
-
The optimal concentration is the lowest concentration of this compound that results in 100% cell death in the non-transfected/transduced population within the desired timeframe (typically 7-10 days).[7]
-
Data Presentation:
| This compound (µg/mL) | Cell Viability (%) - Day 7 | Cell Viability (%) - Day 10 |
| 0 (Control) | 100 | 100 |
| 100 | 85 | 70 |
| 200 | 60 | 40 |
| 400 | 30 | 10 |
| 600 | 5 | 0 |
| 800 | 0 | 0 |
| 1000 | 0 | 0 |
This is example data and will vary by cell line.
Experimental Workflow for Determining Optimal this compound Concentration
References
- 1. Antioxidant Therapies in the Treatment of Aminoglycoside-Induced Ototoxicity: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med.uth.edu [med.uth.edu]
- 3. tools.mirusbio.com [tools.mirusbio.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 7. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 8. merckmillipore.com [merckmillipore.com]
Spontaneous clearance of parasites versus Paromomycin treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the spontaneous clearance of parasites versus treatment with Paromomycin.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between spontaneous clearance and this compound-induced clearance of intestinal parasites?
A1: Spontaneous clearance is the natural resolution of a parasitic infection by the host's immune system without the aid of medication. This process is highly dependent on the host's immune status and the specific parasite. This compound-induced clearance, on the other hand, is the elimination of parasites through the action of the aminoglycoside antibiotic this compound. This compound works by inhibiting protein synthesis in the parasite, leading to its death[1][2].
Q2: Which parasites are relevant for studies comparing spontaneous clearance and this compound treatment?
A2: Common intestinal protozoan parasites studied in this context include:
-
Cryptosporidium parvum : Infection is often self-limiting in immunocompetent individuals but can be chronic and life-threatening in the immunocompromised[3][4].
-
Entamoeba histolytica : While many infections are asymptomatic and may clear spontaneously, invasive amebiasis requires treatment[5]. This compound is used to eradicate cysts in the intestinal lumen[6][7].
-
Giardia lamblia : Most infections are self-limiting, but treatment is recommended for symptomatic individuals to shorten the duration of illness and prevent transmission[8][9].
Q3: What is the mechanism of action of this compound against these parasites?
A3: this compound is an aminoglycoside antibiotic that primarily acts by binding to the 30S ribosomal subunit of the parasite. This binding interferes with protein synthesis in two main ways: it causes misreading of the mRNA template, leading to the incorporation of incorrect amino acids, and it inhibits the translocation of the ribosome along the mRNA. This disruption of protein synthesis is ultimately lethal to the parasite[1][2].
Troubleshooting Guides
Problem: Inconsistent results in in vivo parasite clearance studies.
Possible Cause 1: Variability in host immune response.
-
Recommendation: Ensure that the animal models used in your experiments are well-characterized and standardized. For studies on spontaneous clearance, it is crucial to use immunocompetent animals. For studies where spontaneous clearance is not desired in the control group, immunocompromised models (e.g., IFN-γ knockout mice for Cryptosporidium studies) can be used[10].
Possible Cause 2: Inaccurate quantification of parasite load.
-
Recommendation: Employ a standardized and validated protocol for quantifying parasite load in fecal samples. Quantitative PCR (qPCR) and flow cytometry are highly sensitive and reproducible methods for this purpose[11][12][13]. Ensure consistent sample collection and processing to minimize variability.
Problem: Difficulty in establishing a chronic infection model for drug efficacy studies.
Possible Cause: The chosen animal model exhibits spontaneous clearance.
-
Recommendation: For parasites like Cryptosporidium parvum, establishing a chronic infection model often requires the use of immunocompromised mice, such as SCID or IFN-γ knockout mice, which are unable to mount an effective immune response to clear the parasite[10][14].
Quantitative Data Summary
Table 1: Spontaneous Clearance Rates of Intestinal Parasites in Immunocompetent Hosts
| Parasite | Study Population | Duration of Follow-up | Spontaneous Clearance Rate | Citation(s) |
| Cryptosporidium parvum | Immunocompetent adults | Not specified | Infection is self-limited in all 43 patients | [15] |
| Entamoeba histolytica | Asymptomatic adult carriers | 12 months | Nearly all subjects spontaneously cleared their infections | [16] |
| Giardia lamblia | General population | Not specified | Most infections are self-limiting | [8][9] |
Table 2: Efficacy of this compound Treatment for Intestinal Parasites
| Parasite | Patient Population | This compound Dosage | Treatment Duration | Cure Rate | Citation(s) |
| Cryptosporidium parvum | HIV-infected adults | 500 mg, 4 times daily | 21 days | No more effective than placebo | [17][18] |
| Entamoeba histolytica | Asymptomatic or mildly symptomatic | 1500 mg/day | 9 or 10 days | 100% (11/11 cases became stool cyst-negative) | [19] |
| Entamoeba histolytica | Asymptomatic carriers | 500 mg, 3 times daily | 7-10 days | Recommended luminal amebicide | [20] |
| Giardia lamblia | Calves | 50-75 mg/kg per day | 5 days | Significant reduction in cyst excretion | [21] |
| Giardia lamblia | Humans | 500 mg, 3 times per day | 10 days | 55% to nearly 90% | [20] |
Experimental Protocols
Protocol 1: Quantification of Cryptosporidium parvum Oocysts in Mouse Feces by Flow Cytometry
This protocol is adapted from a method that allows for the quantification of oocysts without antibody staining[11][12][22].
Materials:
-
Infected mouse fecal samples
-
Distilled water
-
Phosphate-buffered saline (PBS)
-
8% Paraformaldehyde
-
Flow cytometer
Procedure:
-
Oocyst Purification:
-
Collect fecal pellets from infected mice.
-
Homogenize the pellets in distilled water.
-
Filter the homogenate through a series of sieves with decreasing mesh sizes to remove large debris.
-
Centrifuge the filtrate and resuspend the pellet in a high-density salt solution (e.g., saturated sodium chloride).
-
Centrifuge to float the oocysts, which can then be collected from the supernatant.
-
Wash the collected oocysts with distilled water to remove the salt.
-
-
Sample Preparation for Flow Cytometry:
-
Resuspend the purified oocysts in PBS.
-
Fix the oocysts by adding an equal volume of 8% paraformaldehyde and incubating overnight.
-
Dilute the fixed oocyst suspension in PBS to an appropriate concentration for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate the oocyst population based on their forward scatter (FSC) and side scatter (SSC) characteristics. C. parvum oocysts are typically 4-6 µm in diameter and have a distinct scatter profile.
-
Quantify the number of events within the oocyst gate to determine the oocyst concentration in the sample.
-
Protocol 2: In Vitro Drug Susceptibility Testing of Entamoeba histolytica Trophozoites
This protocol is a general guideline for assessing the efficacy of this compound against E. histolytica in culture[23][24][25].
Materials:
-
Axenically cultured E. histolytica trophozoites (e.g., HM-1:IMSS strain)
-
TYI-S-33 medium
-
This compound
-
96-well microtiter plates
-
Incubator (37°C)
-
Inverted microscope or a viability assay kit (e.g., based on ATP measurement)
Procedure:
-
Parasite Culture:
-
Maintain E. histolytica trophozoites in axenic culture using TYI-S-33 medium at 37°C.
-
Harvest trophozoites from logarithmic phase growth for the assay.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in sterile distilled water or an appropriate solvent.
-
Perform serial dilutions of this compound in TYI-S-33 medium directly in a 96-well plate. Include a drug-free control.
-
-
Inoculation and Incubation:
-
Adjust the concentration of harvested trophozoites to a known density (e.g., 1 x 10^5 trophozoites/mL).
-
Add the trophozoite suspension to each well of the 96-well plate containing the drug dilutions.
-
Incubate the plate at 37°C for 48-72 hours.
-
-
Assessment of Viability:
-
Examine the wells under an inverted microscope to visually assess trophozoite motility and morphology.
-
Alternatively, use a quantitative viability assay, such as an ATP-based assay, to measure the metabolic activity of the remaining trophozoites.
-
Calculate the 50% inhibitory concentration (IC50) of this compound.
-
Signaling Pathways and Experimental Workflows
Caption: Innate immune response to Cryptosporidium parvum.
Caption: Experimental workflow for this compound efficacy testing.
References
- 1. Advances in understanding Giardia: determinants and mechanisms of chronic sequelae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 Inflammasome Is a Pathogen Sensor for Invasive Entamoeba histolytica via Activation of α5β1 Integrin at the Macrophage-Amebae Intercellular Junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epidemiology and Clinical Features of Cryptosporidium Infection in Immunocompromised Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryptosporidial diarrhea in an immunocompetent adult: role of nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 7. droracle.ai [droracle.ai]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Extra-intestinal and long term consequences of Giardia duodenalis infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Killing of Giardia lamblia trophozoites by normal human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A protocol to count Cryptosporidium oocysts by flow cytometry without antibody staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A protocol to count Cryptosporidium oocysts by flow cytometry without antibody staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aeji.journals.ekb.eg [aeji.journals.ekb.eg]
- 14. cjmb.org [cjmb.org]
- 15. Cryptosporidiosis in immunocompetent patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Treatment of asymptomatic intestinal Entamoeba histolytica infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bovine TLR2 and TLR4 mediate Cryptosporidium parvum recognition in bovine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and safety of this compound for treating amebiasis in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
- 21. researchgate.net [researchgate.net]
- 22. A protocol to count Cryptosporidium oocysts by flow cytometry without antibody staining | PLOS Neglected Tropical Diseases [journals.plos.org]
- 23. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Susceptibility testing of Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In Vitro Testing of Potential Entamoeba histolytica Pyruvate Phosphate Dikinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Paromomycin In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paromomycin in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound against protozoan parasites?
This compound is an aminoglycoside antibiotic that primarily acts by inhibiting protein synthesis in susceptible organisms.[1][2] It binds to the 16S rRNA of the small ribosomal subunit (30S), which leads to two main inhibitory effects: misreading of the mRNA during translation and inhibition of the translocation of the ribosome along the mRNA.[3] This dual action results in the production of non-functional proteins and ultimately leads to parasite cell death.[3]
Q2: What are the key pharmacokinetic properties of this compound that affect its in vivo efficacy?
This compound's in vivo efficacy is significantly influenced by its pharmacokinetic profile. When administered orally, it has very low bioavailability (approximately 0.3% in mice with a standard carboxymethyl cellulose formulation), meaning very little of the drug is absorbed into the bloodstream.[4][5] Consequently, orally administered this compound is most effective for treating intestinal infections where high local concentrations in the gut are achieved.[3] For systemic infections like visceral leishmaniasis, intramuscular injection is the standard route of administration.[6] Following intravenous administration in mice, this compound exhibits a low plasma clearance and a half-life of approximately 2.6 hours.[4][5] It also has a high volume of distribution, suggesting it distributes extensively into tissues.[5]
Q3: Are there known mechanisms of resistance to this compound in Leishmania?
Yes, experimental studies have identified several mechanisms of resistance to this compound in Leishmania donovani. A primary mechanism involves reduced intracellular accumulation of the drug.[7][8] This is associated with increased expression of ATP-binding cassette (ABC) transporters, such as MDR1 and MRPA, which actively efflux the drug out of the parasite.[9] Other contributing factors to resistance include altered membrane fluidity and a decreased initial binding of the drug to the parasite's cell surface.[7][8] Resistant parasites may also exhibit adaptations in their metabolic pathways, such as reduced oxidative phosphorylation and a decreased rate of protein synthesis and degradation.[9]
Troubleshooting Guides
Issue 1: Low or variable efficacy in my in vivo model.
This is a common challenge that can be influenced by a multitude of factors. Below is a step-by-step guide to help you troubleshoot this issue.
Detailed Troubleshooting Steps:
-
Drug Formulation and Administration:
-
Formulation: For oral administration, this compound's poor bioavailability is a major hurdle.[4][5] Ensure the drug is properly solubilized or suspended. Consider using bioavailability-enhancing formulations if systemic exposure is desired with oral dosing (see Issue 2). For topical application, the vehicle is critical for skin penetration.
-
Administration: Double-check the accuracy of your dosing calculations and administration technique. Inconsistent administration can lead to high variability. The route of administration must be appropriate for the disease model (e.g., intramuscular for visceral leishmaniasis, oral for intestinal cryptosporidiosis).
-
-
Host Factors:
-
Immune Status: The host's immune status plays a crucial role in the efficacy of this compound. In cryptosporidiosis models, immunosuppressed animals are often used to establish a persistent infection, and the level of immunosuppression can impact treatment outcomes.[10][11] For leishmaniasis, a Th1-biased immune response is associated with parasite control and clinical cure, while a Th2 response can be disease-promoting.[12][13] this compound's efficacy may be enhanced in hosts with a competent Th1 response.
-
Geographical and Genetic Differences: Clinical data for visceral leishmaniasis shows significant geographical variation in this compound efficacy, with higher cure rates in India compared to East Africa.[14] While pharmacokinetic differences have been observed, they do not fully explain this variation, suggesting that host-related factors such as genetics or parasite-related factors may be involved.[3][14][15] Be aware that the genetic background of your animal model could influence treatment outcomes.
-
-
Parasite Factors:
-
Intrinsic Susceptibility: Different species and even strains of the same parasite can have varying intrinsic susceptibility to this compound.[16] It is advisable to perform in vitro susceptibility testing on your parasite isolate before initiating in vivo experiments.
-
Drug Resistance: If the parasite line has been passaged extensively in the presence of other drugs or has been previously exposed to this compound, acquired resistance is a possibility.
-
-
Experimental Protocol:
-
Timing of Treatment: The timing of treatment initiation relative to the establishment of infection can significantly impact efficacy. Early intervention is often more effective.
-
Endpoints: Ensure your chosen endpoints are robust and quantitative. For cutaneous leishmaniasis, this includes measuring lesion size and quantifying parasite burden in the lesion and spleen.[17] For cryptosporidiosis, oocyst shedding and parasite colonization in the intestine are key parameters.[10]
-
Issue 2: How can I improve the oral bioavailability of this compound in my experiments?
The negligible oral bioavailability of this compound is a significant limitation for its use in systemic infections when administered orally.[6] Research has shown that formulation strategies can enhance its absorption.
Strategies to Enhance Oral Bioavailability:
-
Formulation with Excipients: Studies in mice have demonstrated that formulating this compound with specific excipients can increase its oral bioavailability. A formulation containing 10% Gelucire 44/14, 10% Solutol HS 15, 30% propylene glycol, and 50% normal saline showed a 30-fold increase in oral exposure compared to a standard carboxymethyl cellulose suspension.[7][18]
-
Inhibition of Efflux Pumps: this compound has been identified as a substrate for the P-glycoprotein (P-gp) efflux pump.[4][5] Co-administration with a P-gp inhibitor like verapamil has been shown to increase its oral plasma exposure in mice.[4][5]
-
Inhibition of CYP Enzymes: Pre-treatment with a CYP inhibitor, 1-Aminobenzotriazole, has also been shown to modestly increase oral plasma exposure of this compound in mice.[4]
The following table summarizes pharmacokinetic data from a study that explored different oral formulations of this compound in BALB/c mice.
Table 1: Pharmacokinetic Parameters of this compound with Different Oral Formulations in Mice [7][18]
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | AUC (0-t) (µg*h/mL) | Tmax (h) | Bioavailability (%) |
| Intravenous | 15 | - | 18.5 | - | 100 |
| 0.5% Carboxymethylcellulose (CMC) | 500 | 0.42 | 1.8 | 0.5 | 0.3 |
| 10% Gelucire 44/14, 10% Solutol HS 15, 30% Propylene Glycol, 50% Normal Saline | 500 | 12.62 | 54.7 | 0.5 | 9.0 |
| Pre-treatment with Verapamil (P-gp inhibitor) followed by this compound in CMC | 500 | 0.61 | 2.7 | 0.5 | - |
| Pre-treatment with 1-Aminobenzotriazole (CYP inhibitor) followed by this compound in CMC | 500 | 0.73 | 3.0 | 0.5 | - |
Data Tables for In Vivo Efficacy
Table 2: Comparative Efficacy of Intramuscular this compound for Visceral Leishmaniasis in Different Geographical Locations [14]
| Study Location | This compound Dose | Comparator Drug and Dose | This compound Cure Rate (%) | Comparator Cure Rate (%) |
| India | 15 mg/kg/day for 21 days | Amphotericin B | 94.6 | 98.8 |
| East Africa | 15 mg/kg/day for 21 days | Sodium Stibogluconate | 63.8 | 92.2 |
| - Sudan | 14.3 - 46.7 | - | ||
| - Kenya | 80.0 | - | ||
| - Ethiopia | 75.0 - 96.6 | - |
Table 3: Efficacy of Oral this compound in an Immunosuppressed Mouse Model of Cryptosporidium parvum Infection [10]
| Treatment Group (10 days) | Fecal Oocyst Shedding Reduction | Parasite Colonization Reduction | Villus Atrophy Reduction |
| 0.25 g/kg/day | Not significant | Not significant | Not significant |
| 0.5 g/kg/day | Not significant | Not significant | Not significant |
| 1 g/kg/day | Significant (P < 0.01) | Significant (P < 0.05) | Significant (P < 0.05) |
| 2 g/kg/day | Significant (P < 0.01) | Significant (P < 0.05) | Significant (P < 0.05) |
Experimental Protocols
Protocol 1: Immunosuppressed Mouse Model of Cryptosporidiosis with Oral this compound Treatment
This protocol is adapted from studies evaluating the efficacy of this compound against Cryptosporidium parvum in immunosuppressed mice.[10][11]
-
Animal Model:
-
Use adult C57BL/6N or Swiss albino mice.
-
House animals in appropriate facilities with sterile bedding, food, and water.
-
-
Immunosuppression:
-
Administer dexamethasone phosphate in the drinking water ad libitum. The concentration may need to be optimized for your specific model, but a common starting point is 10-20 µg/mL.
-
Continue dexamethasone treatment throughout the experiment to maintain immunosuppression.
-
-
Infection:
-
Seven days after the start of immunosuppression, infect mice orally with C. parvum oocysts (e.g., 10^5 to 10^6 oocysts per mouse).
-
-
Treatment:
-
Begin this compound treatment 3-10 days post-infection, once oocyst shedding is established.
-
Prepare this compound sulfate in a suitable vehicle (e.g., 5% DMSO diluted in water or 0.5% CMC).
-
Administer this compound orally once daily for 10 consecutive days at the desired dosage (e.g., 50 mg/kg, 200 mg/kg, 1 g/kg, or 2 g/kg).
-
Include a placebo control group receiving the vehicle only.
-
-
Monitoring Efficacy:
-
Oocyst Shedding: Collect fecal samples at regular intervals (e.g., every 2-3 days) and quantify oocyst shedding using methods such as immunofluorescence microscopy or flow cytometry.
-
Parasite Burden: At the end of the experiment, sacrifice the mice and collect intestinal tissue (ileum). Quantify parasite colonization through histological analysis or qPCR.
-
Histopathology: Evaluate intestinal sections for villus atrophy and other pathological changes.
-
Protocol 2: BALB/c Mouse Model of Cutaneous Leishmaniasis with Topical this compound Treatment
This protocol is a generalized procedure based on common practices in the field for evaluating topical treatments for cutaneous leishmaniasis.[17][19]
-
Animal Model:
-
Use female BALB/c mice, which are susceptible to Leishmania major infection.
-
-
Parasite Culture:
-
Culture L. major promastigotes in appropriate media until they reach the stationary phase.
-
-
Infection:
-
Inject stationary-phase promastigotes (e.g., 2 x 10^6 parasites in 50 µL of saline) subcutaneously into the footpad or the base of the tail of each mouse.
-
-
Treatment:
-
Allow lesions to develop for 3-6 weeks post-infection.
-
Randomize mice into treatment and control groups.
-
Apply the topical this compound formulation (e.g., 10-20% this compound in a suitable ointment or gel base) directly to the lesion.
-
Treatment is typically administered once or twice daily for 10-20 consecutive days.
-
Include a placebo group treated with the vehicle alone.
-
-
Monitoring Efficacy:
-
Lesion Size: Measure the diameter of the lesion (and any ulceration) weekly using a digital caliper.
-
Parasite Burden: At the end of the study, sacrifice the mice and determine the parasite load in the infected tissue (footpad or tail) and the draining lymph nodes and/or spleen using a limiting dilution assay or qPCR.
-
Visualizations
This compound Cellular Uptake and Mechanism of Action in Leishmania
Proposed Mechanism of this compound Resistance in Leishmania
References
- 1. This compound: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Affects Translation and Vesicle-Mediated Trafficking as Revealed by Proteomics of this compound –Susceptible –Resistant Leishmania donovani | PLOS One [journals.plos.org]
- 3. Geographical variability in this compound pharmacokinetics does not explain efficacy differences between Eastern African and Indian visceral leishmaniasis patients | DNDi [dndi.org]
- 4. Investigation of in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetics of this compound: Influence on oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetics of this compound: Influence on oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. This compound: uptake and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcriptome profiling identifies genes/pathways associated with experimental resistance to this compound in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic efficacy of this compound in immunosuppressed adult mice infected with Cryptosporidium parvum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. idosi.org [idosi.org]
- 12. Combination therapy with this compound-associated stearylamine-bearing liposomes cures experimental visceral leishmaniasis through Th1-biased immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Th1/Th2 immune responses are associated with active cutaneous leishmaniasis and clinical cure is associated with strong interferon-gamma production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Geographical Variability in this compound Pharmacokinetics Does Not Explain Efficacy Differences between Eastern African and Indian Visceral Leishmaniasis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Geographical Variability in this compound Pharmacokinetics Does Not Explain Efficacy Differences between Eastern African and Indian Visceral Leishmaniasis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activity of this compound against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combined topical this compound and oral miltefosine treatment of mice experimentally infected with Leishmania (Leishmania) major leads to reduction in both lesion size and systemic parasite burdens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
Technical Support Center: Paromomycin-Induced Translational Errors in Yeast Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing yeast models to study paromomycin-induced translational errors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound in yeast?
This compound is an aminoglycoside antibiotic that primarily induces translational errors by binding to the small ribosomal subunit (40S in yeast).[1][2] Specifically, it interacts with the A-site on the 18S rRNA, promoting the binding of near-cognate aminoacyl-tRNAs to the mRNA codon being translated.[3][4][5] This interference with the decoding process leads to an increased frequency of amino acid misincorporation and stop codon readthrough.[6][7]
Q2: How does the effect of this compound on translational errors in yeast differ from its effect in E. coli?
While this compound induces translational errors in both yeast and E. coli, its effect is more codon-specific in Saccharomyces cerevisiae.[3] In E. coli, this compound tends to stimulate errors across a broader range of error-prone codons. In yeast, it has been shown to increase misreading of only a subset of these codons.[3] Additionally, the overall frequency of missense errors in yeast is generally about threefold lower than in E. coli.[3]
Q3: What is a typical working concentration of this compound for inducing translational errors in yeast?
The effective concentration of this compound can vary depending on the yeast strain and specific experimental conditions. However, concentrations in the range of 100 µg/mL to 500 µg/mL are commonly used in liquid cultures to induce measurable translational errors without causing excessive growth inhibition.[3][6] For solid media, concentrations up to 13 mg/ml have been used for screening purposes.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific strain and assay.
Q4: Can this compound affect mitochondrial translation in yeast?
Yes, there is evidence that this compound can impact mitochondrial translation. Mutations in the 15S rRNA gene of yeast mitochondria have been identified that confer resistance to this compound, indicating that it can interact with the mitochondrial ribosome.[8][9] However, dedicated systems for monitoring mitochondrial translation would be necessary to quantify these effects directly.[10][11][12][13][14]
Troubleshooting Guides
Issue 1: High variability in translational error measurements between replicates.
-
Possible Cause: Inconsistent this compound concentration or activity.
-
Solution: Always prepare fresh this compound solutions. Ensure the stock solution is properly stored and that the final concentration in the media is accurate. Perform a dose-response curve with each new batch of the antibiotic.
-
-
Possible Cause: Differences in cell density or growth phase at the time of assay.
-
Solution: Standardize your cell culture conditions meticulously. Ensure that all cultures are harvested at the same optical density (OD) and are in the same growth phase (e.g., mid-log phase).[15][16] Changes in translational machinery can occur as cells move from exponential to stationary phase.[17]
-
-
Possible Cause: Instability of reporter plasmids.
-
Solution: Ensure consistent selection pressure is maintained for plasmid-based reporter systems. Verify plasmid integrity and copy number.
-
Issue 2: No significant increase in translational errors observed after this compound treatment.
-
Possible Cause: Yeast strain is resistant to this compound.
-
Possible Cause: Ineffective this compound uptake.
-
Solution: The cell wall and membrane can be a barrier to drug entry. Some mutations, particularly in genes related to glycosylation, can increase sensitivity to aminoglycosides, suggesting a role in drug uptake.[20][21] Ensure your growth medium does not contain components that might interfere with this compound uptake.
-
-
Possible Cause: The specific reporter system is not sensitive to this compound-induced errors.
-
Solution: this compound's effect is codon-specific.[3] If your reporter construct relies on a codon that is not susceptible to this compound-induced misreading in yeast, you may not observe an effect. Consider using a reporter with a different codon or a system that measures global misincorporation.
-
Issue 3: Significant growth inhibition or cell death at low this compound concentrations.
-
Possible Cause: The yeast strain is hypersensitive to this compound.
-
Solution: Certain mutations can render yeast cells hypersensitive to this compound. For example, deletion of genes involved in protein synthesis or spermidine-deficient strains can show increased sensitivity.[1][16] Perform a dose-response curve starting with much lower concentrations of the antibiotic.
-
-
Possible Cause: Off-target effects of this compound.
-
Solution: While the primary target is the ribosome, high concentrations of any antibiotic can have secondary effects. Ensure that the observed phenotype is directly related to translational errors by using appropriate controls, such as reporter constructs with and without the error-prone site.
-
Quantitative Data Summary
Table 1: this compound-Induced Translational Error Frequencies in S. cerevisiae
| Reporter System | Error Type | This compound Concentration | Fold Increase in Error Frequency | Reference |
| Dual Luciferase (K529 AAU) | Missense | 200 µg/mL | Significant increase | [3] |
| Dual Luciferase | Stop-codon read-through | 0.5 mg/mL | ~5-fold | [6] |
| Dual Luciferase | Amino acid misincorporation | 0.5 mg/mL | ~3-fold | [6] |
| CATIII (His195 -> Tyr195) | Missense | Not specified | ~50-fold | [22][23] |
Table 2: Basal Translational Error Frequencies in S. cerevisiae
| Codon | Misreading Frequency (per codon) | Reference |
| Low (e.g., GAA, AAU) | 4 x 10⁻⁵ to 8 x 10⁻⁵ | [3] |
| High (e.g., AGG) | 6.9 x 10⁻⁴ | [3] |
| Average (His at Tyr UAC) | 0.5 x 10⁻⁵ | [22][23] |
| Average (His at Ala GCU) | 2 x 10⁻⁵ | [22] |
Experimental Protocols
Protocol 1: Dual-Luciferase Assay for Quantifying Translational Errors
This protocol is adapted from methodologies used to measure missense and nonsense suppression frequencies.[3][24]
-
Yeast Transformation: Transform your yeast strain of interest with the dual-luciferase reporter plasmid (containing a test codon or stop codon between the Renilla and Firefly luciferase genes) and an in-frame control plasmid.
-
Culture Preparation: Inoculate single colonies into selective liquid medium and grow overnight at 30°C.
-
This compound Treatment: Dilute the overnight cultures to a starting OD₆₀₀ of ~0.1 in fresh selective medium. For treated samples, add this compound to the desired final concentration. Include untreated controls.
-
Cell Growth: Grow the cultures at 30°C with shaking until they reach mid-log phase (OD₆₀₀ of 0.6-0.8).
-
Cell Lysis: Harvest the cells by centrifugation. Wash the cell pellets with cold PBS. Resuspend the pellets in lysis buffer and lyse the cells using glass beads and vigorous vortexing.
-
Luciferase Assay: Centrifuge the lysates to pellet cell debris. Use a commercial dual-luciferase assay kit to measure the Renilla and Firefly luciferase activities in the supernatant according to the manufacturer's instructions.
-
Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for each sample. The translational error frequency is determined by comparing the ratio from the reporter plasmid to the ratio from the in-frame control plasmid.
Visualizations
Caption: Mechanism of this compound-induced translational error in yeast.
Caption: Workflow for quantifying translational errors using a dual-luciferase assay.
References
- 1. Chemical-genetic profile analysis in yeast suggests that a previously uncharacterized open reading frame, YBR261C, affects protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 3. A comprehensive analysis of translational missense errors in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two nucleotide substitutions in the A-site of yeast 18S rRNA affect translation and differentiate the interaction of ribosomes with aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The Ribosome-Bound Chaperones RAC and Ssb1/2p Are Required for Accurate Translation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the this compound-resistance mutation in the 15 S rRNA gene of yeast mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel system to monitor mitochondrial translation in yeast [microbialcell.com]
- 11. A novel system to monitor mitochondrial translation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Analysis of Yeast Mitochondrial Translation | Springer Nature Experiments [experiments.springernature.com]
- 13. The Analysis of Yeast Mitochondrial Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Performing ribosome profiling to assess translation in vegetative and meiotic yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sensitivity of Spermidine-Deficient Saccharomyces cerevisiae to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Translational Accuracy during Exponential, Postdiauxic, and Stationary Growth Phases in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of Saccharomyces cerevisiae mutants supersensitive to aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Yeast glycosylation mutants are sensitive to aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. Missense translation errors in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 24. pnas.org [pnas.org]
Validation & Comparative
Validating Paromomycin Resistance Gene Expression: A qPCR Comparison Guide
For researchers utilizing selectable markers in genetic engineering and drug development, robust validation of their expression is critical. The paromomycin resistance gene (aphH), an aminoglycoside 3'-phosphotransferase, offers an effective selection system. This guide provides a comparative overview of validating its expression using quantitative real-time PCR (qPCR), comparing it with other commonly used antibiotic resistance markers.
Performance Comparison of Selectable Resistance Genes
Quantitative PCR is a highly sensitive and standard method for measuring gene expression.[1][2] The performance of a qPCR assay is determined by its efficiency, linearity (R²), and dynamic range. While direct comparative data in a single study is sparse, the following table summarizes typical performance characteristics for the this compound resistance gene and two common alternatives, Neomycin Phosphotransferase II (nptII) and Hygromycin B Phosphotransferase (hpt), based on established qPCR validation principles.[3][4]
| Gene Marker | Antibiotic Resistance | Typical qPCR Efficiency | Typical R² Value | Key Advantages |
| aphH | This compound | 90-105% | >0.99 | Provides sharp and rapid selection, reducing the time needed to isolate transformants.[5] |
| nptII | Neomycin, Kanamycin, G418 | 90-105% | >0.99 | Widely used and well-characterized in numerous biological systems.[6] |
| hpt | Hygromycin B | 90-105% | >0.99 | Effective in systems where kanamycin or neomycin resistance is less efficient, such as in certain plant species.[6] |
Mechanism of this compound Resistance
This compound, like other aminoglycoside antibiotics, functions by binding to the 16S ribosomal RNA of the 30S ribosomal subunit.[7][8] This binding disrupts protein synthesis by causing misreading of the mRNA, ultimately leading to cell death.[8][9] The aphH gene confers resistance by producing an enzyme, Aminoglycoside 3'-phosphotransferase, which inactivates this compound through phosphorylation. This modification prevents the antibiotic from binding to its ribosomal target, allowing protein synthesis to proceed normally.
Caption: Mechanism of this compound resistance conferred by the aphH gene.
Experimental Protocol: qPCR Validation of Gene Expression
This protocol outlines the key steps for quantifying the expression of a this compound resistance gene relative to a reference gene.
1. RNA Extraction and Purification:
-
Harvest cells from both control (untransformed) and experimental (transformed with the aphH gene) groups.
-
Extract total RNA using a TRIzol-based method or a commercial RNA purification kit, following the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Verify RNA integrity by running a sample on a denaturing agarose gel or using a bioanalyzer.
2. DNase Treatment:
-
To prevent amplification of contaminating genomic DNA, treat the extracted RNA with DNase I.
-
Incubate 1-5 µg of total RNA with DNase I according to the enzyme's protocol (e.g., 37°C for 30 minutes).
-
Inactivate the DNase I by adding EDTA and heating (e.g., 75°C for 10 minutes) or using a purification column.
3. cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript).
-
Use a mix of oligo(dT) and random hexamer primers for comprehensive cDNA synthesis.
-
Include a "No Reverse Transcriptase" (No-RT) control for each sample to test for genomic DNA contamination in the subsequent qPCR step.
4. qPCR Primer Design and Validation:
-
Design primers for the aphH gene and a stable housekeeping (reference) gene (e.g., GAPDH, Actin). Primers should be 18-24 bp long, have a GC content of 40-60%, and produce an amplicon of 70-150 bp.
-
Validate primer efficiency by running a standard curve using a serial dilution of cDNA. The slope of the standard curve should correspond to an amplification efficiency of 90-110%.
5. qPCR Reaction:
-
Prepare the qPCR reaction mix. A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of cDNA template (~10-50 ng)
-
6 µL of Nuclease-free water
-
-
Run the reactions in a qPCR thermal cycler. A standard protocol includes:
-
Initial Denaturation: 95°C for 5 minutes
-
40 Cycles:
-
95°C for 15 seconds (Denaturation)
-
60°C for 30 seconds (Annealing/Extension)
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
6. Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.
-
Confirm that the No-RT controls do not show amplification.
-
Calculate the relative expression of the aphH gene using the ΔΔCq method:
-
Normalize to Reference Gene: ΔCq = Cq(aphH) - Cq(Reference Gene)
-
Normalize to Control Group: ΔΔCq = ΔCq(Transformed Sample) - ΔCq(Control Sample)
-
Calculate Fold Change: Fold Change = 2-ΔΔCq
-
Experimental Workflow
The entire process from sample preparation to data analysis follows a standardized workflow to ensure reproducibility and accuracy.
Caption: Standard workflow for qPCR validation of gene expression.
References
- 1. PCR-based Microbial Antibiotic Resistance Gene Analysis - CD Genomics [cd-genomics.com]
- 2. Quantitative PCR versus metagenomics for monitoring antibiotic resistance genes: balancing high sensitivity and broad coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Validation of Primer Sets for the Detection and Quantification of Antibiotic Resistance Genes in Environmental Samples by Quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The bacterial this compound resistance gene, aphH, as a dominant selectable marker in Volvox carteri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
In Vitro Susceptibility of Leishmania Strains to Paromomycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Paromomycin, an aminoglycoside antibiotic, has demonstrated significant efficacy against various species of the protozoan parasite Leishmania, the causative agent of leishmaniasis. This guide provides a comparative overview of the in vitro susceptibility of different Leishmania strains to this compound, supported by experimental data from multiple studies. The information presented herein is intended to assist researchers and drug development professionals in understanding the activity spectrum of this compound and in designing further preclinical and clinical investigations.
Comparative Susceptibility Data
The in vitro activity of this compound varies considerably among different Leishmania species and even between strains of the same species. Susceptibility is typically assessed for both the extracellular promastigote stage and the clinically relevant intracellular amastigote stage of the parasite. The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values of this compound against a range of Leishmania species, as reported in various studies.
| Leishmania Species | Strain(s) | Parasite Stage | Assay Type | IC50 / EC50 (µM) | Reference(s) |
| L. donovani | Clinical Isolates (n=20) | Promastigote | Not Specified | 29.8 ± 2.5 | [1] |
| Amastigote | Not Specified | 3.9 ± 0.3 | [1] | ||
| Nepalese Clinical Strains (PMM-resistant) | Promastigote | Not Specified | 104 - 481 | [2] | |
| Amastigote | Not Specified | 32 - 195 | [2] | ||
| Antimony-Resistant Field Isolates | Promastigote | Not Specified | 9-11 fold increase from parent | [3] | |
| Amastigote | Not Specified | 4-fold increase from parent | [3] | ||
| L. mexicana | Not Specified | Promastigote | Growth Inhibition | ~200 | [4] |
| L. (Viannia) braziliensis | Reference Strains & Clinical Isolates | Promastigote | Not Specified | 4.95 ± 2.81 to 148.03 ± 18.9 | [5] |
| Amastigote | Not Specified | 0.62 ± 0.12 to 61 ± 9.48 | [5] | ||
| L. (Leishmania) amazonensis | Reference Strains & Clinical Isolates | Promastigote | Not Specified | 28.58 ± 2.55 to 205 ± 7.04 | [5] |
| Amastigote | Not Specified | 0.57 (median of isolates) to 61 ± 9.48 | [5] | ||
| M2269 (Reference Strain) | Promastigote | MTT Assay | 14.5-fold higher than clinical isolate | [6] | |
| Amastigote | Not Specified | 113-fold higher than clinical isolate | [6] | ||
| L. (Viannia) guyanensis | Clinical Isolate | Promastigote | Not Specified | Variable | [5][7] |
| Amastigote | Not Specified | More active than in promastigotes | [5][7] |
Experimental Protocols
The determination of in vitro susceptibility of Leishmania strains to this compound generally follows a standardized workflow. The methodologies outlined below are a synthesis of protocols described in the cited literature.
Parasite Culture
-
Promastigotes: Leishmania promastigotes are cultured axenically in liquid media such as M-199 or HOMEM, supplemented with fetal bovine serum (FBS), at a temperature of 24-26°C.[8] Parasites are typically harvested during the logarithmic phase of growth for use in susceptibility assays.
-
Amastigotes: Intracellular amastigotes are cultured within a host macrophage cell line (e.g., J774, primary peritoneal macrophages) or as axenic amastigotes. For intracellular assays, host cells are infected with stationary-phase promastigotes.
In Vitro Susceptibility Assays
-
Promastigote Susceptibility Assay:
-
Promastigotes are seeded in 96-well plates at a specific density (e.g., 5 x 10^5 cells/ml).
-
The parasites are exposed to serial dilutions of this compound.
-
Plates are incubated for a defined period, typically 72 hours.[8]
-
Parasite viability is assessed using colorimetric or fluorometric methods such as the Alamar blue assay or MTT assay.[8][9] The fluorescence or absorbance is measured to determine the extent of growth inhibition.
-
The IC50 value, the concentration of the drug that inhibits parasite growth by 50%, is calculated from the dose-response curve.
-
-
Amastigote Susceptibility Assay:
-
Host macrophages are seeded in 96-well plates and allowed to adhere.
-
The macrophages are then infected with stationary-phase promastigotes.
-
After infection, extracellular promastigotes are removed, and the infected cells are exposed to serial dilutions of this compound.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
The percentage of infected macrophages and the number of amastigotes per macrophage are determined by microscopic examination after Giemsa staining.[9]
-
The EC50 value, the concentration of the drug that reduces the parasite burden by 50%, is calculated.
-
Visualizing the Experimental Workflow and Mechanism of Action
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for assessing Leishmania susceptibility and the proposed mechanism of action of this compound.
Caption: Experimental workflow for in vitro susceptibility testing of this compound against Leishmania.
Caption: Proposed mechanism of action of this compound in Leishmania.
Mechanism of Action and Resistance
This compound exerts its antileishmanial effect through multiple mechanisms. Primarily, it inhibits protein synthesis by binding to the 30S ribosomal subunit of the parasite.[4][10][11] This interaction disrupts the translation process, leading to the production of non-functional proteins and ultimately cell death.[10][11] Additionally, this compound has been shown to decrease the mitochondrial membrane potential, suggesting that it also targets the parasite's energy metabolism.[8][12]
Resistance to this compound in Leishmania has been observed in laboratory-selected strains. The primary mechanism of resistance appears to be a reduction in drug accumulation within the parasite.[8][12] This is associated with a decreased binding of this compound to the cell surface.[8][12] Studies on resistant lines have shown less pronounced effects on both mitochondrial membrane potential and protein synthesis compared to wild-type strains.[8][12]
Conclusion
This compound demonstrates potent in vitro activity against a wide range of Leishmania species, particularly against the intracellular amastigote stage. However, the observed variability in susceptibility among different species and strains highlights the importance of species-specific evaluation of its efficacy. The dual mechanism of action, targeting both protein synthesis and mitochondrial function, makes it a valuable component of the antileishmanial drug arsenal. Further research into the mechanisms of resistance is crucial for the development of strategies to prolong the clinical utility of this important drug.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Genomic and Metabolomic Polymorphism among Experimentally Selected this compound-Resistant Leishmania donovani Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Induction of this compound Resistance in Antimony-Resistant Strains of L. donovani: Outcome Dependent on In Vitro Selection Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. centroestudosemilioribas.org.br [centroestudosemilioribas.org.br]
- 6. Activity of this compound against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibility to this compound in clinical isolates and reference strains of Leishmania species responsible for tegumentary leishmaniasis in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Differential effects of this compound on ribosomes of Leishmania mexicana and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: uptake and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Paromomycin and Neomycin Efficacy
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Paromomycin and neomycin are aminoglycoside antibiotics with a similar mechanism of action but distinct clinical applications and efficacy profiles. Both are derived from Streptomyces species and exhibit a broad spectrum of activity.[1][2][3] This guide provides a detailed comparative analysis of their efficacy, supported by experimental data, to inform research and drug development.
Mechanism of Action
Both this compound and neomycin are protein synthesis inhibitors.[1][4] They bind to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit of susceptible bacteria.[1][5][6] This binding interferes with the translation process, causing misreading of the mRNA and the production of nonfunctional proteins, which ultimately leads to bacterial cell death.[1][5][7][8] Their antibacterial actions are very similar.[1][9]
Caption: Aminoglycosides inhibit protein synthesis leading to cell death.
Comparative In Vitro Efficacy
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's in vitro potency. Below is a summary of MIC values for this compound and neomycin against various pathogens.
| Pathogen | This compound MIC (µg/mL) | Neomycin MIC (µg/mL) |
| Escherichia coli | 4 / >256 | 8 / 256 |
| Staphylococcus aureus | 1 | Not specified |
| Leishmania spp. | Active | Not typically used |
| Cryptosporidium parvum | Active | Not typically used |
| Entamoeba histolytica | Active | Not typically used |
Note: MIC values can vary between different strains of the same species. The values presented are representative ranges found in the literature.[10]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.[11][12]
-
Preparation of Microtiter Plates : 96-well microtiter plates are filled with a specific broth medium that supports the growth of the target microorganism.[12]
-
Antibiotic Dilution : Serial twofold dilutions of this compound and neomycin are prepared directly in the wells of the microtiter plates.
-
Inoculation : Each well is inoculated with a standardized suspension of the test microorganism. A sterility control (broth only) and a growth control (broth and microorganism) are included.
-
Incubation : The plates are incubated at a temperature and duration suitable for the growth of the microorganism, typically at 37°C for 16-20 hours for bacteria.[12]
-
Reading Results : The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.[12][13]
Caption: Standard workflow for MIC determination by broth microdilution.
Clinical Efficacy and Applications
While both antibiotics have similar antibacterial spectrums, their clinical uses differ significantly due to differences in their formulation and absorption profiles.[14][15]
| Clinical Application | This compound Efficacy | Neomycin Efficacy |
| Intestinal Parasitic Infections | ||
| Amebiasis | Effective for acute and chronic intestinal amebiasis.[9][16][17] | Limited data, not a primary treatment. |
| Leishmaniasis | Used in the treatment of visceral and cutaneous leishmaniasis.[18][19][20] | Not used for leishmaniasis. |
| Cryptosporidiosis | Has shown efficacy in treating cryptosporidial diarrhea, particularly in immunocompromised patients.[21][22][23] | Not used for cryptosporidiosis. |
| Bacterial Infections | ||
| Topical Infections | Not commonly used. | Widely used in creams and ointments for skin infections.[24][25] |
| Hepatic Coma | Used as adjunctive therapy to reduce ammonia-producing bacteria.[9][16] | Also used for hepatic coma for the same purpose.[6][15] |
| Perioperative Prophylaxis | Limited use. | Used orally to suppress intestinal flora before surgery.[6][15] |
Mechanisms of Resistance
Resistance to aminoglycosides like this compound and neomycin is a growing concern and can occur through several mechanisms:
-
Enzymatic Modification : This is the most common mechanism, involving enzymes that modify and inactivate the antibiotic.[26][27] These include acetyltransferases, nucleotidyltransferases, and phosphotransferases.[28][29]
-
Ribosomal Alterations : Mutations in the 16S rRNA or ribosomal proteins can reduce the binding affinity of the antibiotic to its target.[26][28]
-
Reduced Permeability and Efflux : Bacteria can limit the intracellular concentration of the antibiotic by reducing its uptake or by actively pumping it out of the cell.[26][27][28]
Caption: Key mechanisms of bacterial resistance to aminoglycosides.
Conclusion
This compound and neomycin are structurally and mechanistically similar aminoglycoside antibiotics. However, their clinical utility is distinct. This compound is a crucial agent for treating various intestinal parasitic infections, for which neomycin is not indicated. Conversely, neomycin is a mainstay in topical antibacterial preparations and for perioperative gut decontamination. The choice between these agents is therefore dictated by the specific clinical scenario. For researchers and drug developers, understanding these differences is essential for the targeted development of new antimicrobial therapies and for optimizing the use of existing agents in the face of growing antibiotic resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound production from Streptomyces rimosus NRRL 2455: statistical optimization and new synergistic antibiotic combinations against multidrug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 5. This compound | C23H45N5O14 | CID 165580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Neomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. In Vitro Activity of Neomycin, Streptomycin, this compound and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 15. Neomycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Is this compound an Effective and Safe Treatment against Cutaneous Leishmaniasis? A Meta-Analysis of 14 Randomized Controlled Trials | PLOS Neglected Tropical Diseases [journals.plos.org]
- 19. Efficacy and Safety of this compound for Visceral Leishmaniasis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effectiveness of this compound on Cutaneous Leishmaniasis in Iran: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ruminants.ceva.com [ruminants.ceva.com]
- 22. Therapeutic efficacy of this compound in immunosuppressed adult mice infected with Cryptosporidium parvum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Neomycin Topical: MedlinePlus Drug Information [medlineplus.gov]
- 25. The Role of Topical Antibiotics in Dermatologic Practice [medscape.org]
- 26. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.asm.org [journals.asm.org]
- 28. Aminoglycoside Resistance: The Emergence of Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
A Researcher's Guide to Paromomycin-Induced Misreading in Cell-Free Systems
For researchers, scientists, and drug development professionals studying translational fidelity, paromomycin is a critical tool for inducing ribosomal misreading. This guide provides an objective comparison of this compound's performance against other aminoglycosides in cell-free translation systems, supported by experimental data and detailed protocols. Understanding these nuances is essential for designing robust experiments, from fundamental research into ribosome function to the development of novel therapeutics for genetic diseases.
This compound's Mechanism of Action: Forcing the Ribosome's Hand
This compound, like other aminoglycoside antibiotics, primarily targets the 30S subunit of the bacterial and protozoan ribosome to exert its effects. Its mechanism is a well-characterized process of disrupting the high-fidelity nature of protein synthesis.
The core action involves this compound binding to a specific site on the 16S ribosomal RNA (rRNA), a critical component of the small ribosomal subunit.[1] This binding site is located within the A-site, the very location where codon-anticodon recognition occurs. The antibiotic's presence induces a distinct conformational change in the ribosome, causing two key adenine residues (A1492 and A1493) to flip out from their normal position. This altered conformation mimics the state of the ribosome when a correct (cognate) tRNA is bound, effectively lowering the accuracy threshold for tRNA selection.
This structural change stabilizes the binding of incorrect tRNAs (near-cognate and non-cognate) that would otherwise be rejected, leading to the incorporation of the wrong amino acid into the growing polypeptide chain.[2][3] In addition to causing misreading of the genetic code, this compound can also inhibit the translocation step, where the ribosome moves along the mRNA, further disrupting protein synthesis.[1]
Caption: Mechanism of this compound-induced ribosomal misreading.
Performance Comparison: this compound vs. Other Aminoglycosides
This compound is part of a larger family of aminoglycosides, many of which also induce misreading, but with varying efficiencies and specificities. The choice of agent can significantly impact experimental outcomes. Other common aminoglycosides used to study misreading include gentamicin, neomycin, streptomycin, and kanamycin.
The following table summarizes quantitative data on the misreading effects of these compounds from various studies. It is crucial to note that direct comparisons are challenging as experimental conditions (e.g., cell-free system source, drug concentration, template RNA) differ between studies.
| Antibiotic | Cell-Free System | Template | Misreading Effect | Concentration | Reference |
| This compound | Leishmania mexicana | Poly(U) | ~75% Leucine Misincorporation | 20 µM | [1] |
| Rat Liver | Poly(U) | ~5% Leucine Misincorporation | 20 µM | [1] | |
| Yeast (S. cerevisiae) | Poly(U) | Optimal mistranslation observed | 100 µM | [4] | |
| Gentamicin | E. coli | Near-cognate codons | 80-fold decrease in selectivity | Not specified | [Johansson et al., 2011] |
| Neomycin | E. coli | Near-cognate codons | 260-fold decrease in selectivity | Not specified | [Johansson et al., 2011] |
| E. coli | Poly(U) | Stimulates Tyr/Ser misincorporation | Not specified | [5] | |
| Streptomycin | E. coli | Poly(U) | Stimulates Ile misincorporation | Not specified | [5][6] |
| Kanamycin | E. coli | Poly(U) | Induces misreading (less than neomycin) | Not specified | [7] |
Key Observations:
-
Potency: Neomycin appears to be one of the most potent inducers of misreading, causing a greater decrease in ribosomal selectivity compared to gentamicin and this compound in E. coli systems.
-
Specificity: Different aminoglycosides can favor different types of misreading errors. For example, in a poly(U) system, neomycin stimulates tyrosine and serine misincorporation, while streptomycin preferentially induces isoleucine misincorporation.[5]
-
System Dependence: The effect of this compound is highly dependent on the origin of the ribosomes. It induces misreading far more efficiently in Leishmania ribosomes compared to mammalian ribosomes, a differential effect that explains its therapeutic use as an anti-parasitic agent.[1][8]
Experimental Protocols for Assessing Misreading
Two primary types of assays are widely used in cell-free systems to quantify translational misreading: the poly(U)-directed misincorporation assay and reporter gene-based assays.
Protocol 1: Poly(U)-Directed Amino Acid Misincorporation Assay
This classic method uses a synthetic mRNA composed solely of uracil bases (poly(U)), which should code exclusively for the amino acid phenylalanine. Misreading is measured by quantifying the incorporation of a different, "wrong" amino acid, typically radiolabeled leucine.
Methodology:
-
Prepare the Cell-Free System: Prepare or obtain a commercial mRNA-dependent cell-free translation system (e.g., from E. coli, rabbit reticulocytes, or yeast).
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the cell-free extract, an energy source (ATP/GTP), a mixture of 19 unlabeled amino acids (lacking phenylalanine and leucine), and the poly(U) mRNA template.
-
Add Labeled Amino Acids: Add radiolabeled [¹⁴C]-Phenylalanine (for measuring total synthesis) and [³H]-Leucine (for measuring misincorporation) to the mixture.
-
Introduce Aminoglycoside: Add the desired concentration of this compound or other aminoglycosides to be tested. A no-drug control is essential to measure the basal error rate.
-
Incubation: Incubate the reaction at the optimal temperature for the cell-free system (e.g., 37°C for E. coli) for a set period (e.g., 30-60 minutes).
-
Precipitation and Washing: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid, TCA) to precipitate the newly synthesized polypeptides. Heat the samples to deacylate any charged tRNAs.
-
Quantification: Collect the precipitated protein on a filter, wash thoroughly to remove unincorporated amino acids, and measure the radioactivity for both ¹⁴C and ³H using a liquid scintillation counter.
-
Calculate Misreading Frequency: The frequency is calculated as the ratio of incorrect amino acid incorporated (³H-Leu cpm) to the correct amino acid incorporated (¹⁴C-Phe cpm), adjusted for specific activities.
Caption: Workflow for a Poly(U)-based misreading assay.
Protocol 2: Dual-Luciferase Reporter Assay for Read-through
This more sophisticated assay measures the ability of an aminoglycoside to induce "read-through" of a premature termination (stop) codon. It uses a plasmid construct containing two reporter genes (e.g., Renilla and Firefly luciferase) separated by a stop codon (UAG, UAA, or UGA).
Methodology:
-
Plasmid Construct: Use a vector where the first reporter (e.g., Renilla luciferase) is followed by a premature stop codon, which is then followed by the second reporter (e.g., Firefly luciferase) in the same reading frame.
-
In Vitro Transcription/Translation: Add the plasmid DNA or in vitro-transcribed mRNA to a coupled cell-free transcription-translation system (e.g., rabbit reticulocyte lysate).
-
Introduce Aminoglycoside: Add varying concentrations of this compound or other test compounds to the reaction mixtures. Include a no-drug control.
-
Incubation: Incubate the reactions according to the manufacturer's protocol to allow for protein synthesis.
-
Measure Reporter Activity:
-
Add the substrate for the first reporter (Firefly luciferase) and measure the luminescence, which represents normal translation up to the stop codon.
-
Quench the first reaction and add the substrate for the second reporter (Renilla luciferase). Measure the luminescence, which represents the amount of read-through translation.
-
-
Calculate Read-through Efficiency: The read-through efficiency is calculated as the ratio of the downstream reporter's activity (Renilla) to the upstream reporter's activity (Firefly). This ratio is then normalized to the no-drug control to determine the fold-induction of misreading.
This guide provides a foundational framework for assessing this compound-induced misreading. By understanding the underlying mechanisms and employing standardized, quantitative protocols, researchers can effectively utilize this compound and its alternatives as powerful tools to probe the intricacies of protein synthesis and develop new therapeutic strategies.
References
- 1. Differential Effects of this compound on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential pattern of misreading induced by streptomycin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The effects of this compound on the fidelity of translation in a yeast cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the misreading induced by streptomycin and neomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Streptomycin causes misreading of natural messenger by interacting with ribosomes after initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo and in vitro cross-resistance of kanamycin-resistant mutants of E. coli to other aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of this compound on ribosomes of Leishmania mexicana and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Paromomycin: Bridging the Gap Between Laboratory Susceptibility and Clinical Efficacy in Parasitic Infections
A Comparative Guide for Researchers and Drug Development Professionals
The aminoglycoside antibiotic Paromomycin has emerged as a critical component in the chemotherapeutic arsenal against parasitic diseases, particularly leishmaniasis. A growing body of evidence now supports a direct correlation between the in vitro susceptibility of Leishmania parasites to this compound and the in vivo efficacy of the treatment.[1][2][3] This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, to aid researchers and drug development professionals in evaluating its potential.
Correlating In Vitro Susceptibility with In Vivo Outcomes
A significant challenge in antiparasitic drug development is ensuring that laboratory findings translate to clinical success. Studies on this compound have demonstrated a promising association between how susceptible a parasite is in a controlled lab setting and how effective the treatment is in a living organism.
One key study on Leishmania amazonensis, the causative agent of cutaneous and diffuse cutaneous leishmaniasis in Brazil, found a direct correlation between in vitro susceptibility and in vivo treatment outcomes in a murine model.[1][2][3] A clinical isolate of L. amazonensis that showed high sensitivity to this compound in vitro was effectively treated in infected mice, resulting in reduced lesion size and parasite burden.[1][3] Conversely, a reference strain with lower in vitro susceptibility responded less effectively to the same in vivo treatment.[1][2][3]
This correlation is vital as it suggests that in vitro susceptibility testing can be a valuable predictor of clinical efficacy, potentially streamlining the drug development and selection process for individual patient treatment.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies, comparing the in vitro susceptibility of different Leishmania strains to this compound with the corresponding in vivo treatment efficacy.
Table 1: Correlation of this compound In Vitro Susceptibility and In Vivo Efficacy against Leishmania amazonensis
| Parasite Strain | In Vitro Susceptibility (EC₅₀ - µM) | In Vivo Model | In Vivo Efficacy |
| Promastigotes | Intracellular Amastigotes | ||
| L. amazonensis (Clinical Isolate ER256) | 3.5 ± 0.5 | 14.5 ± 2.1 | BALB/c mice |
| L. amazonensis (Reference Strain M2269) | 51.0 ± 7.1 | 48.5 ± 5.0 | BALB/c mice |
Data sourced from Coser et al., 2020.[1]
Table 2: Clinical Efficacy of this compound in Visceral Leishmaniasis (Kala-azar)
| Treatment Regimen | Patient Population | Cure Rate (6-month follow-up) | Reference |
| This compound (11 mg/kg/day for 21 days) | HIV-negative patients in India | 94.6% | Sundar et al., 2007[4] |
| This compound (15 mg/kg/day for 21 days) | Patients in Sudan | Less efficacious | Ghalib et al., 2011[5] |
| This compound (20 mg/kg/day for 21 days) | Patients in Sudan | 80.0% | Ghalib et al., 2011[5] |
| This compound (15 mg/kg/day for 28 days) | Patients in Sudan | 81.0% | Ghalib et al., 2011[5] |
| This compound + Sodium Stibogluconate | Patients in East Africa | 91.8% | Musa et al., 2023[6] |
Comparison with Alternative Treatments
This compound is often used in regions where resistance to first-line therapies is prevalent or as part of combination therapy to enhance efficacy and reduce treatment duration.[7]
Table 3: Comparative Efficacy of Treatments for Leishmaniasis
| Drug/Treatment | Disease Form | Efficacy/Cure Rate | Notes |
| This compound | Visceral Leishmaniasis | 80-95% | Efficacy can vary by region and parasite species.[4][5] |
| Cutaneous Leishmaniasis | 50-85% | Used topically or parenterally.[8] | |
| Pentavalent Antimonials (e.g., Sodium Stibogluconate) | Visceral & Cutaneous Leishmaniasis | Highly variable | Widespread resistance reported, particularly in India.[9][10] |
| Amphotericin B (Liposomal) | Visceral Leishmaniasis | >90% | Highly effective but expensive and requires intravenous administration.[11] |
| Miltefosine | Visceral & Cutaneous Leishmaniasis | 94-97% (oral) | Potential for gastrointestinal side effects and emerging resistance.[11] |
| Combination Therapy (e.g., this compound + Miltefosine) | Visceral Leishmaniasis | ~91% | Can shorten treatment duration and reduce toxicity.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following are summarized protocols for key experiments cited in the literature.
In Vitro Susceptibility Assays
1. Promastigote Susceptibility Assay (MTT Colorimetric Assay) [1]
-
Parasite Culture: Leishmania promastigotes are cultured in M199 medium.
-
Assay Setup: 2 x 10⁶ parasites per well are seeded in a 96-well plate.
-
Drug Incubation: Parasites are incubated with increasing concentrations of this compound for 24 hours at 25°C.
-
Viability Assessment: Parasite viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.
-
Data Analysis: The 50% effective concentration (EC₅₀) is calculated from the dose-response curve.
2. Intracellular Amastigote Susceptibility Assay [1]
-
Macrophage Culture: Bone marrow-derived macrophages (BMDMs) are harvested and cultured.
-
Infection: Macrophages are infected with stationary-phase promastigotes.
-
Drug Incubation: Infected macrophages are exposed to increasing concentrations of this compound for 72 hours.
-
Assessment: The percentage of infected macrophages and the number of amastigotes per macrophage are determined by microscopic counting of at least 100 macrophages per coverslip.
-
Data Analysis: The EC₅₀ is determined based on the reduction in the percentage of infected cells or the number of amastigotes.
In Vivo Efficacy Study (Murine Model)[1][2]
-
Animal Model: BALB/c mice are typically used.
-
Infection: Mice are infected with Leishmania promastigotes in the footpad or base of the tail.
-
Treatment: Once lesions develop, mice are treated with this compound (e.g., intraperitoneally or subcutaneously) for a specified duration.
-
Efficacy Assessment:
-
Lesion Size: Lesion diameter is measured regularly using a caliper.
-
Parasite Burden: At the end of the experiment, the number of viable parasites in the infected tissue (e.g., footpad, spleen, liver) is quantified using a limiting dilution assay.
-
-
Data Analysis: The reduction in lesion size and parasite load in treated mice is compared to that in untreated control mice.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the workflows for the described experimental protocols.
Caption: Workflow for In Vitro Promastigote Susceptibility Assay.
Caption: Workflow for In Vitro Intracellular Amastigote Assay.
Caption: Workflow for In Vivo Efficacy Study in a Murine Model.
References
- 1. Activity of this compound against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of this compound against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Injectable this compound for Visceral leishmaniasis in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of 14-day treatment with this compound and miltefosine for primary visceral leishmaniasis in eastern Africa: non-inferiority trial | Conference Material / Abstract | MSF Science Portal [scienceportal.msf.org]
- 7. Leishmaniases: Strategies in treatment development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Field-Deployable Treatments For Leishmaniasis: Intrinsic Challenges, Recent Developments and Next Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. infontd.org [infontd.org]
- 10. mdpi.com [mdpi.com]
- 11. emedicine.medscape.com [emedicine.medscape.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Paromomycin
For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Paromomycin, an aminoglycoside antibiotic, requires specific disposal procedures to mitigate risks to human health and prevent environmental contamination, which can contribute to the development of antimicrobial resistance.[1][2] Adherence to established guidelines is crucial for the safe management of this compound waste.
Immediate Safety and Disposal Procedures
This compound sulfate should be handled as hazardous chemical waste.[3][4] The primary disposal method is through an approved waste disposal plant.[3][4] It is essential to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance, as regulations may vary by location.[5]
Step-by-Step Disposal Guidance for Laboratory Settings:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including chemical safety goggles, gloves, and a lab coat. In case of spills, a dust respirator may be necessary.[6]
-
Spill Management:
-
Minor Spills: Clean up spills immediately using dry procedures to avoid generating dust. The spilled material can be vacuumed or swept up and placed in a suitable, labeled container for disposal.[6]
-
Major Spills: Evacuate the area and alert emergency responders. Avoid all personal contact, including inhalation.[6]
-
-
Container Management:
-
Disposal of Stock Solutions: Concentrated this compound stock solutions are considered hazardous chemical waste and should be collected in an approved container for chemical waste disposal according to institutional guidelines.[5]
-
Disposal of Used Culture Media: Culture media containing this compound should be treated as chemical waste.[5] While autoclaving can destroy pathogens, it may not inactivate all antibiotics.[5] Therefore, after autoclaving, the media should still be disposed of as chemical waste unless your institution's guidelines specify otherwise.[5]
-
Disposal of Empty Containers: A container that held this compound is considered "empty" if all waste has been removed by standard practice and no more than 1 inch of residue remains, or 3% by weight for containers less than 110 gallons.[7] If the container held acutely hazardous waste, it must be triple-rinsed, with the rinsate collected and handled as acutely hazardous waste.[7]
-
Consult Waste Management Authority: For recycling options or if a suitable treatment or disposal facility cannot be identified, consult a Waste Management Authority.[6]
Key Disposal Recommendations Summary
| Waste Type | Recommended Disposal Procedure | Key Considerations |
| Pure this compound/Stock Solutions | Dispose of as hazardous chemical waste through an approved waste disposal plant.[3][4] | Highly concentrated and should not be disposed of down the drain.[5] |
| Used Culture Media with this compound | Treat as chemical waste. Autoclave to destroy biohazards, then dispose of as chemical waste.[5] | Autoclaving may not inactivate the antibiotic.[5] |
| Spilled this compound Powder | Use dry clean-up procedures, collect in a sealed container, and dispose of as hazardous waste.[6] | Avoid generating dust. Wear appropriate PPE.[6] |
| Empty this compound Containers | Triple-rinse (if held acute hazardous waste) and dispose of according to institutional guidelines.[7] | The rinsate must be collected and disposed of as hazardous waste.[7] |
| Unused or Expired this compound (non-lab) | Utilize a drug take-back program if available.[8] If not, mix with an unappealing substance, seal in a bag, and dispose of in household trash.[9][10] | Do not flush down the toilet unless specifically instructed.[8] |
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
Environmental Impact and Antimicrobial Resistance
The improper disposal of antibiotics like this compound into the environment is a significant contributor to the development of antimicrobial resistance (AMR).[1][2] When antibiotics enter soil and water systems, they can exert selective pressure on microorganisms, leading to the emergence of resistant strains.[2][11] This poses a serious threat to public health, as it can render antibiotics ineffective for treating bacterial infections.[1] Therefore, strict adherence to proper disposal protocols is not only a matter of laboratory safety but also a critical component of global efforts to combat AMR.
References
- 1. Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [ouci.dntb.gov.ua]
- 2. Antibiotics in the environment: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 11. medrxiv.org [medrxiv.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Paromomycin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Paromomycin, a broad-spectrum aminoglycoside antibiotic. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and efficient workflow.
Hazard Identification and Personal Protective Equipment (PPE)
This compound sulfate presents several health hazards that necessitate the use of appropriate personal protective equipment. It is classified as harmful if swallowed, toxic in contact with skin or if inhaled, and can cause skin and serious eye irritation.[1] Furthermore, it may lead to respiratory irritation and is suspected of damaging fertility or the unborn child.[1][2][3]
To mitigate these risks, the following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | To prevent inhalation of harmful dust particles.[3] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | To protect against eye irritation from dust or splashes.[4][5] |
| Hand Protection | Nitrile, PVC, or rubber gloves | To prevent skin contact, as this compound is toxic upon dermal absorption.[4][5] |
| Skin and Body Protection | Laboratory coat, protective clothing that provides comprehensive skin coverage | To avoid accidental skin exposure.[5][6] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1][5]
-
Avoid Dust Formation: Minimize the generation of dust when handling the powdered form.[4][7]
-
Personal Hygiene: Avoid contact with skin and eyes.[4][6] Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[6]
-
Spill Management: In case of a spill, avoid breathing dust.[4] Wear appropriate PPE, and clean up using dry methods such as a vacuum with a HEPA filter or by dampening with water to prevent dusting before sweeping.[4]
Storage:
-
Container: Store in a tightly sealed, original container.[1][4] Suitable containers include glass, polyethylene, or polypropylene.[4]
-
Conditions: Keep in a cool, well-ventilated place, protected from moisture and direct light.[6][8][9] The recommended storage temperature is between 20°C to 25°C (68°F to 77°F).[8][10]
First Aid and Emergency Procedures
In the event of exposure, immediate action is crucial.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][5] Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[6] |
Disposal Plan
All waste containing this compound must be handled as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations.[3][4][7]
-
Waste Containers: Use appropriately labeled, sealed containers for waste disposal.[7]
-
Contaminated Materials: All contaminated PPE and cleaning materials should be collected and disposed of as hazardous waste.
-
Environmental Precautions: Do not allow this compound to enter sewers or waterways.[1][5]
Operational Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pccarx.com [pccarx.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. publications.aap.org [publications.aap.org]
- 9. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. This compound: Package Insert / Prescribing Information [drugs.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
